Aclerastide
Description
Structure
2D Structure
Properties
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H64N12O11/c1-4-6-9-28(50-36(59)29(10-7-16-47-42(44)45)49-35(58)27(43)20-33(56)57)37(60)51-30(18-24-12-14-26(55)15-13-24)38(61)53-34(23(3)5-2)39(62)52-31(19-25-21-46-22-48-25)40(63)54-17-8-11-32(54)41(64)65/h12-15,21-23,27-32,34,55H,4-11,16-20,43H2,1-3H3,(H,46,48)(H,49,58)(H,50,59)(H,51,60)(H,52,62)(H,53,61)(H,56,57)(H,64,65)(H4,44,45,47)/t23-,27-,28-,29-,30-,31-,32-,34-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUBMHAHMIJSMHA-LBWFYSSPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)CC)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N3CCC[C@H]3C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H64N12O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
913.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
227803-63-6 | |
| Record name | Aclerastide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0227803636 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aclerastide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12631 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
Aclerastide's Dichotomous Role in Tissue Regeneration: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract: Aclerastide (DSC127), an angiotensin II analog, was initially investigated as a promising agent for tissue regeneration, particularly in the context of chronic wounds such as diabetic foot ulcers. Early preclinical data suggested a potential therapeutic benefit. However, the subsequent failure of this compound in Phase III clinical trials prompted a deeper investigation into its mechanism of action, revealing a complex and ultimately detrimental signaling cascade in the wound microenvironment. This technical guide provides an in-depth analysis of this compound's mechanism of action, summarizing key experimental findings and elucidating the signaling pathways that contributed to its clinical inefficacy.
Introduction
This compound is a synthetic peptide analog of angiotensin II.[1][2] Initially developed by Derma Sciences, it was classified as an angiotensin receptor agonist and a potential stem cell stimulant.[3] The primary therapeutic indication explored was the treatment of diabetic foot ulcers, with other potential applications in scar reduction and radiation-induced skin damage.[3][4] Despite showing some promise in early studies, the development of this compound was discontinued following the termination of its Phase III clinical trials due to a lack of efficacy.[3][4] This outcome underscores the complexity of the wound healing process and the critical importance of understanding the intricate molecular mechanisms of investigational drugs.
Core Mechanism of Action: A Tale of Two Pathways
The mechanism of action of this compound in tissue regeneration is not a straightforward promotion of healing. Instead, it involves the activation of signaling pathways that, while involved in normal physiological responses to injury, become dysregulated and detrimental in the context of a chronic wound environment.
2.1. Angiotensin II Receptor Activation and Downstream Signaling
As an angiotensin II analog, this compound binds to and activates angiotensin receptors. This interaction initiates a signaling cascade that leads to the stimulation of NADPH oxidase.[1] The activation of NADPH oxidase is a critical step, as it is a primary enzyme responsible for the production of reactive oxygen species (ROS) following tissue injury.[1]
2.2. The Detrimental Cascade: ROS and MMP-9 Upregulation
While a certain level of ROS is necessary for normal wound healing processes, including defense against pathogens and signaling for cell migration, excessive and uncontrolled ROS production can lead to tissue damage and impair healing.[1] In preclinical models of diabetic wounds, treatment with this compound was shown to significantly increase the levels of ROS.[1][5]
This increase in ROS is a key contributor to the upregulation of active matrix metalloproteinase-9 (MMP-9).[1][5] MMPs are a family of enzymes responsible for degrading the extracellular matrix (ECM), a crucial process for tissue remodeling during healing. However, in chronic wounds, MMP activity, particularly that of MMP-9, is often elevated, leading to excessive ECM degradation and preventing the formation of new tissue.[6] Studies have demonstrated that this compound treatment leads to a significant increase in the levels of active MMP-9 in diabetic wounds, which is considered a primary factor in its failure to promote healing.[1][5]
Quantitative Data from Preclinical Studies
The following tables summarize the key quantitative findings from preclinical studies in diabetic mouse models, highlighting the detrimental effects of this compound on the wound microenvironment.
Table 1: Effect of this compound on Reactive Oxygen Species (ROS) Levels in Diabetic Wounds
| Treatment Group | Day 1 (Fold Increase vs. Vehicle) | Day 2 (Fold Increase vs. Vehicle) |
| This compound | 3.0 | 2.4 |
Data adapted from preclinical studies in db/db mice.[1]
Table 2: Effect of this compound on Active Matrix Metalloproteinase-9 (MMP-9) Levels in Diabetic Wounds
| Treatment Group | Day 1 (Fold Increase vs. Vehicle) | Day 2 (Fold Increase vs. Vehicle) |
| This compound | 2.7 | 2.5 |
Data adapted from preclinical studies in db/db mice.[1][5]
Key Experimental Protocols
The following outlines the methodologies for the key experiments that elucidated the mechanism of action of this compound.
4.1. Diabetic Mouse Model of Wound Healing
-
Animal Model: Genetically diabetic db/db mice were utilized, as they exhibit impaired wound healing characteristics similar to human diabetic ulcers.
-
Wound Creation: A full-thickness excisional wound was created on the dorsal side of the mice using a biopsy punch.
-
Treatment Administration: this compound was topically applied to the wound bed daily for a specified duration (e.g., 14 days), starting one day after wound creation to mimic a more clinically relevant scenario.[1][5] A vehicle control (water) was used for comparison.
-
Wound Closure Analysis: Wound area was measured at regular intervals using digital imaging and planimetry to quantify the rate of wound closure.
4.2. In Vivo Imaging of Reactive Oxygen Species (ROS)
-
Methodology: A chemiluminescent luminol analog, L-012, was administered intraperitoneally to the mice.[1][5]
-
Detection: An in vivo imaging system was used to detect the bioluminescence emitted upon the reaction of L-012 with ROS in the wound tissue.
-
Quantification: The intensity of the bioluminescent signal was quantified to determine the relative levels of ROS in the different treatment groups.
4.3. Analysis of Active Matrix Metalloproteinase (MMP) Levels
-
Methodology: An affinity resin that specifically binds to the active forms of MMPs was used to isolate these enzymes from wound tissue homogenates.[1][5]
-
Identification and Quantification: The captured active MMPs were then identified and quantified using proteomic techniques (e.g., mass spectrometry).
-
In-Situ Zymography: This technique was also employed to visualize the localization of MMP-9 activity directly within the wound tissue sections.[6]
Visualizing the Molecular Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound and the experimental workflow used in its preclinical evaluation.
Caption: Proposed signaling cascade of this compound leading to impaired wound healing.
Caption: Experimental workflow for evaluating this compound in a diabetic wound healing model.
Conclusion
The investigation into this compound's mechanism of action provides a critical lesson in drug development for tissue regeneration. While initially promising, its function as an angiotensin II analog led to a detrimental cascade of increased ROS production and subsequent upregulation of active MMP-9 in the delicate microenvironment of diabetic wounds. This ultimately counteracted any potential beneficial effects and resulted in a lack of clinical efficacy. The detailed preclinical studies that unraveled this mechanism highlight the importance of thoroughly understanding the molecular pathways modulated by therapeutic candidates, particularly in complex biological processes such as wound healing. These findings serve as a valuable case study for researchers and scientists in the field, emphasizing the need for a nuanced approach to targeting signaling pathways in regenerative medicine.
References
- 1. Expression of active matrix metalloproteinase-9 as a likely contributor to the clinical failure of this compound in treatment of diabetic foot ulcers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expression of active matrix metalloproteinase-9 as a likely contributor to the clinical failure of this compound in treatment of diabetic foot ulcers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Derma Sciences - AdisInsight [adisinsight.springer.com]
- 4. Derma Sciences's Phase III this compound Study Terminated Due to Ineffectiveness - BioSpace [biospace.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Aclerastide: A Technical Overview of an Angiotensin Receptor (Mas) Agonist
DISCLAIMER: Aclerastide (also known as DSC127 or NorLeu3-Angiotensin-(1-7)) is an investigational drug that was studied for wound healing. Its clinical development was terminated in Phase III trials due to a lack of efficacy.[1][2] This document serves as a technical guide based on the pharmacology of its parent compound, Angiotensin-(1-7), and its target receptor, the Mas receptor. Specific quantitative pharmacological data for this compound itself is not widely available in peer-reviewed literature. Therefore, data for Angiotensin-(1-7) is used as a proxy to illustrate the expected pharmacological profile.
Introduction
This compound is a synthetic analogue of Angiotensin-(1-7) [A(1-7)], a heptapeptide that is an endogenous component of the Renin-Angiotensin System (RAS).[3][4] Unlike the classical pressor arm of the RAS, which is mediated by Angiotensin II (Ang II) acting on the AT1 receptor, A(1-7) represents the primary effector of the "protective" or counter-regulatory arm. This compound, like A(1-7), exerts its effects by acting as an agonist at the G protein-coupled Mas receptor (MasR).[5][6] This axis is recognized for its vasodilatory, anti-proliferative, anti-inflammatory, and anti-fibrotic effects, which stand in contrast to the actions of the Ang II/AT1 receptor axis.[4][7]
Initially developed for promoting the healing of diabetic foot ulcers, the mechanism of this compound was centered on inducing progenitor cell proliferation, accelerating vascularization, and enhancing collagen deposition and re-epithelialization.[3]
Pharmacological Data
Table 1: Receptor Binding Affinity of Angiotensin-(1-7)
| Radioligand | Preparation | Kd (nM) | Bmax (fmol/mg protein) | IC50 (nM) | Reference |
| [125I]-Ang-(1-7) | Mas-transfected CHO cells | 0.83 ± 0.10 | 58.8 | - | [5] |
| [125I]-Tyr0-Ang-(1-7) | Rat liver membranes | 11 ± 2 | 3.6 ± 0.4 | 32 ± 15 | [1] |
Kd: Dissociation constant; Bmax: Maximum receptor density; IC50: Half maximal inhibitory concentration.
Table 2: Functional Potency of Angiotensin-(1-7)
| Assay | Cell/Tissue System | Measured Effect | EC50 / Concentration | Reference |
| Arachidonic Acid Release | MasR-YFP transfected HEK 293T cells | [3H]AA Release | Significant increase at 100 nM | [8] |
| eNOS Phosphorylation (Ser1177) | CHO-Mas cells | Increased Phosphorylation | Significant increase at 100 nM | |
| Nitric Oxide (NO) Release | CHO-Mas cells | 2-fold increase over control | 100 nM |
EC50: Half maximal effective concentration.
Signaling Pathways
Activation of the Mas receptor by this compound initiates a cascade of intracellular signaling events that are distinct from the canonical Ang II/AT1 receptor pathway. The primary pathway involves the activation of Phosphoinositide 3-kinase (PI3K), which in turn activates the serine/threonine kinase Akt. Akt then phosphorylates and activates endothelial Nitric Oxide Synthase (eNOS), leading to the production of nitric oxide (NO), a potent vasodilator. This pathway is central to the vasoprotective effects of Mas receptor agonism.
Furthermore, the A(1-7)/MasR axis actively counter-regulates the pro-inflammatory and pro-oxidative effects of Ang II. It has been shown to inhibit Ang II-stimulated NADPH oxidase activity, thereby reducing the production of reactive oxygen species (ROS). This leads to downstream inhibition of the NF-κB signaling pathway, a key regulator of inflammation.
Experimental Protocols
Characterizing a Mas receptor agonist like this compound involves a series of in vitro assays to determine its binding affinity, functional potency, and downstream cellular effects.
Mas Receptor Radioligand Binding Assay
This protocol is adapted from methodologies used for Angiotensin-(1-7).[5][8]
-
Objective: To determine the binding affinity (Kd) and receptor density (Bmax) of the ligand for the Mas receptor.
-
Materials:
-
Cell line: HEK293T or CHO cells stably transfected with the human Mas receptor.
-
Radioligand: [125I]-Ang-(1-7) (approx. 0.5 nM).
-
Non-labeled ligand: this compound or Ang-(1-7) (for competition assays, ranging from 10-11 to 10-5 M).
-
Incubation Buffer: DMEM containing 0.2% BSA and a protease inhibitor cocktail, pH 7.4.
-
Wash Buffer: Ice-cold PBS.
-
Lysis Buffer: 0.1 M NaOH.
-
Scintillation counter or gamma counter.
-
-
Procedure:
-
Cell Culture: Culture MasR-transfected cells in 12-well plates until confluent.
-
Equilibration: Wash cells twice with DMEM and equilibrate on ice with Incubation Buffer for 30 minutes.
-
Incubation: Add Incubation Buffer containing [125I]-Ang-(1-7). For saturation experiments, use increasing concentrations of the radioligand. For competition experiments, use a fixed concentration of radioligand with increasing concentrations of unlabeled this compound. Non-specific binding is determined in the presence of a high concentration (e.g., 1 µM) of unlabeled Ang-(1-7). Incubate at 4°C for 60 minutes.
-
Washing: Stop the incubation by aspirating the buffer and washing the cells three times with ice-cold PBS to remove unbound radioligand.
-
Lysis: Solubilize the cells by adding Lysis Buffer and incubating for 60 minutes.
-
Counting: Transfer the lysate to counting vials and measure radioactivity using a gamma counter.
-
Data Analysis: Analyze the data using non-linear regression (e.g., Prism software) to calculate Kd, Bmax, and IC50 values.
-
Functional Assay: Nitric Oxide (NO) Production
This protocol measures a key downstream effect of Mas receptor activation.
-
Objective: To quantify the production of nitric oxide in response to agonist stimulation.
-
Materials:
-
Cell line: Human Aortic Endothelial Cells (HAEC) or MasR-transfected CHO cells.
-
Agonist: this compound (e.g., 10-9 to 10-5 M).
-
Control: Vehicle (e.g., serum-free medium).
-
Antagonist (optional): A-779 (a selective MasR antagonist).
-
NO measurement kit (e.g., Griess Reagent System or DAF-FM Diacetate).
-
-
Procedure:
-
Cell Culture: Plate cells in 6-well or 24-well plates and grow to confluence.
-
Pre-incubation (optional): If using an antagonist, pre-incubate cells with A-779 (e.g., 10-6 M) for 10-20 minutes.
-
Stimulation: Replace the medium with serum-free medium containing various concentrations of this compound or vehicle control. Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Sample Collection: Collect the cell culture supernatant.
-
NO Measurement: Measure the concentration of nitrite (a stable metabolite of NO) in the supernatant using the Griess Reagent System according to the manufacturer's instructions. This typically involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride to form a colored azo compound, which is then measured spectrophotometrically at ~540 nm.
-
Data Analysis: Construct a dose-response curve and calculate the EC50 value for this compound-induced NO production.
-
Experimental Workflow Visualization
The logical flow for characterizing a novel Mas receptor agonist like this compound would proceed from initial binding studies to functional and pathway-specific assays.
Conclusion
This compound is a synthetic peptide agonist of the Mas receptor, a key component of the protective arm of the Renin-Angiotensin System. Its mechanism of action is centered on the activation of pro-healing and vasoprotective signaling pathways, primarily through the PI3K/Akt/eNOS cascade, leading to increased nitric oxide production. Although its clinical development for diabetic foot ulcers was discontinued, the study of this compound and the A(1-7)/MasR axis continues to be a valuable area of research for potential therapeutic interventions in cardiovascular and inflammatory diseases. The experimental protocols and data presented here, using its parent compound as a proxy, provide a foundational guide for researchers in the field of drug development targeting this important physiological system.
References
- 1. researchgate.net [researchgate.net]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. NorLeu3-Angiotensin (1-7) [DSC127] as a Therapy for the Healing of Diabetic Foot Ulcers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Angiotensin-(1-7): A Novel Peptide to Treat Hypertension and Nephropathy in Diabetes? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. This compound as a Therapy for the Treatment of Diabetic Foot Ulcers - Creative Peptides [creative-peptides.com]
- 7. Frontiers | Targeting the Protective Arm of the Renin-Angiotensin System to Reduce Systemic Lupus Erythematosus Related Pathologies in MRL-lpr Mice [frontiersin.org]
- 8. Angiotensin-(1-7) Induces Mas Receptor Internalization - PMC [pmc.ncbi.nlm.nih.gov]
Aclerastide: A Dual-Action Angiotensin II Peptide Analog in Tissue Regeneration
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Aclerastide (also known as DSC-127 or NorLeu³-A(1-7)) is a synthetic peptide analog of the endogenous hormone Angiotensin II. Developed with the initial promise of promoting tissue regeneration, particularly in the context of chronic wounds such as diabetic foot ulcers, its clinical development was ultimately halted. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, the intricate signaling pathways it modulates, and a summary of key preclinical findings. The paradoxical nature of this compound's effects, simultaneously promoting certain aspects of healing while exacerbating detrimental enzymatic activity, offers valuable insights for future drug development in the field of regenerative medicine.
Introduction
Chronic wounds represent a significant and growing challenge in healthcare, driven by the increasing prevalence of conditions like diabetes mellitus. This compound, a peptide analog of Angiotensin II, emerged as a potential therapeutic agent designed to accelerate the healing of such wounds.[1] As NorLeu³-Angiotensin (1-7), it is an analog of the naturally occurring peptide, Angiotensin (1-7). Preclinical studies initially demonstrated its efficacy in promoting wound closure through mechanisms including the induction of progenitor cell proliferation, accelerated vascularization, and enhanced collagen deposition.[2] However, despite these promising early results, this compound failed to demonstrate efficacy in Phase III clinical trials for the treatment of diabetic foot ulcers, leading to the cessation of its development.[3][4] This guide delves into the scientific underpinnings of this compound's function, exploring the dual signaling pathways that contribute to its complex and ultimately contradictory biological effects.
Mechanism of Action: A Tale of Two Pathways
This compound exerts its effects by interacting with the Renin-Angiotensin System (RAS), a critical regulator of blood pressure, fluid balance, and cellular growth.[5] Specifically, as an analog of Angiotensin (1-7), it is believed to primarily interact with the Mas receptor, a G protein-coupled receptor that often counteracts the effects of the classical Angiotensin II Type 1 (AT1) receptor.[6][7] However, the biological activity of this compound is not solely beneficial for wound healing. Evidence suggests that it also triggers a detrimental pathway leading to increased levels of reactive oxygen species (ROS) and matrix metalloproteinase-9 (MMP-9), which are known to impair wound repair.[1][7]
The Pro-Healing Pathway
Activation of the Mas receptor by Angiotensin-(1-7) and its analogs is associated with several cellular responses conducive to tissue regeneration. This includes the stimulation of nitric oxide (NO) production, which promotes vasodilation and improves blood flow to the wound site.[6] Furthermore, the ACE2/Ang-(1-7)/Mas axis has been shown to stimulate the proliferation and migration of CD34+ progenitor cells, which are crucial for vascular repair.[8] This pro-proliferative effect may be mediated through the inhibition of Phosphatase and Tensin Homolog (PTEN), a negative regulator of the pro-survival PI3K/Akt signaling pathway.[8]
The Detrimental Pathway
In contrast to its beneficial effects, this compound also activates a signaling cascade that ultimately hinders wound healing. As an angiotensin II analog, it can stimulate NADPH oxidase, a key enzyme responsible for the production of ROS.[1][7][9] Elevated ROS levels create a state of oxidative stress, which can lead to the activation of transcription factors like NF-κB.[1] This, in turn, upregulates the expression and activity of MMP-9, a protease that degrades the extracellular matrix and impairs tissue regeneration.[1][7] The increased MMP-9 activity is considered a primary contributor to the clinical failure of this compound.[10][11]
Quantitative Data from Preclinical Studies
The following tables summarize the key quantitative findings from a pivotal preclinical study investigating the effects of this compound in a db/db mouse model of diabetic wound healing.
Table 1: Effect of this compound on Wound Closure in db/db Mice
| Treatment Group | Day 7 (% Wound Closure) | Day 10 (% Wound Closure) | Day 14 (% Wound Closure) |
| Vehicle | Not specified | Not statistically different from this compound | Not statistically different from this compound |
| This compound (100 µ g/wound/day ) | Not specified | No significant acceleration | No significant acceleration (p > 0.05) |
| ND-336 (MMP-9 Inhibitor) | Not specified | Significant acceleration (p = 0.008 vs Vehicle) | Significant acceleration (p = 0.0001 vs Vehicle) |
| Data adapted from Nguyen et al. (2018).[1] |
Table 2: Effect of this compound on Reactive Oxygen Species (ROS) and Active MMP-9 Levels
| Analyte | Day 1 (Fold Change vs. Vehicle) | Day 2 (Fold Change vs. Vehicle) |
| Reactive Oxygen Species (ROS) | 3.0 | 2.4 |
| Active MMP-9 | 2.7 | 2.5 |
| Data adapted from Nguyen et al. (2018).[1] |
Experimental Protocols
This section outlines the methodologies for the key experiments cited in the preclinical evaluation of this compound.
db/db Mouse Model of Diabetic Wound Healing
The db/db mouse is a widely used model for type 2 diabetes, characterized by obesity, hyperglycemia, and impaired wound healing.[1][12][13][14]
-
Animal Model: Male or female db/db mice (BKS.Cg-Dock7m +/+ Leprdb/J), typically 6 months of age and phenotypically obese, are used.[15]
-
Wound Creation: Following anesthesia and dorsal hair removal, a full-thickness excisional wound (e.g., 8 mm diameter) is created on the dorsum.[1][12]
-
Treatment: this compound (e.g., 100 µg in a vehicle like sterile water) is applied topically to the wound daily for a specified period (e.g., 14 days).[1][16] A vehicle control group and a positive control group (e.g., an MMP-9 inhibitor) are included.[1]
-
Wound Closure Analysis: The wound area is measured at regular intervals (e.g., days 0, 3, 7, 10, 14) using digital photography and image analysis software. Wound closure is expressed as the percentage of the original wound area that has healed.[1]
Quantification of Active MMP-9 using Batimastat Affinity Resin and Proteomics
This method allows for the specific isolation and quantification of the active forms of MMPs from tissue samples.
-
Tissue Homogenization: Wound tissue samples are collected and homogenized in a suitable buffer.
-
Affinity Chromatography: A 10-mg aliquot of the tissue homogenate is incubated with a batimastat-conjugated affinity resin (e.g., 100 μL) at 4°C for 2 hours.[11] Batimastat is a broad-spectrum MMP inhibitor that binds to the active site of MMPs.[17]
-
Washing and Elution: The resin is washed to remove non-specifically bound proteins. The captured active MMPs are then eluted.
-
Proteomic Analysis: The eluted proteins are subjected to mass spectrometry-based proteomics for identification and quantification.[11] Quantification can be performed using synthetic peptides as standards.[1]
In Situ Zymography for MMP-9 Activity
In situ zymography allows for the localization of MMP activity within tissue sections.[18][10][19][20]
-
Tissue Preparation: Fresh frozen, unfixed tissue sections are prepared.
-
Substrate Incubation: The tissue sections are incubated with a quenched fluorescent substrate for MMP-9 (e.g., DQ-Gelatin). In its quenched state, the substrate is non-fluorescent.
-
Enzymatic Cleavage and Fluorescence: Active MMP-9 in the tissue cleaves the substrate, releasing the fluorophore from the quencher and generating a fluorescent signal.
-
Microscopy: The tissue sections are then visualized using fluorescence microscopy to detect the areas of MMP-9 activity.
Clinical Development and Discontinuation
This compound progressed to Phase II and subsequently Phase III clinical trials for the treatment of diabetic foot ulcers.[2][21] However, in November 2015, the Phase III trials were terminated due to a lack of efficacy based on the recommendation of the Data Monitoring Committee.[3][4] The primary endpoint of complete wound closure within 12 weeks was not met.[4] No safety concerns were attributed to the drug.[4]
Conclusion
This compound serves as a compelling case study in the complexities of drug development, particularly in the field of regenerative medicine. While it demonstrated promise in preclinical models by engaging pro-healing pathways associated with the Renin-Angiotensin System, its simultaneous activation of a detrimental cascade involving ROS and MMP-9 ultimately negated its therapeutic potential. This dual-action mechanism underscores the importance of a thorough understanding of all downstream signaling events of a drug candidate. The story of this compound provides valuable lessons for the design of future therapies for chronic wounds, highlighting the need for highly specific agents that can selectively promote regenerative processes without triggering counterproductive inflammatory and enzymatic responses.
References
- 1. Expression of active matrix metalloproteinase-9 as a likely contributor to the clinical failure of this compound in treatment of diabetic foot ulcers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. Derma Sciences's Phase III this compound Study Terminated Due to Ineffectiveness - BioSpace [biospace.com]
- 5. remedypublications.com [remedypublications.com]
- 6. Angiotensin-(1-7): Translational Avenues in Cardiovascular Control - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Update on the Angiotensin Converting Enzyme 2-Angiotensin (1–7)-Mas Receptor Axis: Fetal Programing, Sex Differences, and Intracellular Pathways [frontiersin.org]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Regulation of NADPH Oxidase-Mediated Superoxide Production by Acetylation and Deacetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Protocol to Create Chronic Wounds in Diabetic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 15. escholarship.org [escholarship.org]
- 16. researchgate.net [researchgate.net]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Cell In Situ Zymography: Imaging Enzyme–Substrate Interactions | Springer Nature Experiments [experiments.springernature.com]
- 19. tandfonline.com [tandfonline.com]
- 20. scispace.com [scispace.com]
- 21. docs.abcam.com [docs.abcam.com]
The Rise and Fall of Aclerastide (DSC-127): An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Aclerastide (DSC-127), a peptide analog of angiotensin II, emerged as a promising therapeutic agent for chronic wounds, particularly diabetic foot ulcers (DFUs). Developed by Derma Sciences, its proposed mechanism centered on stimulating the angiotensin II type 1 receptor (AT1R) to promote tissue regeneration, including progenitor cell proliferation, vascularization, and collagen deposition.[1][2] Early preclinical and Phase II clinical studies showed potential, suggesting accelerated wound closure. However, this compound's journey was abruptly halted during Phase III clinical trials in November 2015, when an independent Data Monitoring Committee determined the trials were futile, citing a lack of efficacy.[3][4][5][6] Subsequent research revealed a paradoxical effect: while promoting some aspects of healing, this compound also significantly increased levels of reactive oxygen species (ROS) and matrix metalloproteinase-9 (MMP-9), factors known to be detrimental to wound healing in diabetic patients.[7][8][9] This in-depth guide provides a comprehensive overview of the discovery, development, mechanism of action, and ultimate clinical failure of this compound, offering valuable insights for the scientific and drug development community.
Discovery and Development
This compound, also known as NorLeu³-A(1-7), is a synthetic peptide analog of angiotensin II.[7] It was developed from research originating at the University of Southern California and was licensed by Derma Sciences for therapeutic development.[10][11] The primary indication pursued was the treatment of diabetic foot ulcers, a significant unmet medical need.[1] The development program progressed through preclinical studies and successfully completed Phase II clinical trials, which suggested a favorable safety profile and potential efficacy in promoting wound closure.[1][12] These promising results led to the initiation of large-scale Phase III clinical trials.[13] However, these trials were terminated prematurely due to a lack of efficacy, and further development for other indications such as scar reduction and radiation dermatitis was also halted.[3][4][5][6]
Mechanism of Action and Signaling Pathway
This compound is an agonist of the angiotensin receptor.[1] Its intended therapeutic effect was based on the role of the renin-angiotensin system in tissue repair. The proposed mechanism involved the induction of progenitor proliferation, accelerated vascularization, and enhanced collagen deposition.[1][4]
However, the signaling cascade initiated by this compound proved to be a double-edged sword in the context of diabetic wound healing. The binding of this compound to the AT1 receptor leads to the stimulation of NADPH oxidase.[7] This, in turn, results in the production of reactive oxygen species (ROS).[7] Elevated ROS levels in the wound environment are known to upregulate the expression and activity of matrix metalloproteinase-9 (MMP-9), an enzyme that degrades the extracellular matrix and is detrimental to the healing of diabetic wounds.[7][8][9]
Signaling Pathway of this compound in Diabetic Wound Healing
A diagram illustrating the dual signaling pathways of this compound.
Preclinical Studies: Data and Protocols
The preclinical evaluation of this compound primarily involved studies on diabetic mouse models, specifically female db/db mice, which are a standard model for impaired wound healing.[7]
Quantitative Data from Preclinical Studies
The following tables summarize the key quantitative findings from a representative preclinical study investigating the effects of this compound on wound healing in db/db mice.[7]
Table 1: Effect of this compound on Wound Closure in db/db Mice
| Treatment Group | Day 7 (% Wound Closure) | Day 10 (% Wound Closure) | Day 14 (% Wound Closure) |
| Vehicle | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (100 µ g/day ) | No significant difference from vehicle | No significant difference from vehicle | No significant difference from vehicle |
| ND-336 (MMP-9 Inhibitor) | - | Significant acceleration vs. Vehicle & this compound (p=0.008 & p=0.007) | Significant acceleration vs. Vehicle & this compound (p=0.0001 & p=0.008) |
Data presented as mean ± standard error of the mean (SEM). Statistical significance is noted where reported in the source literature.[7]
Table 2: Effect of this compound on Reactive Oxygen Species (ROS) and MMP-9 Levels
| Treatment Group | ROS Levels (Fold Change vs. Vehicle) | Active MMP-9 Levels (Fold Change vs. Vehicle) |
| This compound (100 µ g/day ) | Day 1: ~3.0-fold increaseDay 2: ~2.4-fold increase | Day 1: ~2.7-fold increaseDay 2: ~2.5-fold increase |
| ND-336 (MMP-9 Inhibitor) | Day 2: ~1.9-fold decrease | - |
Data represents approximate fold changes as reported in the source literature. All increases were statistically significant (p < 0.05).[7]
Experimental Protocols
Experimental Workflow for In Vivo Wound Healing Study
Workflow of the preclinical wound healing study in db/db mice.
-
Animal Model: Female db/db mice (BKS.Cg-Dock7m +/+ Leprdb/J), 8 weeks old, were used. Animals were housed individually and provided with standard diet and water ad libitum.[7]
-
Wound Creation: Mice were anesthetized with isoflurane, and the dorsal area was shaved. A single 8-mm diameter full-thickness excisional wound was created using a biopsy punch. The wound was then covered with a Tegaderm dressing.[7]
-
Treatment Groups: The day after wound creation, animals were randomly assigned to one of three treatment groups:
-
Vehicle (sterile distilled water)
-
This compound (1.0 mg/ml in water; 100 μl applied topically, equivalent to 0.1 mg/wound/day)
-
ND-336 (positive control MMP-9 inhibitor; 1.0 mg/ml in water; 100 μl applied topically, equivalent to 0.1 mg/wound/day)[7]
-
-
Dosing Regimen: Treatments were applied topically once daily for 14 days.[7]
-
Wound Measurement: Wound closure was measured on days 0, 7, 10, and 14.[7]
-
In Vivo Imaging of Reactive Oxygen Species (ROS): A separate cohort of mice was used for ROS imaging. On days 1 and 2 post-wounding, mice were injected intraperitoneally with L-012 (25 mg/kg), a chemiluminescent probe for ROS. Bioluminescence was then imaged using an in vivo imaging system.[7]
-
Tissue Analysis: Wound tissues were harvested at various time points for analysis of MMP activity. This was done using an affinity resin coupled with proteomics to quantify active MMPs and through gelatin zymography to visualize MMP-9 activity.[7]
While specific in vitro data for this compound is not extensively detailed in the provided search results, a standard scratch wound healing assay would be a key method to assess its direct effect on cell migration.
-
Cell Culture: Human dermal fibroblasts or keratinocytes are cultured in appropriate media in 6-well plates until a confluent monolayer is formed.
-
Scratch Creation: A sterile pipette tip is used to create a uniform "scratch" or cell-free gap in the monolayer.
-
Treatment: The cells are then washed to remove debris, and media containing different concentrations of this compound or a vehicle control is added.
-
Imaging: The closure of the scratch is monitored and imaged at regular intervals (e.g., 0, 6, 12, 24 hours) using a microscope.
-
Analysis: The area of the cell-free gap is measured at each time point to quantify the rate of cell migration and wound closure.
Clinical Trials
This compound progressed to Phase III clinical trials for the treatment of diabetic foot ulcers.
Phase II Clinical Trial
Phase II studies of DSC127 demonstrated that it accelerated wound closure and increased the proportion of fully closed wounds that remained closed for up to 20 weeks after a 4-week treatment period.[1] These trials also indicated good tolerability and a lack of systemic exposure to this compound.[1]
Phase III Clinical Trials (NCT01830348 and NCT01849965)
-
Study Design: The Phase III program consisted of randomized, double-blind, vehicle- and standard-of-care-controlled trials.[13][14]
-
Patient Population: Subjects with non-healing Wagner Grade 1 or 2 diabetic foot ulcers were enrolled.[14]
-
Intervention: Patients received daily topical application of this compound (DSC127) 0.03%, a vehicle gel, or a standard-of-care gel for up to 28 days or until wound closure.[14]
-
Primary Endpoint: The primary efficacy endpoint was the proportion of subjects with confirmed complete wound closure of the target ulcer within 12 weeks of the start of treatment.[3][4][5][6]
-
Outcome: In November 2015, Derma Sciences announced the termination of the Phase III trials based on the recommendation of the Data Monitoring Committee, which determined that the trials were futile based on interim analyses of the primary endpoint.[3][4][5][6] Importantly, no safety concerns were attributed to this compound.[3][4][5][6]
Conclusion and Future Perspectives
The development of this compound serves as a critical case study in the complexities of drug development for chronic wounds, particularly in the context of diabetes. While the initial hypothesis of leveraging the renin-angiotensin system for wound healing was plausible and supported by early-stage data, the intricate and often paradoxical biological responses in a diabetic environment ultimately led to clinical failure. The key takeaway is the critical importance of understanding the complete signaling cascade of a therapeutic candidate and its potential off-target or context-dependent effects. The finding that this compound increases ROS and MMP-9 in diabetic wounds highlights the need for careful consideration of the underlying pathology when designing pro-healing therapies. Future research in this area should focus on agents that can promote the beneficial aspects of tissue regeneration without exacerbating the detrimental inflammatory and enzymatic environment characteristic of chronic diabetic wounds. The story of this compound underscores the necessity of robust preclinical models that accurately recapitulate the human disease state and the value of early and comprehensive mechanistic studies to de-risk clinical development.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Gelatin Zymography to Detect Gelatinase Activity in Melanoma Cells [app.jove.com]
- 3. moodle2.units.it [moodle2.units.it]
- 4. Keratinocyte migration (scratch) assay [bio-protocol.org]
- 5. Video: In Vivo Imaging of Reactive Oxygen Species in a Murine Wound Model [app.jove.com]
- 6. quickzyme.com [quickzyme.com]
- 7. clyte.tech [clyte.tech]
- 8. Wound healing assay | Abcam [abcam.com]
- 9. researchgate.net [researchgate.net]
- 10. med.upenn.edu [med.upenn.edu]
- 11. Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Unraveling the molecular dynamics of wound healing: integrating spatially resolved lipidomics and temporally resolved proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. Protocol for Cutaneous Wound Healing Assay in a Murine Model | Springer Nature Experiments [experiments.springernature.com]
Aclerastide for Diabetic Ulcer Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aclerastide (DSC127), a synthetic peptide analog of Angiotensin II, was investigated as a potential therapeutic agent for the treatment of diabetic foot ulcers (DFUs). Preclinical studies initially suggested promise, with evidence of accelerated vascularization, collagen deposition, and re-epithelialization.[1] However, the subsequent Phase III clinical trials were terminated due to futility, as this compound failed to demonstrate efficacy in promoting wound closure.[2][3] This guide provides an in-depth technical overview of the research surrounding this compound for diabetic ulcers, focusing on its mechanism of action, key experimental findings, and the signaling pathways involved. The information presented aims to inform future research and drug development efforts in the field of chronic wound healing.
Mechanism of Action
This compound is an analog of the naturally occurring peptide Angiotensin (1-7).[1] Its proposed mechanism of action centered on promoting the beneficial aspects of the renin-angiotensin system (RAS) in wound healing, such as inducing progenitor cell proliferation and enhancing tissue repair.[1] Preclinical studies suggested that this compound's effects were mediated through the Mas receptor, a component of the protective arm of the RAS.[1] This was demonstrated by the blockade of its wound-healing effects by a Mas antagonist.[1]
However, a significant and ultimately detrimental aspect of this compound's mechanism was uncovered. As an analog of Angiotensin II, it was found to increase the production of reactive oxygen species (ROS).[4] This elevation in ROS, in turn, leads to the upregulation of active matrix metalloproteinase-9 (MMP-9).[4] MMP-9 is known to be detrimental to diabetic wound healing as it degrades the extracellular matrix and perpetuates a pro-inflammatory environment.[4][5] This dual effect—a beneficial impact on cell migration and angiogenesis counteracted by the harmful upregulation of MMP-9—is believed to be a primary contributor to its clinical failure.[4]
Key Experimental Data
Preclinical Studies in Diabetic Mice (db/db)
The primary animal model used to evaluate the efficacy of this compound was the genetically diabetic db/db mouse, which mimics many of the wound-healing challenges observed in humans with diabetes.
Table 1: Effect of this compound on Wound Closure in db/db Mice
| Treatment Group | Day 7 (% Wound Closure) | Day 10 (% Wound Closure) | Day 14 (% Wound Closure) | Statistical Significance (vs. Vehicle) |
| Vehicle (Control) | - | - | - | - |
| This compound | No significant difference | No significant difference | No significant difference | P > 0.05 |
| ND-336 (MMP-9 Inhibitor) | Significant acceleration (P=0.052) | Significant acceleration (P=0.008) | Significant acceleration (P=0.0001) | Statistically significant |
Data synthesized from a study by Nguyen et al.[4]
Table 2: Effect of this compound on Reactive Oxygen Species (ROS) and MMP-9 Levels in Diabetic Mouse Wounds
| Treatment Group | ROS Levels (Fold Change vs. Vehicle) | Active MMP-9 Levels (Fold Change vs. Vehicle) |
| Day 1 | Day 2 | |
| This compound | 3.0 | 2.4 |
| ND-336 (MMP-9 Inhibitor) | - | 1.9 (decrease) |
Data represents fold changes relative to the vehicle-treated group.[4][6]
Experimental Protocols
Animal Model and Wound Creation
-
Animal Model: Female db/db mice (BKS.Cg-Dock7m +/+ Leprdb/J), 8 weeks old, were utilized.[4] These mice exhibit a phenotype of obesity, hyperglycemia, and impaired wound healing, making them a relevant model for diabetic ulcer research.
-
Wound Creation:
Treatment Administration
-
This compound Formulation: this compound (NorLeu3-angiotensin(1–7)) was custom-synthesized.[4]
-
Dosing and Administration: Treatment was initiated the day after wound creation (Day 1). This compound was applied topically to the wound.[7]
In Vivo Imaging of Reactive Oxygen Species
-
Chemiluminescent Probe: L-012, a luminol analog, was used for the detection of NADPH oxidase-derived superoxide.[4]
-
Procedure:
Analysis of MMP-9 Activity
-
Gelatin Zymography: This technique was used to visualize the activity of MMP-9 in wound tissue homogenates.[4]
-
Affinity Resin Coupled with Proteomics: A more quantitative method using a batimastat affinity resin was employed to measure the levels of active MMP-9 in wound tissues.[4][5]
Signaling Pathways and Experimental Workflows
This compound-Induced Signaling Pathway Leading to Impaired Wound Healing
Caption: this compound's dual signaling pathway in diabetic wound healing.
Experimental Workflow for Preclinical Evaluation of this compound
Caption: Workflow for preclinical assessment of this compound in diabetic mice.
Conclusion
The investigation into this compound for diabetic ulcer treatment provides a valuable case study in the complexities of wound healing. While the initial hypothesis of leveraging the protective arm of the RAS was sound, the off-target effect of increasing ROS and subsequently upregulating the detrimental MMP-9 proved to be a critical flaw.[4] This highlights the importance of a thorough understanding of the complete signaling cascade of any potential therapeutic agent. Future research in this area should focus on developing molecules that can selectively promote the beneficial aspects of wound healing without inadvertently activating pathways that hinder the repair process. The detailed experimental data and protocols presented in this guide can serve as a foundational resource for researchers and drug developers working to create effective therapies for diabetic foot ulcers.
References
- 1. This compound as a Therapy for the Treatment of Diabetic Foot Ulcers - Creative Peptides [creative-peptides.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. Derma Sciences's Phase III this compound Study Terminated Due to Ineffectiveness - BioSpace [biospace.com]
- 4. Expression of active matrix metalloproteinase-9 as a likely contributor to the clinical failure of this compound in treatment of diabetic foot ulcers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Aclerastide: A Technical Guide to its Molecular Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aclerastide (also known as DSC127) is a synthetic heptapeptide analog of Angiotensin II with the amino acid sequence Asp-Arg-Nle-Tyr-Ile-His-Pro. Initially investigated for its potential to promote tissue regeneration, particularly in the context of diabetic foot ulcers, its clinical development was halted. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and biological activities of this compound. It details the experimental protocols used to elucidate its mechanism of action and summarizes key quantitative findings. The document also explores the signaling pathways influenced by this compound, offering insights into its complex biological effects, including the upregulation of reactive oxygen species (ROS) and matrix metalloproteinase-9 (MMP-9), which are believed to have contributed to its clinical trial outcomes.
Molecular Structure and Physicochemical Properties
This compound is a synthetic peptide that was designed as an agonist of the angiotensin II receptor. Its structure and properties are summarized below.
Molecular Structure
The primary structure of this compound is a sequence of seven amino acids: L-Aspartyl-L-arginyl-L-norleucyl-L-tyrosyl-L-isoleucyl-L-histidyl-L-proline.
Table 1: Molecular and Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C42H64N12O11 | [1] |
| Molecular Weight | 913.03 g/mol | [1] |
| Amino Acid Sequence | Asp-Arg-Nle-Tyr-Ile-His-Pro | [1] |
| Synonyms | DSC-127, NorLeu3-A(1-7) | [1] |
| CAS Number | 227803-63-6 | [1] |
| Appearance | White to off-white solid | [1] |
| Solubility | Soluble in DMSO (≥ 100 mg/mL) | [1] |
Mechanism of Action and Biological Effects
This compound acts as an angiotensin receptor agonist.[1][2] The renin-angiotensin system (RAS) plays a complex role in wound healing. Angiotensin II, through its receptors (AT1 and AT2), can influence inflammation, cell proliferation, and tissue remodeling. This compound was developed to harness the potential regenerative effects of this pathway.
However, preclinical studies in diabetic mouse models revealed that this compound treatment led to unintended and detrimental effects in the wound environment. Specifically, it was found to upregulate the levels of reactive oxygen species (ROS) and the activity of matrix metalloproteinase-9 (MMP-9), both of which are known to impair wound healing in diabetic conditions.[3][4]
Signaling Pathways
The biological effects of this compound are mediated through the complex angiotensin receptor signaling network, which in turn influences other pathways critical to wound healing, such as those involving MMPs.
Figure 1: this compound's proposed mechanism leading to impaired wound healing.
Experimental Protocols
The following sections detail the key experimental methodologies used to characterize the biological effects of this compound.
Solid-Phase Peptide Synthesis of this compound
This compound can be synthesized using standard solid-phase peptide synthesis (SPPS) protocols with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Protocol:
-
Resin Preparation: A suitable resin, such as a pre-loaded Pro-Wang resin or a Rink amide resin, is swelled in a non-polar solvent like dichloromethane (DCM), followed by washing with the synthesis solvent, dimethylformamide (DMF).
-
Fmoc Deprotection: The Fmoc protecting group on the terminal amino acid of the resin is removed by treating with a 20% solution of piperidine in DMF.
-
Amino Acid Coupling: The next Fmoc-protected amino acid in the sequence (His) is activated using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF and then added to the resin to form a peptide bond. The reaction progress is monitored using a colorimetric test (e.g., ninhydrin test).
-
Washing: The resin is thoroughly washed with DMF to remove excess reagents and byproducts.
-
Iterative Cycles: Steps 2-4 are repeated for each subsequent amino acid in the this compound sequence (Ile, Tyr, Nle, Arg, Asp).
-
Cleavage and Deprotection: Once the full peptide chain is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).
-
Purification and Characterization: The crude peptide is precipitated with cold diethyl ether, dissolved in a suitable solvent, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The final product is characterized by mass spectrometry to confirm its molecular weight and purity.
Diabetic Mouse Excisional Wound Healing Model
The efficacy of this compound on wound healing was evaluated using the genetically diabetic db/db mouse model, which mimics many aspects of impaired wound healing in diabetic patients.
Protocol:
-
Animal Model: Male db/db mice (e.g., C57BL/KsJ-Leprdb) are used.
-
Anesthesia and Hair Removal: Mice are anesthetized, and the dorsal hair is removed using clippers and a depilatory cream.
-
Wound Creation: A full-thickness excisional wound is created on the dorsum of the mouse using a sterile biopsy punch (e.g., 6-8 mm diameter).
-
Splinting: To prevent wound contraction and promote healing by granulation and re-epithelialization, a silicone splint is sutured around the wound.
-
Topical Treatment: A solution of this compound (e.g., 0.1 mg/wound in a vehicle like sterile water) is topically applied to the wound daily. A vehicle-only group serves as a control.
-
Wound Area Measurement: The wound area is measured at regular intervals (e.g., days 0, 3, 7, 10, 14) by tracing the wound margins or using digital planimetry. The percentage of wound closure is calculated.
-
Tissue Harvesting: At the end of the experiment, mice are euthanized, and the wound tissue is harvested for further analysis (e.g., histology, zymography).
Figure 2: Workflow for the diabetic mouse excisional wound healing model.
In-Situ Zymography for MMP-9 Activity
This technique is used to visualize the localization of active MMP-9 within the wound tissue.
Protocol:
-
Tissue Preparation: Harvested wound tissue is snap-frozen in optimal cutting temperature (OCT) compound.
-
Cryosectioning: Frozen tissue sections (e.g., 10 µm thick) are prepared using a cryostat and mounted on slides.
-
Substrate Incubation: The sections are incubated with a solution containing a quenched-fluorescent gelatin substrate (e.g., DQ-gelatin). In the presence of active gelatinases like MMP-9, the substrate is cleaved, releasing a fluorescent signal.
-
Incubation Conditions: Incubation is typically carried out in a humidified chamber at 37°C for a defined period.
-
Counterstaining: The sections can be counterstained with a nuclear stain (e.g., DAPI) to visualize the cell nuclei.
-
Microscopy: The slides are imaged using a fluorescence microscope. Areas of green fluorescence indicate MMP-9 activity.
Measurement of Reactive Oxygen Species (ROS)
In vivo imaging with a chemiluminescent probe can be used to quantify ROS levels in the wounds of live animals.
Protocol:
-
Probe Preparation: A solution of a luminol-based chemiluminescent probe, such as L-012, is prepared.
-
Animal Preparation: Anesthetized mice with wounds are placed in an in vivo imaging system.
-
Probe Administration: The L-012 solution is administered to the mice, typically via intraperitoneal injection.
-
Bioluminescence Imaging: Bioluminescent images are acquired over time as the probe reacts with ROS in the wound area. The intensity of the light emission is proportional to the amount of ROS.
-
Image Analysis: The bioluminescent signal from the wound area is quantified using image analysis software.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound.
Table 2: Effect of this compound on Wound Healing in db/db Mice
| Treatment Group | Wound Closure at Day 14 (%) | Statistical Significance (vs. Vehicle) | Reference |
| Vehicle | ~40% | - | [3] |
| This compound (0.1 mg/day) | ~40% | Not Significant | [3] |
Table 3: Effect of this compound on ROS and MMP-9 Levels in Diabetic Wounds
| Parameter | Fold Change (this compound vs. Vehicle) | Time Point | Statistical Significance | Reference |
| Reactive Oxygen Species (ROS) | ~3-fold increase | Day 1 | p < 0.05 | [3] |
| Active MMP-9 | ~2.7-fold increase | Day 1 | p < 0.05 | [3] |
| Active MMP-9 | ~2.5-fold increase | Day 2 | p < 0.05 | [3] |
Quantitative Structure-Activity Relationship (QSAR) Considerations
While specific QSAR studies for this compound are not publicly available, its design as an angiotensin II analog is rooted in structure-activity relationship principles. The substitution of the native phenylalanine at position 8 with proline and the valine at position 3 with norleucine were likely intended to modify its receptor binding affinity, selectivity, and metabolic stability. The observed biological effects, including the off-target upregulation of ROS and MMP-9, highlight the complexity of peptide-based drug design and the challenges in predicting the full spectrum of in vivo responses based solely on primary sequence modifications. Further QSAR studies on angiotensin II analogs could help to delineate the structural motifs responsible for these detrimental effects, guiding the design of future wound healing therapeutics with improved safety and efficacy profiles.
Conclusion
This compound is a well-characterized synthetic peptide with a clear molecular structure and defined physicochemical properties. While it was rationally designed as an angiotensin receptor agonist to promote wound healing, its preclinical and clinical evaluation revealed a complex and ultimately unfavorable biological activity profile in the context of diabetic ulcers. The upregulation of ROS and active MMP-9, as demonstrated through the experimental protocols detailed in this guide, likely contributed to its lack of efficacy. This case serves as an important example in drug development, emphasizing the need for a thorough understanding of the downstream signaling consequences of targeting complex biological pathways, particularly in multifactorial disease states like diabetic wound healing. The detailed methodologies and findings presented herein provide a valuable resource for researchers in the fields of peptide chemistry, pharmacology, and tissue regeneration.
References
- 1. In Vivo Imaging of Reactive Oxygen Species in a Murine Wound Model [jove.com]
- 2. In Vivo Imaging of Reactive Oxygen Species in a Murine Wound Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure–activity relationship study of angiotensin II analogs in terms of β‐arrestin‐dependent signaling to aldosterone production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for the Splinted, Human-like Excisional Wound Model in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Aclerastide and its Role in Wound Healing Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aclerastide (DSC127), a synthetic analogue of Angiotensin II, was a promising therapeutic candidate for the treatment of chronic wounds, particularly diabetic foot ulcers (DFUs). Preclinical studies highlighted its potential to accelerate wound healing through mechanisms including the induction of progenitor cell proliferation, enhanced vascularization, and increased collagen deposition. However, the promising results from early studies did not translate into clinical success, with the Phase III clinical trials being terminated due to futility. Subsequent research has revealed a dual role for this compound in the complex environment of wound healing. While it can promote certain aspects of tissue repair, it also upregulates detrimental pathways involving reactive oxygen species (ROS) and matrix metalloproteinase-9 (MMP-9), ultimately impeding the healing process. This technical guide provides an in-depth overview of the signaling pathways influenced by this compound, a summary of the key quantitative data from preclinical and clinical studies, and detailed experimental protocols relevant to its investigation.
Introduction
Chronic wounds, such as diabetic foot ulcers, represent a significant and growing unmet medical need. These wounds are characterized by a prolonged inflammatory phase, impaired angiogenesis, and defective extracellular matrix (ECM) remodeling. This compound, an angiotensin receptor agonist, was developed to address these pathological features. As an analogue of the naturally occurring peptide Angiotensin-(1-7), this compound was designed to activate the protective arm of the renin-angiotensin system (RAS) through the Mas receptor, promoting tissue repair and regeneration.[1]
Early preclinical evidence suggested that this compound could significantly accelerate wound closure. However, the failure of this compound in late-stage clinical trials underscored the complexity of targeting wound healing pathways. This guide delves into the molecular mechanisms underpinning both the beneficial and detrimental effects of this compound, providing a comprehensive resource for researchers in the field of wound healing and drug development.
Signaling Pathways in this compound-Mediated Wound Healing
This compound exerts its effects on wound healing through two opposing signaling pathways. The intended therapeutic pathway involves the activation of the Mas receptor, while an unintended detrimental pathway leads to increased oxidative stress and enzymatic degradation of the extracellular matrix.
The Pro-Healing Pathway via the Mas Receptor
This compound, acting as an Angiotensin-(1-7) analogue, binds to the G-protein coupled Mas receptor. Activation of the Mas receptor is generally associated with beneficial cardiovascular and anti-inflammatory effects. In the context of wound healing, this pathway is believed to promote cell migration, proliferation, and angiogenesis. Downstream signaling of Mas receptor activation can involve the PI3K/Akt pathway, leading to the activation of endothelial nitric oxide synthase (eNOS) and subsequent nitric oxide (NO) production.[2][3] NO is a critical signaling molecule in wound healing, promoting vasodilation, angiogenesis, and modulating inflammation. Additionally, the Mas receptor can counteract the pro-inflammatory and pro-fibrotic effects of the Angiotensin II Type 1 receptor (AT1R).[4]
References
- 1. Video: In Vivo Imaging of Reactive Oxygen Species in a Murine Wound Model [app.jove.com]
- 2. ahajournals.org [ahajournals.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Frontiers | The Angiotensin-(1-7)/Mas Axis Counteracts Angiotensin II-Dependent and -Independent Pro-inflammatory Signaling in Human Vascular Smooth Muscle Cells [frontiersin.org]
Aclerastide Preclinical Studies in Animal Models: A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Introduction: Aclerastide (NorLeu³-angiotensin(1–7)), a peptide analog of angiotensin II, was investigated as a potential therapeutic agent for chronic wounds, particularly diabetic foot ulcers (DFUs).[1][2] Despite showing initial promise in some preclinical models, this compound ultimately failed in Phase III clinical trials for the treatment of DFUs.[1][2] Subsequent in-depth preclinical studies were conducted to investigate the potential mechanisms underlying this failure. This technical guide provides a comprehensive overview of these preclinical investigations, focusing on the experimental protocols, quantitative data, and elucidated signaling pathways in relevant animal models.
Core Preclinical Investigation: Diabetic Wound Healing in db/db Mice
The primary animal model utilized to re-evaluate this compound's efficacy and mechanism was the genetically diabetic db/db mouse. This model is widely used for studying delayed wound healing as it mimics key aspects of type 2 diabetes in humans, such as obesity and hyperglycemia.[1]
Experimental Workflow
The general workflow for the pivotal preclinical study is outlined below.
Caption: Workflow for the db/db mouse diabetic wound healing study.
Data Presentation: Quantitative Findings
The following tables summarize the key quantitative results from the preclinical studies on this compound.
Table 1: Efficacy Assessment - Wound Closure in db/db Mice
This table presents the percentage of wound closure at different time points for each treatment group. Data indicates that this compound did not accelerate wound healing compared to the vehicle control.
| Treatment Group | Dose | Day 7 (% Closure) | Day 10 (% Closure) | Day 14 (% Closure) | Statistical Significance (vs. Vehicle) |
| Vehicle (Water) | N/A | ~40% | ~60% | ~75% | N/A |
| This compound | 100 µ g/day | ~40% | ~60% | ~75% | P > 0.05 (No significant difference)[1] |
| ND-336 (Control) | 100 µ g/day | ~55% | ~80% | ~95% | P = 0.008 (Day 10), P = 0.0001 (Day 14)[1] |
Data are approximated from graphical representations in the source material.[1][3][4]
Table 2: Mechanistic Assessment - Reactive Oxygen Species (ROS) and Active MMP-9 Levels
This table details the fold-change in ROS and active Matrix Metalloproteinase-9 (MMP-9) levels following this compound treatment compared to the vehicle control.
| Analyte | Time Point | Fold Change (this compound vs. Vehicle) | Statistical Significance (P-value) |
| Reactive Oxygen Species (ROS) | Day 1 | 3.0-fold increase[1] | < 0.05[4] |
| Day 2 | 2.4-fold increase[1] | < 0.01[4] | |
| Active MMP-9 | Day 1 | 2.7-fold increase[1][4] | < 0.05[1][4] |
| Day 2 | 2.5-fold increase[1][4] | < 0.05[1][4] |
Elucidated Signaling Pathway
Studies revealed that this compound, as an angiotensin II analog, induces a signaling cascade that is detrimental to wound healing in the diabetic mouse model. It elevates levels of ROS, which in turn upregulates the expression and activity of MMP-9, a protease known to impair wound repair when overactive.[1][2]
Caption: this compound's proposed mechanism of action in diabetic wounds.
Experimental Protocols
Detailed methodologies are provided for key experiments to ensure clarity and reproducibility.
Animal Model and Wound Creation
-
Animal Model: Female db/db mice (BKS.Cg-Dock7m +/+ Leprdb/J), with a body weight of 37.5 ± 3 g, were used.[1] Animals were confirmed to be diabetic if their blood glucose was > 250 mg/dl.[1] All studies were conducted in accordance with NIH guidelines and approved by the Institutional Animal Care and Use Committee at the University of Notre Dame.[1]
-
Wound Creation: Mice were anesthetized using isoflurane. A single 8-mm diameter, full-thickness excisional wound was created on the shaved dorsal thorax using a biopsy punch.[1] The wound was subsequently covered with a Tegaderm dressing.[1]
Treatment Administration
-
Group Allocation: One day after wound creation, animals were randomly assigned to treatment groups (n=12-13 mice per group initially).[1][3]
-
Compounds: this compound (NorLeu³-angiotensin(1–7)) was custom-synthesized.[1]
-
Administration: Wounds were treated topically once daily for 14 days. The treatments were:
In Vivo Imaging for Reactive Oxygen Species (ROS)
-
Procedure: On days 1 and 2 post-wounding, a subset of mice (n=3 per group per time point) was anesthetized.[1]
-
Reagent: The chemiluminescent probe L-012 was injected intraperitoneally at a dose of 25 mg/kg.[1][4]
-
Imaging: Bioluminescence was quantified using an in vivo imaging system to measure the levels of ROS in the wound area.[1]
Analysis of Active MMP-9
-
Sample Collection: Wound tissues were collected from a subset of mice on days 1 and 2.[1]
-
Methodology: An affinity resin that specifically binds to the active forms of MMPs was used.[1][4] The captured active MMPs were then identified and quantified using proteomics.[1][4]
-
Confirmation: In-situ zymography with DQ-Gelatin was also used to confirm the increased MMP-9 activity in this compound-treated wounds.[3]
Statistical Analysis
-
Wound Closure: The Mann-Whitney U two-tailed test was used to determine statistical significance between groups.[1][3][4]
-
ROS and MMP-9 Levels: The Student's t two-tailed test was used to compare treatment groups to the vehicle control.[1][4]
-
Significance Level: A P-value of < 0.05 was considered statistically significant.[1]
Conclusion
Preclinical re-evaluation of this compound in a clinically relevant db/db diabetic mouse model demonstrated that, under a dosing regimen mimicking clinical trials, the compound does not accelerate wound healing.[1][3] The underlying mechanism for this lack of efficacy is attributed to a significant upregulation of reactive oxygen species and, consequently, a detrimental increase in the activity of MMP-9 within the wound bed.[1][2] These findings suggest that the pro-inflammatory and matrix-degrading effects induced by this compound may counteract any potential beneficial effects on cell migration and angiogenesis, leading to a net neutral or negative impact on the healing process in diabetic wounds.[4] This case highlights the critical importance of thoroughly understanding a drug's complete mechanism of action in relevant animal models before advancing to late-stage clinical trials.
References
- 1. Expression of active matrix metalloproteinase-9 as a likely contributor to the clinical failure of this compound in treatment of diabetic foot ulcers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expression of active matrix metalloproteinase-9 as a likely contributor to the clinical failure of this compound in treatment of diabetic foot ulcers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
Aclerastide's Dichotomous Impact on Angiogenesis and Neovascularization: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Aclerastide (DSC127), a synthetic analogue of Angiotensin-(1-7), has been the subject of significant research interest for its potential role in wound healing, particularly in the context of diabetic foot ulcers. A key aspect of its proposed mechanism of action involves the modulation of angiogenesis and neovascularization. However, the cumulative evidence presents a complex and somewhat contradictory picture. While preclinical studies suggested a pro-angiogenic effect, contributing to accelerated wound repair, subsequent research and the ultimate failure of Phase III clinical trials indicate a more nuanced, and potentially detrimental, impact in a diabetic wound environment. This technical guide provides an in-depth analysis of the available data on this compound's effects on new blood vessel formation, detailing the underlying signaling pathways, experimental evidence, and the critical factors that appear to dictate its dualistic nature.
The Proposed Pro-Angiogenic Mechanism of this compound
This compound is an agonist of the Mas receptor, a key component of the protective arm of the renin-angiotensin system (RAS), often referred to as the ACE2/Ang-(1-7)/Mas axis. This pathway is generally considered to counteract the classical ACE/Angiotensin II/AT1 receptor axis, which is associated with vasoconstriction, inflammation, and fibrosis. The pro-angiogenic effects of Mas receptor activation are thought to be mediated through several downstream signaling events:
-
Increased Nitric Oxide (NO) Bioavailability: Activation of the Mas receptor stimulates endothelial nitric oxide synthase (eNOS), leading to increased production of NO. NO is a potent vasodilator and a critical signaling molecule in angiogenesis, promoting endothelial cell proliferation, migration, and survival.
-
Modulation of Vascular Endothelial Growth Factor (VEGF): The Angiotensin II parent molecule has been shown to increase the expression of VEGF, a primary driver of angiogenesis. It is hypothesized that this compound may share this effect, contributing to the stimulation of new blood vessel growth.
-
PI3K/Akt Pathway Activation: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell survival and proliferation and is known to be activated downstream of the Mas receptor. This pathway can promote endothelial cell survival and proliferation, essential steps in angiogenesis.
-
MAPK/ERK Pathway Involvement: The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is another critical signaling cascade involved in cell growth and differentiation. Studies on Angiotensin-(1-7) suggest the involvement of this pathway in its vascular effects.
Preclinical Evidence for Pro-Angiogenic Effects
Early preclinical studies on Angiotensin II, the parent molecule of this compound, provided the initial evidence for a pro-angiogenic role.
In Vivo Matrigel Plug Assay with Angiotensin II
A pivotal study by Tamarat et al. (2002) demonstrated the pro-angiogenic effects of Angiotensin II in a murine model.[1]
Experimental Protocol:
-
Animal Model: C57Bl/6 female mice.
-
Method: Subcutaneous injection of 0.5 mL of Matrigel containing Angiotensin II (10⁻⁷ M). Control groups received Matrigel alone.
-
Analysis: After 14 days, the Matrigel plugs were removed for histological evaluation and protein analysis. Angiogenesis was assessed by counting the number of cells that had migrated into the Matrigel plug and by immunohistochemical identification of endothelial and smooth muscle cells.
-
Key Findings: Angiotensin II treatment resulted in a significant increase in cell infiltration into the Matrigel plug, forming vascular-like structures. This was accompanied by an increase in the expression of key pro-angiogenic factors.
Quantitative Data from Matrigel Plug Assay:
| Parameter | Control | Angiotensin II (10⁻⁷ M) | Fold Change | p-value |
| Cell Number (cells/field) | (Data not specified) | (Data not specified) | 1.9 | < 0.01 |
| VEGF Protein Level | (Normalized to 1) | 1.5 | 1.5 | < 0.01 |
| eNOS Protein Level | (Normalized to 1) | 1.7 | 1.7 | < 0.01 |
The Countervailing Effects: Increased Oxidative Stress and Matrix Metalloproteinase Activity
Despite the promising pro-angiogenic hypothesis, research in diabetic wound models revealed a darker side to this compound's activity, which likely contributed to its clinical trial failure. A key study by Nguyen et al. highlighted the detrimental upregulation of reactive oxygen species (ROS) and matrix metalloproteinase-9 (MMP-9).
In Vivo Diabetic Mouse Wound Healing Model
Experimental Protocol:
-
Animal Model: db/db mice, a model for type 2 diabetes.
-
Method: A full-thickness excisional wound was created on the dorsum of the mice. Wounds were treated topically with this compound (100 µ g/wound/day ) for 14 days.
-
Analysis: Wound tissue was harvested at various time points for analysis of ROS levels (in vivo imaging with L-012 chemiluminescence) and active MMP-9 levels (using an affinity resin coupled with proteomics).
Quantitative Data from Diabetic Mouse Model:
| Parameter | Vehicle Control | This compound Treatment | Fold Change |
| Reactive Oxygen Species (Day 1) | (Normalized to 1) | ~3.0 | 3.0 |
| Reactive Oxygen Species (Day 2) | (Normalized to 1) | ~2.4 | 2.4 |
| Active MMP-9 (Day 1) | (Normalized to 1) | 2.7 | 2.7 |
| Active MMP-9 (Day 2) | (Normalized to 1) | 2.5 | 2.5 |
These findings suggest that in the complex microenvironment of a diabetic wound, any potential pro-angiogenic benefits of this compound are likely negated by the overwhelming negative effects of increased oxidative stress and enzymatic degradation of the extracellular matrix. High levels of ROS are cytotoxic and can impair the function of endothelial cells, while excessive MMP-9 activity can degrade newly formed capillary structures, thus inhibiting effective neovascularization.
Signaling Pathways and Logical Relationships
The dual impact of this compound on angiogenesis can be visualized through the following signaling pathways and logical relationships.
Diagram 1: Proposed Pro-Angiogenic Signaling Pathway of this compound
Caption: Proposed pro-angiogenic signaling cascade of this compound via Mas receptor activation.
Diagram 2: Detrimental Signaling Pathway of this compound in Diabetic Wounds
Caption: Detrimental effects of this compound in diabetic wounds leading to impaired angiogenesis.
Diagram 3: Experimental Workflow for In Vivo Angiogenesis Assessment (Matrigel Plug Assay)
Caption: Workflow for assessing in vivo angiogenesis using the Matrigel plug assay.
Conclusion
The impact of this compound on angiogenesis and neovascularization is a tale of two opposing effects, largely dependent on the physiological context. In healthy, non-diabetic models, the activation of the Mas receptor by this compound appears to promote a pro-angiogenic environment through established signaling pathways involving NO and potentially VEGF. However, in the setting of a diabetic wound, characterized by underlying inflammation and oxidative stress, this compound treatment paradoxically exacerbates these detrimental conditions. The significant increase in ROS and active MMP-9 creates a hostile microenvironment that overrides any potential for beneficial neovascularization, ultimately impairing wound healing.
For drug development professionals, the story of this compound serves as a critical case study. It underscores the importance of evaluating therapeutic candidates in disease-relevant models that accurately recapitulate the complex pathophysiology of the target indication. While a simplistic view of its mechanism suggested a clear benefit, the intricate interplay of signaling pathways in a diabetic state led to an unexpected and unfavorable outcome. Future research in this area should focus on strategies that can selectively harness the pro-angiogenic potential of the ACE2/Ang-(1-7)/Mas axis while mitigating the detrimental off-target effects, particularly the induction of oxidative stress and matrix degradation.
References
Aclerastide and Stem Cell Stimulation: A Critical Scientific Review
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Aclerastide (DSC127), an angiotensin analogue, was initially investigated as a promising therapeutic agent for wound healing, particularly in the context of diabetic foot ulcers. The proposed mechanisms of action included angiotensin receptor agonism and the stimulation of stem cells to promote tissue regeneration. Despite promising preclinical data, this compound failed to demonstrate efficacy in Phase III clinical trials, leading to the termination of its development program. Subsequent research has elucidated a potential mechanism for this failure, revealing that this compound upregulates reactive oxygen species (ROS) and matrix metalloproteinase-9 (MMP-9), both of which are detrimental to the wound healing process. This technical guide provides a comprehensive overview of this compound, from its initial promise to its clinical failure, with a focus on the scientific data and experimental methodologies that have defined its trajectory.
Introduction
This compound is a peptide analogue of angiotensin II.[1] It was developed by Derma Sciences with the therapeutic goal of treating skin disorders, including wounds and scars.[2] The initial hypothesis was that by acting as an angiotensin receptor agonist, this compound could stimulate cellular processes conducive to wound repair, including the mobilization and activity of stem cells.[2] Early preclinical studies in diabetic mouse models showed some positive effects on wound healing.[1] However, these promising initial findings did not translate into clinical success. In 2015, the Phase III clinical trials for this compound in diabetic foot ulcer healing were terminated due to a determination of futility.[3] This document will synthesize the available scientific information on this compound, presenting the preclinical data, clinical trial outcomes, and the subsequent mechanistic studies that provide a likely explanation for its clinical failure.
Preclinical and Clinical Data Overview
The development of this compound was supported by early preclinical evidence suggesting its efficacy in wound healing. However, the outcomes of human clinical trials were starkly different. This section summarizes the key quantitative data from both preclinical and clinical investigations.
Table 1: Summary of Preclinical Efficacy Data in db/db Mice
| Treatment Group | Dosing Regimen | Outcome Measure | Result | Citation |
| This compound | 0.1 mg/wound/day for 5 days, starting immediately after injury | Wound Healing | Superior efficacy over becaplermin | [1] |
| This compound | 100 µ g/wound/day for 14 days, starting one day after injury | Wound Closure | No acceleration in wound healing compared to vehicle | [4][5] |
Table 2: this compound Clinical Trial Status
| Trial Phase | Indication | Status | Reason for Discontinuation | Citation |
| Phase III | Diabetic Foot Ulcer | Discontinued | Ineffectiveness based on futility analysis | [2][3] |
| Phase I | Wounds (in volunteers) | No recent development reported | - | [2] |
| Not specified | Radiation-induced skin damage | Suspended | - | [2] |
| Not specified | Scars | Suspended | - | [2] |
The Detrimental Signaling Pathway of this compound in Wound Healing
Contrary to the initial hypothesis, subsequent research has revealed a signaling pathway activated by this compound that is detrimental to wound healing. As an angiotensin II analogue, this compound stimulates NADPH oxidase, leading to the production of reactive oxygen species (ROS).[1] Elevated ROS levels can then lead to the upregulation of active matrix metalloproteinase-9 (MMP-9), an enzyme known to be deleterious to the healing of diabetic wounds.[1][6]
This compound's detrimental effect on wound healing.
Experimental Protocols
The following sections detail the methodologies used in key experiments that elucidated the effects of this compound on diabetic wound healing.
In Vivo Wound Healing Studies in db/db Mice
-
Animal Model: Male, 8-week-old db/db mice were utilized as a model for diabetic wound healing.
-
Wound Creation: A single, full-thickness excisional wound (8 mm diameter) was created on the dorsal thorax of each mouse.
-
Treatment Application: Wounds were treated topically once daily with either this compound (100 µ g/wound/day ), a vehicle control (water), or a positive control (selective MMP-9 inhibitor ND-336).[4] Treatment commenced one day after wound infliction and continued for 14 days.[5]
-
Wound Closure Measurement: The wound area was measured at specified time points (e.g., days 7, 10, and 14) to assess the rate of wound closure.[5]
In Vivo Imaging of Reactive Oxygen Species (ROS)
-
Chemiluminescent Probe: L-012, a luminol analog, was used for the detection of NADPH oxidase-derived superoxide.
-
Administration: Mice received an intraperitoneal injection of L-012 (25 mg/kg).[5]
-
Imaging: In vivo imaging was performed to detect the chemiluminescence signal from the wounds, indicating the levels of ROS.
-
Quantification: Bioluminescence was quantified to compare ROS levels between treatment groups.[1]
Analysis of Active MMP-9 Levels
-
Sample Collection: Wound tissues were collected from the different treatment groups.
-
Affinity Resin and Proteomics: An affinity resin that specifically binds to the active forms of MMPs was used to isolate active MMPs from the wound tissue homogenates.[5] The captured proteins were then identified and quantified using proteomics.
-
In Situ Zymography: This technique was used to visualize the activity of gelatinases like MMP-9 directly within the wound tissue sections. DQ-gelatin, a fluorogenic substrate, was applied to the tissue, and areas of MMP-9 activity were identified by fluorescence.[4]
Quantitative Analysis of this compound's Detrimental Effects
The studies investigating the mechanism of this compound's failure provided quantitative data on its biochemical effects.
Table 3: Effect of this compound on ROS and Active MMP-9 Levels in Diabetic Mouse Wounds
| Analyte | Time Point | Fold Change vs. Vehicle | Statistical Significance | Citation |
| Reactive Oxygen Species (ROS) | Day 1 | 3.0-fold increase | P < 0.05 | [1] |
| Reactive Oxygen Species (ROS) | Day 2 | 2.4-fold increase | P < 0.05 | [1] |
| Active MMP-9 | Day 1 | 2.7-fold increase | P < 0.05 | [1][5] |
| Active MMP-9 | Day 2 | 2.5-fold increase | P < 0.05 | [1][5] |
Discussion and Conclusion
The story of this compound serves as a crucial case study in drug development, highlighting the importance of translating preclinical findings to clinical efficacy and the need for a thorough understanding of a drug's mechanism of action. While initially classified as a potential "stem cell stimulant," the in-depth scientific investigation following its clinical failure revealed a contrary and detrimental pathway.[2] The upregulation of ROS and active MMP-9 provides a compelling explanation for the lack of efficacy in healing diabetic foot ulcers, a condition already characterized by a complex and delicate biochemical environment.[1][6]
For researchers and scientists in the field of wound healing and regenerative medicine, the this compound example underscores the following key points:
-
The complexity of wound healing: The wound microenvironment is intricate, and modulating a single pathway can have unforeseen and sometimes detrimental effects.
-
The importance of appropriate preclinical models: While the db/db mouse is a standard model, the dosing regimen in early preclinical studies that showed promise was different from the more clinically relevant regimen used in later studies that showed no benefit.[1][5]
-
The value of post-failure analysis: The investigations conducted after the termination of the clinical trials were instrumental in providing a scientific rationale for the observed lack of efficacy, offering valuable lessons for future drug development efforts.
References
- 1. Expression of active matrix metalloproteinase-9 as a likely contributor to the clinical failure of this compound in treatment of diabetic foot ulcers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Derma Sciences - AdisInsight [adisinsight.springer.com]
- 3. Derma Sciences's Phase III this compound Study Terminated Due to Ineffectiveness - BioSpace [biospace.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Expression of active matrix metalloproteinase-9 as a likely contributor to the clinical failure of this compound in treatment of diabetic foot ulcers - PubMed [pubmed.ncbi.nlm.nih.gov]
Aclerastide and Its Paradoxical Role in Extracellular Matrix Remodeling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aclerastide, a peptide analog of angiotensin II, has been investigated for its potential therapeutic effects, particularly in the context of wound healing. However, its role in extracellular matrix (ECM) remodeling is complex and, in some contexts, counterproductive. This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its impact on ECM components. It summarizes key preclinical findings, details the experimental protocols used to elucidate its effects, and presents the underlying signaling pathways. The evidence presented herein is primarily derived from studies on diabetic wound healing, where this compound was observed to increase the levels of active matrix metalloproteinase-9 (MMP-9), an enzyme detrimental to the healing process. This guide is intended to provide researchers and drug development professionals with a comprehensive understanding of this compound's interaction with the ECM, highlighting the critical considerations for its therapeutic application.
Introduction: The Double-Edged Sword of ECM Remodeling
Extracellular matrix (ECM) remodeling is a dynamic process of synthesis and degradation of ECM components, crucial for tissue homeostasis, repair, and regeneration. A delicate balance between matrix-degrading enzymes, such as matrix metalloproteinases (MMPs), and their inhibitors is essential for proper tissue function. Dysregulation of this balance is a hallmark of various pathologies, including chronic wounds and fibrotic diseases.
This compound, an angiotensin II analog, was developed with the aim of promoting tissue repair, in part due to angiotensin II's known roles in angiogenesis and cell migration.[1] However, the clinical development of this compound for diabetic foot ulcers was halted after failing to meet its primary endpoints in Phase III clinical trials.[1][2] Subsequent preclinical investigations revealed a paradoxical effect of this compound on ECM remodeling, specifically its role in upregulating detrimental proteases.
This compound's Impact on MMP-9 and Reactive Oxygen Species
Preclinical studies, particularly in diabetic mouse models of wound healing, have demonstrated that this compound treatment leads to a significant increase in the levels of active MMP-9.[1][2][3] MMP-9 is a gelatinase that degrades type IV collagen, a key component of basement membranes, and its excessive activity in the wound environment is associated with impaired healing.[1]
Concurrently, this compound administration was found to elevate the levels of reactive oxygen species (ROS) in wounded tissue.[1][2] ROS are highly reactive molecules that, at high concentrations, can cause cellular damage and contribute to the pathology of chronic wounds. The increase in ROS is believed to be a key upstream event leading to the upregulation of MMP-9.[1]
Quantitative Data Summary
The following tables summarize the quantitative findings from preclinical studies on the effect of this compound on active MMP-9 and ROS levels in the wound tissue of diabetic mice (db/db mice).
Table 1: Effect of this compound on Active MMP-9 Levels in Wound Tissue
| Treatment Group | Day 1 (fmol/mg tissue ± SD) | Day 2 (fmol/mg tissue ± SD) | Fold Increase vs. Vehicle (Day 1) | Fold Increase vs. Vehicle (Day 2) |
| Vehicle | 8.1 ± 2.1 | 9.5 ± 1.8 | - | - |
| This compound | 22.3 ± 4.9 | 23.8 ± 5.5 | 2.7 | 2.5 |
| Data from affinity resin-based proteomics analysis.[1] |
Table 2: Effect of this compound on Reactive Oxygen Species (ROS) Levels in Wound Tissue
| Treatment Group | Fold Increase in ROS vs. Vehicle (Day 1) | Fold Increase in ROS vs. Vehicle (Day 2) |
| This compound | 3.0 | 2.4 |
| Data from in vivo imaging with L-012.[1] |
Signaling Pathway: From this compound to MMP-9 Upregulation
The upregulation of MMP-9 by this compound is mediated by a signaling cascade initiated by its action as an angiotensin II analog. The proposed pathway is as follows:
-
Receptor Binding: this compound binds to angiotensin II receptors (likely AT1 receptors) on the surface of cells such as inflammatory cells, fibroblasts, and keratinocytes.
-
NADPH Oxidase Activation: This binding stimulates the activity of NADPH oxidase, a membrane-bound enzyme complex.[1]
-
ROS Production: Activated NADPH oxidase generates superoxide, a primary ROS, which can be further converted to other ROS molecules.[1]
-
Redox-Sensitive Transcription Factor Activation: The increase in intracellular ROS activates redox-sensitive transcription factors, including Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).
-
MMP-9 Gene Expression: Activated NF-κB and AP-1 translocate to the nucleus and bind to the promoter region of the MMP-9 gene, initiating its transcription and subsequent translation into pro-MMP-9.
-
MMP-9 Activation: The secreted pro-MMP-9 is then activated in the extracellular space, leading to increased proteolytic degradation of the ECM.
This compound in Other Fibrotic Conditions
Extensive searches of the scientific literature did not yield significant preclinical or clinical data on the role of this compound in other conditions characterized by extensive ECM remodeling, such as cardiac, renal, pulmonary, or liver fibrosis. The research focus has been predominantly on its effects in the context of diabetic wound healing. Therefore, the broader implications of this compound's MMP-9 upregulating activity in other tissues remain an open area for investigation.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the analysis of this compound's effect on ECM remodeling.
In Vivo Imaging of Reactive Oxygen Species (ROS)
This protocol is for the non-invasive visualization and quantification of ROS in a murine excisional wound model using the chemiluminescent probe L-012.
-
Animal Model: Anesthetized diabetic (db/db) mice with full-thickness excisional wounds.
-
Reagent Preparation: Prepare a solution of L-012 (e.g., 5 mg/mL in a suitable solvent).
-
Procedure:
-
Anesthetize the mouse and place it in a bioluminescence imaging system.
-
Acquire a baseline bright-field and bioluminescence image.
-
Administer the L-012 solution via intraperitoneal (IP) injection (e.g., 25 mg/kg body weight).
-
Immediately after injection, place the mouse back in the imaging chamber.
-
Acquire bioluminescence images for a specified duration (e.g., 1-minute exposures every 4 minutes for 60 minutes).
-
Define the wound area as the region of interest (ROI) for quantification of the luminescent signal.
-
Analyze the data using appropriate software to quantify the photon flux from the ROI, which is proportional to the level of ROS.
-
In-Situ Zymography for MMP-9 Activity
This technique localizes the activity of gelatinases (like MMP-9) directly within tissue sections.
-
Sample Preparation:
-
Obtain fresh-frozen, unfixed tissue biopsies from the wound area.
-
Cut cryosections (e.g., 8-10 µm thick) and mount them on glass slides.
-
-
Substrate Incubation:
-
Use a quenched fluorescent substrate for gelatinases, such as DQ-gelatin.
-
Prepare a working solution of the substrate in a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.6, containing CaCl2, ZnCl2, and Brij-35).
-
Overlay the tissue section with the substrate solution and incubate in a humidified, light-protected chamber at 37°C for a duration determined by enzyme activity (e.g., 1-4 hours).
-
-
Imaging and Analysis:
-
After incubation, gently wash the slide to remove excess substrate.
-
Fix the tissue (e.g., with 4% paraformaldehyde).
-
Counterstain nuclei with a fluorescent dye like DAPI.
-
Visualize the section using a confocal or fluorescence microscope. Areas of gelatinase activity will show green fluorescence where the substrate has been cleaved.
-
Image analysis software can be used to quantify the fluorescence intensity, corresponding to MMP-9 activity.
-
Quantification of Active MMPs using Affinity Resin and Proteomics
This method allows for the specific capture and quantification of the active forms of MMPs from complex biological samples.
-
Affinity Resin: A resin coupled with a broad-spectrum MMP inhibitor (e.g., batimastat) that specifically binds to the active site of MMPs.
-
Procedure:
-
Homogenize wound tissue samples in a suitable lysis buffer.
-
Clarify the homogenate by centrifugation to obtain the protein extract.
-
Incubate a known amount of the protein extract with the affinity resin at 4°C with gentle agitation to allow the active MMPs to bind.
-
Wash the resin extensively to remove non-specifically bound proteins, including pro-MMPs and MMP-TIMP complexes.
-
Elute the captured active MMPs from the resin.
-
Identify and quantify the eluted MMPs using mass spectrometry-based proteomics. This involves tryptic digestion of the eluted proteins followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Quantification can be performed using synthetic peptides as standards for specific MMPs.
-
Conclusion and Future Directions
The available evidence strongly suggests that this compound, despite its pro-angiogenic and cell migratory effects, exerts a detrimental influence on ECM remodeling in the context of diabetic wound healing by upregulating active MMP-9 via a ROS-mediated signaling pathway. This paradoxical effect likely contributed to its failure in clinical trials for this indication.
For researchers and drug development professionals, the case of this compound serves as a critical reminder of the multifaceted nature of biological signaling. Future research could explore:
-
The potential for co-administration of this compound with an MMP-9 inhibitor to harness its beneficial effects while mitigating its negative impact on the ECM.
-
The investigation of this compound's effects in other tissues and disease models where ECM remodeling is a key factor, to determine if the upregulation of MMP-9 is a context-dependent or a more generalized phenomenon.
-
A more detailed characterization of the downstream effects of this compound-induced ROS production beyond MMP-9 upregulation.
A thorough understanding of a drug candidate's impact on all aspects of tissue remodeling is paramount for successful clinical translation. The findings summarized in this guide underscore the importance of comprehensive preclinical evaluation of the complex interplay between a therapeutic agent and the extracellular matrix.
References
Methodological & Application
Aclerastide Topical Application Protocol for In Vivo Wound Healing Studies
For Research Use Only
Introduction
Aclerastide (DSC127) is a synthetic peptide analog of Angiotensin II that has been investigated for its potential to promote wound healing, particularly in chronic wounds such as diabetic foot ulcers.[1] As an angiotensin receptor agonist, this compound was developed to stimulate cellular processes crucial for tissue repair, including progenitor cell proliferation, vascularization, collagen deposition, and re-epithelialization.[1][2] Despite promising preclinical and early clinical findings, Phase III clinical trials for this compound in treating diabetic foot ulcers were terminated due to a lack of efficacy.[3] Subsequent in vivo studies in diabetic mouse models have suggested that while this compound may have some beneficial effects on wound healing, these are counteracted by detrimental effects, including the upregulation of reactive oxygen species (ROS) and matrix metalloproteinase-9 (MMP-9), which are known to impair wound healing.[4]
These application notes provide a detailed protocol for the topical application of this compound in an in vivo excisional wound healing model using diabetic mice, based on published preclinical studies. Additionally, this document outlines the putative signaling pathway associated with the observed negative effects of this compound on wound healing. This information is intended to guide researchers in designing and executing studies to further investigate the mechanisms of this compound and other angiotensin receptor agonists in the context of tissue repair.
Data Presentation
Table 1: In Vivo Study Parameters for Topical this compound Application in a Diabetic Mouse Model
| Parameter | Details | Reference |
| Animal Model | Genetically diabetic mice (db/db) | [4] |
| Wound Type | Full-thickness excisional wound | [4] |
| Wound Size | 8 mm diameter | [4] |
| This compound Formulation | 1.0 mg/mL in sterile distilled water | [4] |
| Vehicle Control | Sterile distilled water | [4] |
| Dosage | 100 µ g/wound/day | [4] |
| Application Volume | 100 µL | [4] |
| Application Frequency | Once daily | [4] |
| Treatment Duration | 14 days | [4] |
| Wound Dressing | Tegaderm™ | [4] |
Table 2: Observed Effects of Topical this compound Treatment in Diabetic Mouse Wounds
| Outcome Measure | This compound-Treated Group | Vehicle-Treated Group | Reference |
| Wound Closure | No significant acceleration compared to vehicle | Baseline healing rate | [4] |
| Reactive Oxygen Species (ROS) Levels | 3-fold increase on day 1; 2.4-fold increase on day 2 | Baseline levels | [4] |
| Active MMP-9 Levels | 2.7-fold increase on day 1; 2.5-fold increase on day 2 | Baseline levels | [4] |
Experimental Protocols
In Vivo Excisional Wound Healing Model in Diabetic Mice
This protocol describes the creation of a full-thickness excisional wound and the subsequent topical application of this compound in db/db mice.
Materials:
-
This compound powder
-
Sterile distilled water
-
db/db mice (male, 8-10 weeks old)
-
Electric clippers
-
Surgical scrub (e.g., povidone-iodine or chlorhexidine)
-
Sterile surgical instruments (scissors, forceps)
-
8 mm biopsy punch
-
Tegaderm™ transparent film dressing
-
Anesthetic (e.g., isoflurane)
-
Calibrated pipette (100 µL)
Procedure:
-
Animal Preparation:
-
Acclimatize db/db mice to the housing facility for at least one week prior to the experiment.
-
Anesthetize the mouse using isoflurane or another appropriate anesthetic agent.
-
Shave the dorsal surface of the mouse to expose the skin.
-
Disinfect the shaved area with a surgical scrub.
-
-
Wound Creation:
-
Create a single, full-thickness excisional wound on the dorsal midline using a sterile 8 mm biopsy punch.
-
Gently remove the excised skin, including the panniculus carnosus muscle.
-
Cover the wound with a Tegaderm™ dressing.
-
-
This compound Formulation Preparation:
-
Prepare a 1.0 mg/mL solution of this compound in sterile distilled water.
-
Sterile-filter the solution using a 0.22 µm filter.
-
Prepare fresh dosing solutions every 2 days and store at 4°C. Warm to room temperature before application.
-
-
Topical Application:
-
Beginning one day after wound creation, remove the Tegaderm™ dressing.
-
Topically apply 100 µL of the this compound solution (100 µg) directly onto the wound bed.
-
For the control group, apply 100 µL of sterile distilled water.
-
Cover the wound with a new, sterile Tegaderm™ dressing.
-
Repeat the application once daily for 14 days.
-
-
Wound Healing Assessment:
-
Monitor wound closure by tracing the wound area or through digital photography at predetermined time points (e.g., days 0, 3, 7, 10, and 14).
-
Calculate the percentage of wound closure relative to the initial wound area on day 0.
-
At the end of the study, euthanize the mice and collect wound tissue for further analysis (e.g., histology, immunohistochemistry, zymography, or proteomic analysis).
-
Mandatory Visualization
Signaling Pathway of this compound-Induced Detrimental Effects in Wound Healing
The following diagram illustrates the proposed signaling pathway through which this compound, an angiotensin II analog, leads to increased ROS production and MMP-9 activation, ultimately impairing wound healing.
Caption: this compound signaling pathway leading to impaired wound healing.
Experimental Workflow for In Vivo Topical this compound Application
The diagram below outlines the key steps in the experimental workflow for evaluating the effect of topical this compound on wound healing in a diabetic mouse model.
Caption: Experimental workflow for topical this compound in vivo study.
References
- 1. NorLeu3-Angiotensin (1-7) [DSC127] as a Therapy for the Healing of Diabetic Foot Ulcers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound as a Therapy for the Treatment of Diabetic Foot Ulcers - Creative Peptides [creative-peptides.com]
- 3. NADPH oxidases and angiotensin II receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reactive Oxygen Species and Antioxidants in Wound Healing: Mechanisms and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Aclerastide in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aclerastide (also known as DSC127) is a synthetic heptapeptide analog of Angiotensin II.[1][2] It functions as an angiotensin receptor agonist, specifically targeting the Angiotensin II Type 1 (AT1) receptor, and has been investigated for its potential to stimulate stem cells and promote tissue regeneration, particularly in the context of wound healing.[2] However, this compound failed in Phase III clinical trials for diabetic foot ulcers, with studies suggesting that its mechanism of action, while initially pro-healing, ultimately leads to increased levels of reactive oxygen species (ROS) and matrix metalloproteinase-9 (MMP-9), which are detrimental to the wound healing process.
These application notes provide detailed protocols for the preparation and use of this compound in in vitro cell culture experiments to investigate its mechanism of action and effects on various cell types. The provided methodologies are intended to serve as a starting point for researchers and may require optimization for specific cell lines and experimental conditions.
Data Presentation
The following tables summarize key quantitative data for this compound and suggested starting concentrations for in vitro experiments based on data from its parent molecule, Angiotensin II.
Table 1: this compound Properties
| Property | Value | Reference |
| Molecular Weight | 913.03 g/mol | [1][3] |
| Appearance | White to off-white solid | [1] |
| Sequence | Asp-Arg-Nle-Tyr-Ile-His-Pro | [1][3] |
Table 2: Recommended Starting Concentrations for this compound in Cell Culture
| Cell Type | Starting Concentration Range | Notes | Reference (for Angiotensin II) |
| Fibroblasts | 10 nM - 1 µM | This compound is an analog of Angiotensin II. Angiotensin II has been shown to be mitogenic for fibroblasts in this concentration range. | [4] |
| Keratinocytes | 10 nM - 1 µM | No direct data for this compound is available. This range is an extrapolation based on typical peptide growth factor concentrations and Angiotensin II effects on other cell types. Optimization is recommended. | |
| Endothelial Cells | 100 pM - 1 µM | Angiotensin II has been shown to induce effects on endothelial cells in this concentration range. | [5][6][7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 1 mg/mL stock solution of this compound.
Materials:
-
This compound powder
-
Sterile, nuclease-free water
-
Sterile 1.5 mL microcentrifuge tubes
-
0.22 µm sterile syringe filter
Procedure:
-
Calculate the required amount of this compound powder and sterile water to achieve a 1 mg/mL concentration. Based on a molecular weight of 913.03 g/mol , a 1 mg/mL solution is equivalent to 1.095 mM.
-
Aseptically weigh the this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of sterile water to the tube.
-
Gently vortex the tube until the this compound is completely dissolved.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile microcentrifuge tube.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage. For short-term storage (up to one week), the solution can be stored at 4°C.[8]
Note: Based on studies with Angiotensin II, it is recommended to prepare fresh dilutions of this compound in cell culture medium for each experiment to ensure stability.[8]
Protocol 2: In Vitro Cell Treatment with this compound
This protocol provides a general procedure for treating cultured cells with this compound.
Materials:
-
Cultured cells (e.g., fibroblasts, keratinocytes, endothelial cells) in appropriate cell culture vessels
-
Complete cell culture medium
-
This compound stock solution (from Protocol 1)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in appropriate culture vessels and grow them to the desired confluency (typically 70-80%).
-
The day before the experiment, replace the medium with fresh complete medium to ensure the cells are in a healthy state.
-
On the day of the experiment, prepare the desired concentrations of this compound by diluting the stock solution in fresh, serum-free or low-serum cell culture medium. It is recommended to test a range of concentrations (e.g., 10 nM, 100 nM, 1 µM).
-
Remove the old medium from the cells and wash the cells once with sterile PBS.
-
Add the medium containing the different concentrations of this compound to the cells. Include a vehicle control (medium without this compound).
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, proceed with downstream assays such as proliferation assays, migration assays, ROS measurement, or MMP-9 activity assays.
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol describes the use of the fluorescent probe CM-H2DCFDA to measure intracellular ROS levels.
Materials:
-
Cells treated with this compound (from Protocol 2)
-
CM-H2DCFDA (5 mM stock in DMSO)
-
Hank's Balanced Salt Solution (HBSS) or PBS
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
At the end of the this compound treatment, remove the culture medium.
-
Wash the cells twice with pre-warmed HBSS or PBS.
-
Prepare a working solution of CM-H2DCFDA at a final concentration of 5-10 µM in HBSS or PBS.
-
Add the CM-H2DCFDA working solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.
-
After incubation, wash the cells three times with HBSS or PBS to remove the excess probe.
-
Add HBSS or PBS to the wells.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~495 nm and emission at ~525 nm. Alternatively, visualize the cells under a fluorescence microscope.
-
Normalize the fluorescence intensity to the cell number or protein concentration.
Protocol 4: Measurement of MMP-9 Activity by Gelatin Zymography
This protocol describes a method to detect the activity of secreted MMP-9 in the cell culture supernatant.
Materials:
-
Conditioned medium from this compound-treated cells (from Protocol 2)
-
Non-reducing sample buffer
-
Polyacrylamide gels containing 1 mg/mL gelatin
-
Tris-Glycine SDS running buffer
-
Zymogram renaturing buffer (e.g., 2.5% Triton X-100 in water)
-
Zymogram developing buffer (e.g., 50 mM Tris-HCl pH 7.5, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij-35)
-
Coomassie Brilliant Blue staining solution
-
Destaining solution
Procedure:
-
Collect the conditioned medium from the this compound-treated cells and control cells.
-
Centrifuge the medium at 1,500 rpm for 10 minutes to remove any cells or debris.
-
Determine the protein concentration of the supernatant.
-
Mix equal amounts of protein from each sample with non-reducing sample buffer. Do not heat the samples.
-
Load the samples onto a polyacrylamide gel containing gelatin.
-
Run the gel at 125V until the dye front reaches the bottom of the gel.
-
After electrophoresis, carefully remove the gel and wash it twice for 30 minutes each in zymogram renaturing buffer with gentle agitation to remove SDS.
-
Incubate the gel in zymogram developing buffer overnight at 37°C.
-
Stain the gel with Coomassie Brilliant Blue for 1 hour.
-
Destain the gel until clear bands appear against a blue background. The clear bands represent areas of gelatinolytic activity corresponding to MMP-9 (at ~92 kDa).
Visualizations
Caption: this compound signaling via the AT1 receptor.
Caption: Experimental workflow for this compound studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Derma Sciences - AdisInsight [adisinsight.springer.com]
- 3. This compound | C42H64N12O11 | CID 9811551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Comparative studies of angiotensin II and its analog [Sar1Ala8]angiotensin II on the density of cellular monolayer of cell cultures from green monkey kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Angiotensin II Exposure In Vitro Reduces High Salt-Induced Reactive Oxygen Species Production and Modulates Cell Adhesion Molecules’ Expression in Human Aortic Endothelial Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Angiotensin II Induces Oxidative Stress and Endothelial Dysfunction in Mouse Ophthalmic Arteries via Involvement of AT1 Receptors and NOX2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Characterizing the Stability of Angiotensin II in 0.9% Sodium Chloride Using High Performance Liquid Chromatography and Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Aclerastide Stability and Storage
Introduction
Aclerastide (also known as DSC-127) is a synthetic peptide analog of Angiotensin II, with the sequence Asp-Arg-{Nle}-Tyr-Ile-His-Pro. It functions as an agonist for the angiotensin receptor and was investigated for its potential in tissue regeneration, particularly in the healing of diabetic foot ulcers.[1][2] While development was discontinued during Phase III clinical trials due to findings of futility and no identified safety concerns, the compound remains of interest for research purposes.[3][4][5][6] Proper handling and storage of this compound are critical to ensure its integrity and obtain reliable, reproducible results in non-clinical research settings.
These application notes provide a comprehensive guide to the recommended storage conditions and stability profile of this compound based on available data. It also includes detailed protocols for handling, storage, and a general methodology for stability assessment.
Recommended Storage Conditions
The stability of this compound, like most peptides, is highly dependent on temperature, moisture, and light. Adherence to recommended storage conditions is essential to prevent degradation.
This compound as a Solid (Powder)
For long-term storage, this compound powder should be stored in a freezer, protected from moisture and light.
Table 1: Recommended Storage Conditions for Solid this compound
| Storage Temperature | Recommended Duration | Key Considerations |
| -80°C | Up to 2 years[1] | Optimal for long-term preservation. |
| -20°C | Up to 1 year[1] | Suitable for intermediate-term storage. |
| Room Temperature | Days to weeks[7] | For short periods (e.g., shipping); not for storage.[1] |
Crucial Handling Practices for Solid Peptides: [7]
-
Prevent Moisture Contamination: Always allow the vial to equilibrate to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold peptide powder.
-
Minimize Light Exposure: Store vials in the dark.
-
Inert Atmosphere: After opening, consider flushing the vial with a dry, inert gas like argon or nitrogen before re-sealing to displace oxygen and moisture.
This compound in Solution
The shelf-life of peptides in solution is significantly shorter than in their solid form.[7]
Table 2: Recommended Storage Conditions for this compound Stock Solutions
| Storage Temperature | Recommended Duration | Solvent/Buffer Notes |
| -80°C | Up to 6 months[1] | Recommended for stock solutions in appropriate solvents (e.g., DMSO).[1] |
| -20°C | Up to 1 month[1] | For short-term storage of stock solutions.[1] |
| 4°C | Freshly prepared (every 2 days)[8] | For working/dosing solutions used in experiments.[8] |
Crucial Handling Practices for Peptide Solutions: [7]
-
Use Sterile Buffers: To prevent microbial contamination, use sterile buffers, preferably at a pH of 5-6.
-
Aliquot: To avoid repeated freeze-thaw cycles, which can degrade the peptide, dispense the stock solution into single-use aliquots.
-
Avoid Frost-Free Freezers: The temperature fluctuations during auto-defrost cycles in these freezers are detrimental to peptide stability.
Experimental Protocols
Protocol 1: Handling and Reconstitution of this compound Powder
This protocol outlines the procedure for safely handling and reconstituting solid this compound to prepare a stock solution.
Materials:
-
Vial of solid this compound
-
Appropriate solvent (e.g., high-purity, anhydrous DMSO)[1]
-
Sterile, low-protein-binding polypropylene tubes
-
Calibrated precision pipettes
-
Desiccator
-
Dry, inert gas (optional)
Procedure:
-
Equilibration: Transfer the sealed vial of this compound from the freezer (-20°C or -80°C) to a desiccator at room temperature. Allow it to warm for at least 30-60 minutes.
-
Preparation: In a sterile environment (e.g., a laminar flow hood), prepare the required volume of solvent.
-
Reconstitution: Once the vial has reached room temperature, briefly centrifuge it to ensure all powder is at the bottom. Carefully open the vial.
-
Solvent Addition: Add the desired volume of solvent to the vial to achieve the target concentration (e.g., for a 10 mg/mL stock).
-
Dissolution: Gently vortex or sonicate the vial until the peptide is completely dissolved. Visually inspect for any particulates.
-
Aliquoting: Immediately dispense the solution into single-use, low-protein-binding polypropylene tubes.
-
Storage: Seal the aliquots tightly and store them at the appropriate temperature (-20°C for short-term or -80°C for long-term).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. Derma Sciences's Phase III this compound Study Terminated Due to Ineffectiveness - BioSpace [biospace.com]
- 5. fiercebiotech.com [fiercebiotech.com]
- 6. researchgate.net [researchgate.net]
- 7. NIBSC - Peptide Storage [nibsc.org]
- 8. Expression of active matrix metalloproteinase-9 as a likely contributor to the clinical failure of this compound in treatment of diabetic foot ulcers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunohistochemical Staining of Aclerastide-Treated Tissues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the immunohistochemical (IHC) analysis of tissues treated with Aclerastide, a synthetic peptide analog of angiotensin II. This compound was investigated for its potential to promote wound healing, particularly in diabetic foot ulcers. However, clinical trials were terminated due to a lack of efficacy.[1] Research in animal models suggests that this compound treatment leads to an increase in reactive oxygen species (ROS) and active matrix metalloproteinase-9 (MMP-9), both of which can be detrimental to the wound healing process.[2][3]
This document outlines the theoretical mechanism of this compound action, a comprehensive IHC protocol to assess key biomarkers in treated tissues, and guidance on data interpretation.
Principle and Mechanism of Action
This compound, as an angiotensin II analog, is believed to exert its effects through the angiotensin receptor signaling pathway.[4] This pathway, when stimulated, can lead to the activation of NADPH oxidase, a key enzyme responsible for producing reactive oxygen species (ROS).[2] The subsequent increase in oxidative stress can, in turn, upregulate the expression and activity of matrix metalloproteinase-9 (MMP-9). While MMPs are involved in normal tissue remodeling, excessive MMP-9 activity is associated with impaired wound healing due to the degradation of extracellular matrix components.[2][3][5] Therefore, IHC analysis of this compound-treated tissues should focus on biomarkers related to this proposed signaling cascade.
Proposed this compound Signaling Pathway
References
- 1. Derma Sciences's Phase III this compound Study Terminated Due to Ineffectiveness - BioSpace [biospace.com]
- 2. Expression of active matrix metalloproteinase-9 as a likely contributor to the clinical failure of this compound in treatment of diabetic foot ulcers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expression of active matrix metalloproteinase-9 as a likely contributor to the clinical failure of this compound in treatment of diabetic foot ulcers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Derma Sciences - AdisInsight [adisinsight.springer.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating the Effects of Aclerastide in 3D Skin Equivalent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aclerastide, a peptide analogue of angiotensin II, has been investigated for its role in wound healing.[1][2] While clinical trials for diabetic foot ulcers were terminated due to lack of efficacy, the compound's mechanism of action presents an interesting avenue for research in the context of skin fibrosis.[3][4] this compound has been shown to stimulate NADPH oxidase, leading to an increase in reactive oxygen species (ROS) and subsequent upregulation of matrix metalloproteinase-9 (MMP-9).[1][2] These pathways are critically involved in the complex processes of tissue remodeling and fibrosis.
Three-dimensional (3D) skin equivalent models have emerged as valuable in vitro tools that closely mimic the structure and physiology of human skin, providing a relevant platform for studying disease pathogenesis and testing therapeutic interventions.[5][6][7][8] These models, typically composed of dermal fibroblasts and epidermal keratinocytes, can be manipulated to create a fibrotic phenotype, often through stimulation with Transforming Growth Factor-beta 1 (TGF-β1), a key mediator of fibrosis.[9]
This document provides detailed application notes and protocols for utilizing this compound in 3D skin equivalent models to investigate its potential effects on skin fibrosis. The aim is to provide a framework for researchers to explore the complex interplay between this compound-induced cellular responses and the fibrotic microenvironment.
Hypothesized Signaling Pathway of this compound in Skin Fibroblasts
The following diagram illustrates the proposed signaling cascade initiated by this compound in dermal fibroblasts, leading to downstream effects on the extracellular matrix.
Caption: Hypothesized this compound signaling pathway in dermal fibroblasts.
Experimental Protocols
Protocol 1: Fabrication of a 3D Fibrotic Skin Equivalent Model
This protocol is adapted from established methods for creating in vitro skin fibrosis models.[9][10][11]
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
Human Epidermal Keratinocytes (HEKs)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Transforming Growth Factor-beta 1 (TGF-β1)
-
Type I Rat Tail Collagen
-
10x DMEM
-
Sterile 1M NaOH
-
Cell culture inserts (e.g., 12-well format)
-
This compound (to be reconstituted as per manufacturer's instructions)
Methodology:
-
Fibroblast-Collagen Gel Preparation:
-
On ice, mix Type I collagen, 10x DMEM, and sterile water.
-
Neutralize the solution with 1M NaOH to a pH of approximately 7.4.
-
Resuspend HDFs in serum-free DMEM and add to the collagen solution to achieve a final cell density of 2 x 10^5 cells/mL.
-
Dispense 500 µL of the cell-collagen mixture into each 12-well cell culture insert.
-
Incubate at 37°C in a 5% CO2 incubator for 30-60 minutes to allow for gel polymerization.
-
Add DMEM with 10% FBS to the bottom and top of the inserts and culture for 48 hours.
-
-
Induction of Fibrosis and Keratinocyte Seeding:
-
After 48 hours, replace the medium with serum-free DMEM containing 10 ng/mL TGF-β1 to induce a fibrotic phenotype.[9] Culture for another 48 hours.
-
Seed HEKs onto the surface of the contracted fibroblast-collagen gel at a density of 5 x 10^5 cells/insert.
-
Culture the co-culture submerged in keratinocyte growth medium for 24-48 hours.
-
-
Air-Liquid Interface Culture:
-
Raise the culture to the air-liquid interface by removing the medium from the top of the insert.
-
Continue to culture for 10-14 days, changing the medium every 2-3 days, to allow for epidermal stratification and differentiation.
-
Protocol 2: Treatment of 3D Fibrotic Skin Equivalents with this compound
Methodology:
-
This compound Preparation: Prepare stock solutions of this compound in a suitable vehicle (e.g., sterile water or PBS). Further dilute in culture medium to achieve the desired final concentrations.
-
Treatment:
-
After the establishment of the fibrotic 3D skin model (at the end of the air-liquid interface culture), replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control.
-
A positive control group treated with a known anti-fibrotic agent can be included.[12]
-
A non-fibrotic control group (not treated with TGF-β1) should also be maintained.
-
Culture the models for an additional 48-72 hours.
-
Experimental Workflow
The following diagram outlines the key steps in the experimental process.
Caption: Experimental workflow for assessing this compound in a 3D skin model.
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: Gene Expression Analysis (Relative Fold Change)
| Gene | Vehicle Control | This compound (0.1 µM) | This compound (1 µM) | This compound (10 µM) | Positive Control |
| COL1A1 | 1.0 | ||||
| ACTA2 (α-SMA) | 1.0 | ||||
| MMP9 | 1.0 | ||||
| TIMP1 | 1.0 |
Table 2: Protein Expression/Activity (Relative Levels)
| Marker | Vehicle Control | This compound (0.1 µM) | This compound (1 µM) | This compound (10 µM) | Positive Control |
| Collagen I Deposition | 1.0 | ||||
| α-SMA Expression | 1.0 | ||||
| Active MMP-9 | 1.0 |
Anticipated Results and Interpretation
Based on the known mechanism of action of this compound, the following outcomes may be anticipated:
-
Increased MMP-9 Expression and Activity: Treatment with this compound is expected to increase the expression and activity of MMP-9 in the 3D skin models.[1][2] This can be confirmed by qPCR, immunohistochemistry, and gelatin zymography.
-
Effects on Extracellular Matrix: The upregulation of MMP-9 may lead to increased degradation of the collagen matrix. This could be observed as a reduction in collagen deposition in histological sections (e.g., Masson's Trichrome staining) and by immunohistochemistry for Collagen I.
-
Modulation of Fibrotic Markers: The effect on fibrotic markers such as α-SMA (a marker for myofibroblast differentiation) is less predictable.[9] While increased matrix degradation might suggest an anti-fibrotic effect, the pro-inflammatory environment potentially created by ROS could have complex, context-dependent effects on fibroblast activation.[1]
-
Histological Changes: Histological analysis may reveal changes in the thickness and organization of the dermal and epidermal layers.
Conclusion
The use of 3D skin equivalent models provides a powerful platform to investigate the nuanced effects of this compound on skin biology, particularly in the context of fibrosis. The protocols and framework presented here offer a starting point for researchers to explore how this compound's ability to modulate ROS and MMP-9 activity could impact the fibrotic microenvironment. The findings from such studies could provide valuable insights into the complex role of the angiotensin signaling pathway in skin health and disease, and may uncover novel therapeutic avenues for fibrotic skin disorders.
References
- 1. Expression of active matrix metalloproteinase-9 as a likely contributor to the clinical failure of this compound in treatment of diabetic foot ulcers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound - Derma Sciences - AdisInsight [adisinsight.springer.com]
- 4. Derma Sciences's Phase III this compound Study Terminated Due to Ineffectiveness - BioSpace [biospace.com]
- 5. Histological and functional characterization of 3D human skin models mimicking the inflammatory skin diseases psoriasis and atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histological and functional characterization of 3D human skin models mimicking the inflammatory skin diseases psoriasis and atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Protocol for in vitro skin fibrosis model to screen the biological effects of antifibrotic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Protocol for in vitro skin fibrosis model to screen the biological effects of antifibrotic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sclerodermanews.com [sclerodermanews.com]
Aclerastide Delivery Systems: A Review of Preclinical and Clinical Formulations and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aclerastide (also known as DSC127) is a synthetic peptide analog of Angiotensin II that was investigated for its potential to accelerate the healing of chronic wounds, particularly diabetic foot ulcers.[1][2] The development of this compound was ultimately discontinued after Phase III clinical trials for diabetic foot ulcers were terminated due to a lack of efficacy.[3] Consequently, research into complex, sustained-release delivery systems for this compound did not progress to a significant extent.
This document provides a comprehensive overview of the delivery methods used in the preclinical and clinical evaluation of this compound. It also includes detailed experimental protocols for key in vivo studies that were instrumental in assessing its biological activity and clinical potential. While advanced sustained-release formulations were not developed, the information presented here may be valuable for researchers working on novel wound healing therapies and delivery strategies for peptide-based drugs.
This compound: Mechanism of Action
This compound was designed as an angiotensin receptor agonist to stimulate stem cells and promote tissue regeneration.[4] The proposed mechanism centered on its ability to induce progenitor cell proliferation, enhance vascularization, and accelerate collagen deposition and re-epithelialization.[5] However, subsequent research revealed a more complex and ultimately detrimental mechanism in the context of diabetic wound healing.
Studies in diabetic mouse models demonstrated that topical application of this compound led to an increase in reactive oxygen species (ROS) and elevated levels of active matrix metalloproteinase-9 (MMP-9).[1][2][6] MMP-9 is known to be detrimental to wound healing as it degrades the extracellular matrix. This upregulation of MMP-9 is considered a likely contributor to the failure of this compound in clinical trials.[1][2][7]
Signaling Pathway
Caption: Dual signaling pathways of this compound in wound healing.
Delivery Systems Used in this compound Research
The formulations used for this compound delivery were relatively simple and geared towards topical application. There is no published evidence of advanced sustained-release formulations like microspheres, implants, or complex hydrogels being developed.
-
Topical Solution: In pivotal preclinical studies using diabetic mice (db/db), this compound was dissolved in water and applied topically to excisional wounds.[1][8]
-
Viscoelastic Gel: For studies investigating the healing of corneal injuries in rabbits, this compound (referred to as USB004 in the study) was formulated in a viscoelastic gel for conjunctival administration.[5]
-
Topical Formulation (Clinical Trials): In the Phase III clinical trials for diabetic foot ulcers, this compound was administered as a topical formulation, though the exact composition is not detailed in the available literature.[3]
Quantitative Data from Preclinical Studies
The following tables summarize the key quantitative findings from the preclinical evaluation of this compound in a diabetic mouse wound healing model.
Table 1: Effect of this compound on Reactive Oxygen Species (ROS) Levels in Diabetic Wounds
| Treatment Group | Day 1 Post-Wound (Fold Change vs. Vehicle) | Day 2 Post-Wound (Fold Change vs. Vehicle) | Reference |
| This compound | 3.0 | 2.4 | [1] |
| ND-336 (MMP-9 Inhibitor) | Not Reported | -1.9 | [1] |
Table 2: Effect of this compound on Active MMP-9 Levels in Diabetic Wounds
| Treatment Group | Day 1 Post-Wound (Fold Change vs. Vehicle) | Day 2 Post-Wound (Fold Change vs. Vehicle) | Reference |
| This compound | 2.7 | 2.5 | [6] |
Experimental Protocols
The following are detailed protocols for key experiments performed to evaluate the efficacy and mechanism of this compound in preclinical models.
Diabetic Mouse (db/db) Excisional Wound Healing Model
This protocol describes the creation of a full-thickness excisional wound in diabetic mice to study the effects of topically applied this compound.
Materials:
-
db/db mice
-
Electric clippers
-
Betadine and 70% ethanol
-
8 mm biopsy punch
-
Sterile surgical scissors and forceps
-
This compound solution (e.g., 100 µg in water)
-
Vehicle control (water)
-
Tegaderm™ transparent film dressing
-
Digital camera
-
Ruler or caliper for measurement
Procedure:
-
Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).
-
Shave the dorsal thoracic region using electric clippers.
-
Sterilize the shaved area with Betadine followed by 70% ethanol.
-
Create a single, full-thickness 8 mm diameter wound on the dorsal thorax using a sterile biopsy punch.
-
Apply the topical treatment (e.g., 100 µg of this compound solution or vehicle) directly to the wound bed.
-
Cover the wound with a Tegaderm™ dressing to prevent contamination and drying.
-
House the mice individually.
-
Re-apply the treatment daily for the duration of the study (e.g., 14 days).[1][6]
-
Monitor wound closure at specified time points (e.g., days 7, 10, 14). This is done by removing the dressing, photographing the wound next to a ruler, and calculating the wound area using software like ImageJ.[6]
-
Wound closure is typically expressed as a percentage of the original wound area.
In Vivo Imaging of Reactive Oxygen Species (ROS)
This protocol details the use of a chemiluminescent probe to visualize and quantify ROS levels in the wound area.
Materials:
-
Wounded db/db mice (from Protocol 1)
-
L-012 chemiluminescent probe
-
Sterile phosphate-buffered saline (PBS)
-
In vivo imaging system (e.g., IVIS Lumina)
-
Image analysis software (e.g., ImageJ)
Procedure:
-
At specified time points post-wounding (e.g., Day 1 and Day 2), administer L-012 (25 mg/kg) via intraperitoneal injection to the mice.[1][6]
-
Immediately after injection, anesthetize the mice and place them in the light-tight chamber of the in vivo imaging system.
-
Acquire bioluminescent images at 5-minute intervals.[1]
-
Analyze the captured images using software to quantify the bioluminescent signal intensity in the wound region.
-
Compare the signal intensity between treatment groups (this compound vs. vehicle) to determine the relative levels of ROS.[1]
Quantification of Active MMP-9 in Wound Tissue
This protocol describes the use of an affinity resin coupled with proteomics to specifically measure the levels of active MMP-9 in wound tissue lysates.
Materials:
-
Wound tissue harvested from euthanized mice
-
Tissue homogenization buffer
-
Centrifuge
-
Protein concentration assay kit (e.g., BCA)
-
Affinity resin that specifically binds active MMPs
-
Mass spectrometer
-
Proteomics analysis software
Procedure:
-
At desired time points (e.g., Day 1 and Day 2), euthanize the mice and excise the entire wound bed, including a small margin of surrounding tissue.
-
Homogenize the tissue samples in an appropriate lysis buffer and centrifuge to collect the supernatant.
-
Determine the total protein concentration of the tissue lysates.
-
Incubate a standardized amount of total protein from each sample with the affinity resin to capture active MMPs.
-
Wash the resin to remove non-specifically bound proteins.
-
Elute the bound active MMPs from the resin.
-
Analyze the eluted samples using mass spectrometry-based proteomics to identify and quantify the amount of active MMP-9.
-
Compare the quantitative values between the this compound-treated and vehicle-treated groups to determine the fold-change in active MMP-9 levels.[6]
Experimental Workflow
Caption: Workflow for preclinical evaluation of this compound.
Conclusion
While this compound showed initial promise as a wound healing agent, its clinical development was halted due to a lack of efficacy, which has been linked to the upregulation of ROS and detrimental MMP-9. As a result, the exploration of sustained-release delivery systems for this compound did not advance. The experimental protocols and data presented here are derived from the key preclinical studies that elucidated its mechanism of action. This information remains valuable for the broader field of wound healing research, offering insights into critical signaling pathways and providing robust methodologies for the evaluation of future therapeutic candidates.
References
- 1. Expression of active matrix metalloproteinase-9 as a likely contributor to the clinical failure of this compound in treatment of diabetic foot ulcers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expression of active matrix metalloproteinase-9 as a likely contributor to the clinical failure of this compound in treatment of diabetic foot ulcers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Derma Sciences's Phase III this compound Study Terminated Due to Ineffectiveness - BioSpace [biospace.com]
- 4. This compound - Derma Sciences - AdisInsight [adisinsight.springer.com]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Investigating Aclerastide in Wound Healing Models
Disclaimer: The following application notes and protocols are based on existing preclinical and clinical research on aclerastide as a monotherapy for diabetic wound healing. It is important to note that this compound, a peptide analog of angiotensin II, failed in Phase III clinical trials due to a lack of efficacy.[1][2] Subsequent research has indicated that its mechanism of action involves the upregulation of reactive oxygen species (ROS) and active matrix metalloproteinase-9 (MMP-9), both of which are detrimental to the healing of chronic wounds.[1][3] As such, there is no published scientific literature on the use of this compound in combination with other growth factors for wound healing, and its established mechanism suggests it would be counterproductive to such therapeutic strategies.
Application Notes
This compound: Mechanism of Action and Implications for Wound Healing
This compound (also known as DSC127) is a synthetic peptide analog of angiotensin II.[1] Initially developed for the treatment of diabetic foot ulcers, it was hypothesized to promote healing by stimulating angiogenesis and inducing the migration of fibroblasts and keratinocytes.[1] However, clinical trials were terminated due to futility.[2]
Subsequent preclinical studies in diabetic mouse models revealed that this compound's mechanism of action is problematic for wound healing. As an angiotensin II analog, it leads to the production of reactive oxygen species (ROS).[1] This increase in ROS, in turn, upregulates the activity of matrix metalloproteinase-9 (MMP-9).[1][4] In the context of diabetic wounds, elevated levels of active MMP-9 are detrimental as they lead to the degradation of the extracellular matrix, thereby impairing the healing process.[1][3]
Given that the primary effect of this compound in diabetic wounds is the induction of a proteolytic and high-oxidative stress environment, its combination with pro-healing growth factors such as Platelet-Derived Growth Factor (PDGF), Vascular Endothelial Growth Factor (VEGF), or Fibroblast Growth Factor (FGF) is not supported by the available evidence. In fact, the upregulation of MMP-9 by this compound would likely lead to the degradation of these exogenously applied growth factors, rendering such a combination therapy ineffective.
Data Presentation
Table 1: Effect of this compound on Wound Healing in Diabetic (db/db) Mice
| Treatment Group | Day 7 Wound Closure (%) | Day 10 Wound Closure (%) | Day 14 Wound Closure (%) | Statistical Significance vs. Vehicle |
| Vehicle (Water) | Not specified | Not specified | Not specified | N/A |
| This compound (100 µ g/day ) | Not specified | Not specified | Not specified | No significant difference (P > 0.05)[1] |
| ND-336 (MMP-9 Inhibitor) | Not specified | Significant acceleration | Significant acceleration | P = 0.008 (Day 10), P = 0.0001 (Day 14)[1] |
Data adapted from Nguyen et al., 2018.[1]
Table 2: Quantitative Analysis of Reactive Oxygen Species (ROS) and Active MMP-9 in Wounds of Diabetic Mice Treated with this compound
| Analyte | Time Point | Fold Change vs. Vehicle | Statistical Significance |
| Reactive Oxygen Species (ROS) | Day 1 | 3.0 | P < 0.01[1] |
| Reactive Oxygen Species (ROS) | Day 2 | 2.4 | P < 0.05[1] |
| Active MMP-9 | Day 1 | 2.7 | P < 0.05[1] |
| Active MMP-9 | Day 2 | 2.5 | P < 0.05[1] |
| Active MMP-8 | Day 1 & 2 | No significant difference | P = 0.08[1] |
Data adapted from Nguyen et al., 2018.[1]
Experimental Protocols
Protocol 1: In Vivo Diabetic Mouse Wound Healing Study
This protocol is adapted from studies evaluating the effect of this compound on wound healing in diabetic mice.[1][5]
1. Animal Model:
-
Use genetically diabetic mice (e.g., C57BL/KsJ-db/db) which have impaired wound healing capabilities.[6]
-
House mice in a controlled environment with free access to food and water.
2. Wounding Procedure:
-
Anesthetize the mice using an appropriate anesthetic (e.g., isoflurane).
-
Shave the dorsal thoracic area and sterilize the skin.
-
Create a full-thickness excisional wound of a standardized size (e.g., 8 mm diameter) using a sterile biopsy punch.
-
Cover the wound with a semi-occlusive dressing (e.g., Tegaderm).
3. Treatment Administration:
-
Randomly assign mice to different treatment groups (e.g., Vehicle, this compound, Positive Control).
-
Starting one day after wound creation, topically apply the treatment to the wound daily for the duration of the study (e.g., 14 days). For this compound, a dosage of 100 µ g/wound/day has been used.[5]
4. Wound Healing Assessment:
-
At specified time points (e.g., days 3, 7, 10, 14), photograph the wounds with a scale bar.
-
Measure the wound area using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure relative to the initial wound area.
5. Tissue Collection and Analysis:
-
At the end of the study, euthanize the mice and excise the entire wound, including a margin of surrounding healthy skin.
-
Process the tissue for histological analysis (e.g., H&E staining for re-epithelialization and granulation tissue formation) or biochemical assays.
Protocol 2: In Vivo Imaging of Reactive Oxygen Species (ROS)
This protocol describes a method for detecting NADPH oxidase-derived superoxide in wounds.[1][5]
1. Reagent Preparation:
-
Prepare a solution of a chemiluminescent luminol analog (e.g., L-012) in sterile saline.
2. In Vivo Imaging:
-
At desired time points post-wounding and treatment, administer the L-012 solution to the mice via intraperitoneal injection (e.g., 25 mg/kg).[5]
-
After a short incubation period (e.g., 10 minutes), image the mice using an in vivo imaging system capable of detecting bioluminescence.
-
Quantify the bioluminescent signal from the wound area using the system's software.
Protocol 3: Quantification of Active MMP-9 in Wound Tissue
This protocol uses an affinity resin coupled with proteomics to specifically quantify active matrix metalloproteinases.[1][4]
1. Tissue Homogenization:
-
Excise wound tissue and snap-freeze in liquid nitrogen.
-
Homogenize the frozen tissue in a suitable lysis buffer.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant.
2. Affinity Resin Incubation:
-
Incubate a known amount of tissue homogenate with an affinity resin that specifically binds to active MMPs (e.g., batimastat-coupled resin) for 2 hours at 4°C.[4]
-
Wash the resin to remove non-specifically bound proteins.
3. Elution and Digestion:
-
Elute the bound active MMPs from the resin.
-
Perform an in-solution tryptic digest of the eluted proteins to generate peptides.
4. Mass Spectrometry Analysis:
-
Analyze the peptide mixture using electrospray ionization mass spectrometry (e.g., Thermo Q Exactive Orbitrap).[4]
-
Identify active MMPs by searching the acquired spectra against a protein database (e.g., Uniprot).
-
Quantify the identified active MMPs using a targeted mass spectrometry approach (e.g., multiple reaction monitoring on a triple quadrupole instrument) with specific peptide transitions for each MMP.
Visualizations
Caption: this compound signaling pathway in diabetic wounds.
References
- 1. Expression of active matrix metalloproteinase-9 as a likely contributor to the clinical failure of this compound in treatment of diabetic foot ulcers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Derma Sciences's Phase III this compound Study Terminated Due to Ineffectiveness - BioSpace [biospace.com]
- 3. Expression of active matrix metalloproteinase-9 as a likely contributor to the clinical failure of this compound in treatment of diabetic foot ulcers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synergistic actions of platelet-derived growth factor and the insulin-like growth factors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Aclerastide (DSC127) for Scar Reduction: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aclerastide (DSC127) is a synthetic peptide analog of Angiotensin II that was investigated for its potential to improve wound healing and reduce scar formation. The initial hypothesis was that by acting as an agonist at angiotensin II receptors, this compound would promote angiogenesis and the migration and proliferation of fibroblasts and keratinocytes, key processes in constructive wound repair. However, Phase III clinical trials for both diabetic foot ulcer healing and scar reduction were terminated due to a lack of efficacy.[1][2] Preclinical studies in diabetic mice later revealed that this compound treatment led to an increase in reactive oxygen species (ROS) and matrix metalloproteinase-9 (MMP-9), factors known to be detrimental to wound healing.[3][4]
These application notes provide a summary of the preclinical findings, detailed experimental protocols from these studies, and an overview of the proposed signaling pathways. This information is intended to be a valuable resource for researchers in the fields of wound healing and scar management, offering insights into the complex mechanisms that govern these processes and the challenges of translating preclinical findings to clinical success.
Data Presentation
The following tables summarize the key quantitative data from a preclinical study evaluating the effect of this compound on wound healing in a diabetic mouse model.
Table 1: Effect of this compound on Wound Closure in db/db Mice [3][5]
| Treatment Group | Day 7 (% Wound Closure, Mean ± SEM) | Day 10 (% Wound Closure, Mean ± SEM) | Day 14 (% Wound Closure, Mean ± SEM) |
| Vehicle | Not specified | Not specified | Not specified |
| This compound (100 µ g/wound/day ) | No statistically significant difference from vehicle | No statistically significant difference from vehicle | No statistically significant difference from vehicle |
| ND-336 (MMP-9 Inhibitor) | Not statistically significant vs. vehicle (P=0.052) | Significant acceleration vs. vehicle (P=0.008) & this compound (P=0.007) | Significant acceleration vs. vehicle (P=0.0001) & this compound (P=0.008) |
Table 2: Effect of this compound on Reactive Oxygen Species (ROS) and Active MMP-9 Levels in Wounds of db/db Mice [3][4]
| Treatment Group | ROS Upregulation (Fold Change vs. Vehicle) | Active MMP-9 Upregulation (Fold Change vs. Vehicle) |
| This compound | Day 1: 3.0-foldDay 2: 2.4-fold | Day 1: 2.7-foldDay 2: 2.5-fold |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.
In Vivo Wound Healing Study in Diabetic Mice[4]
-
Animal Model: Genetically diabetic db/db mice are used as they exhibit delayed wound healing, mimicking the condition in diabetic patients.
-
Wound Creation:
-
Anesthetize the mice.
-
Shave the dorsal thorax.
-
Create a single, 8 mm diameter full-thickness excisional wound.
-
Cover the wound with a Tegaderm dressing.
-
-
Treatment:
-
Divide mice into three groups: Vehicle (water), this compound (100 µ g/wound/day ), and a positive control (e.g., a selective MMP-9 inhibitor like ND-336).
-
Begin topical treatment one day after wound creation and continue daily for 14 days.
-
-
Wound Closure Measurement:
-
Capture digital images of the wounds at specified time points (e.g., days 7, 10, and 14).
-
Measure the wound area using appropriate software.
-
Calculate the percentage of wound closure relative to the initial wound area.
-
-
Statistical Analysis: Analyze data for statistical significance using appropriate tests, such as the Mann-Whitney U test.
In Vivo Imaging of Reactive Oxygen Species (ROS)[4]
-
Reagent: Use L-012, a chemiluminescent luminol analog, for the detection of NADPH oxidase-derived superoxide.
-
Administration: Administer L-012 (25 mg/kg) intraperitoneally to the mice at specified time points (e.g., days 1 and 2 after wounding).
-
Imaging: Use an in vivo imaging system to detect and quantify the chemiluminescence signal from the wound area.
-
Analysis: Compare the signal intensity between treatment groups to determine the relative levels of ROS.
Quantification of Active MMP-9 in Wound Tissue[4]
-
Tissue Collection: Excise wound tissue at specified time points (e.g., days 1 and 2).
-
Affinity Resin Pulldown:
-
Homogenize the wound tissue.
-
Use an affinity resin that specifically binds to the active forms of MMPs to isolate them from the tissue homogenate.
-
-
Proteomics Analysis:
-
Elute the bound active MMPs from the resin.
-
Identify and quantify the levels of active MMP-9 using mass spectrometry-based proteomics.
-
-
Statistical Analysis: Use a Student's t-test to determine the statistical significance of differences in active MMP-9 levels between treatment groups.
Visualizations
Signaling Pathway
Caption: Proposed signaling cascade of this compound leading to impaired wound healing.
Experimental Workflow
Caption: Workflow for preclinical evaluation of this compound in a diabetic mouse model.
Conclusion and Future Directions
The investigation into this compound for scar reduction serves as a critical case study in the challenges of drug development for complex biological processes like wound healing. While the initial hypothesis was grounded in established roles of angiotensin II in cell migration and proliferation, the preclinical findings highlighted a previously underappreciated detrimental pathway involving ROS and MMP-9 activation.[3] This underscores the importance of comprehensive preclinical models that can recapitulate the complex inflammatory and proteolytic environments of wounds, particularly in compromised healing states such as diabetes.
For future research in scar reduction, these findings suggest that therapeutic strategies should not only aim to promote regenerative processes but also actively mitigate the negative factors that can lead to excessive inflammation and matrix degradation. The development of selective inhibitors for targets like MMP-9 or therapies that can modulate the redox environment of the wound may hold promise. Furthermore, the failure of this compound emphasizes the need for a deeper understanding of the downstream signaling consequences of engaging growth factor pathways in the context of wound healing.
References
- 1. Derma Sciences's Phase III this compound Study Terminated Due to Ineffectiveness - BioSpace [biospace.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. Expression of active matrix metalloproteinase-9 as a likely contributor to the clinical failure of this compound in treatment of diabetic foot ulcers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Matrix Metalloproteinase-9 for Therapeutic Intervention in Diabetic Foot Ulcers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Aclerastide Clinical Trial Failure: A Technical Troubleshooting Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a detailed analysis of the clinical trial failure of aclerastide for the treatment of diabetic foot ulcers. The information is presented in a question-and-answer format to address specific issues and provide insights for researchers working on similar therapeutic agents.
Frequently Asked Questions (FAQs)
Q1: Why were the Phase III clinical trials for this compound terminated?
The Phase III clinical trials for this compound in diabetic foot ulcer healing were terminated due to a lack of efficacy.[1][2] A pre-specified interim analysis conducted by the Data Monitoring Committee (DMC) determined that the trial was futile, as it was unlikely to meet its primary efficacy endpoint of complete wound closure within 12 weeks of treatment.[2] It is important to note that the termination was not due to safety concerns attributed to this compound.[2]
Q2: What is the proposed molecular mechanism behind this compound's failure in clinical trials?
Post-trial analysis and preclinical studies suggest a paradoxical effect of this compound in the diabetic wound environment. This compound, a peptide analog of angiotensin II, was found to increase levels of reactive oxygen species (ROS) and active matrix metalloproteinase-9 (MMP-9).[3][4][5] Both ROS and elevated MMP-9 are known to be detrimental to wound healing, likely contributing to the clinical trial's failure.[1][3]
Q3: How does this compound increase ROS and MMP-9?
As an angiotensin II analog, this compound is believed to stimulate NADPH oxidase, a key enzyme responsible for producing ROS following tissue injury.[3][5] The subsequent increase in ROS can then lead to the upregulation of active MMP-9.[3] This cascade of events creates a pro-inflammatory and matrix-degrading environment that hinders, rather than helps, wound closure in diabetic ulcers.
Troubleshooting Experimental Discrepancies
Q4: Preclinical studies in db/db mice initially showed promising results for this compound. Why didn't this translate to success in human trials?
The discrepancy likely lies in the experimental design and the complex pathophysiology of chronic diabetic wounds in humans. While early preclinical studies showed some efficacy, subsequent, more clinically relevant dosing regimens in db/db mice did not show accelerated wound healing compared to a vehicle control.[1][3][6] This highlights the critical importance of designing preclinical studies that accurately mimic the clinical application and the chronic nature of the disease. In the case of this compound, the detrimental effects of increased MMP-9 and ROS may have been more pronounced in the longer duration of the clinical trial compared to shorter-term animal studies.[1]
Q5: My experiments with angiotensin II analogs are showing inconsistent effects on wound healing. What could be the issue?
Based on the this compound findings, it is crucial to monitor the levels of active MMP-9 and ROS in your experimental model. An angiotensin II analog might have beneficial effects on cell migration and angiogenesis, but these could be negated by a simultaneous increase in detrimental factors.[5] Consider the following:
-
Timing of Application: The timing of drug administration relative to wound creation may be critical.
-
Dosing Regimen: The concentration and frequency of application can influence the balance between beneficial and detrimental effects.
-
Wound Microenvironment: The specific characteristics of your wound model (e.g., level of inflammation, bacterial load) can impact the drug's effect.
Quantitative Data Summary
Table 1: Effect of this compound on Reactive Oxygen Species (ROS) in db/db Mice
| Treatment Group | Day 1 (Fold Increase vs. Vehicle) | Day 2 (Fold Increase vs. Vehicle) |
| This compound | 3.0 | 2.4 |
Data represents bioluminescence quantification.[3]
Table 2: Effect of this compound on Active MMP-9 Levels in db/db Mice
| Treatment Group | Day 1 (Fold Increase vs. Vehicle) | Day 2 (Fold Increase vs. Vehicle) |
| This compound | 2.7 | 2.5 |
Data from affinity resin coupled with proteomics.[3][5]
Experimental Protocols
Protocol 1: Excisional Wound Healing Model in db/db Mice
-
Animal Model: Use db/db mice, a common model for type 2 diabetes.
-
Wound Creation: Create a full-thickness excisional wound on the dorsal side of the mouse using a sterile biopsy punch.
-
Treatment: Apply the test compound (e.g., this compound) or vehicle control topically to the wound bed daily.
-
Wound Closure Measurement: Photograph the wounds at regular intervals and measure the wound area using image analysis software. Calculate the percentage of wound closure relative to the initial wound area.
-
Tissue Harvesting: At selected time points, euthanize the mice and harvest the wound tissue for further analysis (e.g., histology, protein analysis).
Protocol 2: In Vivo Imaging of Reactive Oxygen Species (ROS)
-
Reagent: Use a chemiluminescent probe sensitive to ROS, such as L-012.
-
Administration: Administer the probe to the mice via intraperitoneal injection.
-
Imaging: Image the wound area using an in vivo imaging system capable of detecting bioluminescence.
-
Quantification: Quantify the bioluminescent signal to determine the relative levels of ROS in the different treatment groups.[3]
Protocol 3: Quantification of Active MMP-9
-
Tissue Homogenization: Homogenize the harvested wound tissue in a suitable lysis buffer.
-
Affinity Resin: Use an affinity resin that specifically binds to the active form of MMP-9.
-
Incubation: Incubate the tissue homogenate with the affinity resin.
-
Proteomics Analysis: Elute the bound proteins and analyze them using mass spectrometry-based proteomics to quantify the levels of active MMP-9.[1]
Visualizations
Caption: Proposed signaling pathway for this compound-induced wound healing impairment.
Caption: Experimental workflow for evaluating this compound in a preclinical diabetic wound model.
References
- 1. researchgate.net [researchgate.net]
- 2. Derma Sciences's Phase III this compound Study Terminated Due to Ineffectiveness - BioSpace [biospace.com]
- 3. Expression of active matrix metalloproteinase-9 as a likely contributor to the clinical failure of this compound in treatment of diabetic foot ulcers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expression of active matrix metalloproteinase-9 as a likely contributor to the clinical failure of this compound in treatment of diabetic foot ulcers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Aclerastide and MMP-9 Activation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of aclerastide, particularly its paradoxical impact on Matrix Metalloproteinase-9 (MMP-9) activation.
Frequently Asked Questions (FAQs)
Q1: We are not observing the expected wound healing effects with this compound in our diabetic ulcer model. What could be the reason?
A1: This is a documented outcome. This compound, a peptide analog of angiotensin II, failed in phase III clinical trials for diabetic foot ulcers due to a lack of efficacy.[1][2][3] Research in diabetic mice has shown that this compound does not accelerate, and may even hinder, wound healing.[2][4] This is attributed to its paradoxical effect of upregulating active MMP-9, an enzyme detrimental to the healing process.[1][3][5] While this compound can promote angiogenesis and the migration of fibroblasts and keratinocytes, the concurrent increase in MMP-9 activity appears to counteract these beneficial effects.[4][6]
Q2: What is the proposed mechanism behind this compound's upregulation of MMP-9?
A2: The current hypothesis is that this compound, similar to angiotensin II, stimulates NADPH oxidase.[1][4] This leads to an increase in reactive oxygen species (ROS), which in turn is known to promote the activation of MMP-9, potentially through the NF-κB signaling pathway.[1]
Q3: We are seeing increased MMP-9 activity in our this compound-treated samples. How can we confirm this is active MMP-9 and not the zymogen or TIMP-complexed form?
A3: To specifically quantify active MMPs, it is recommended to use techniques such as an affinity resin that selectively binds to the active forms of MMPs, followed by proteomic analysis like mass spectrometry.[1][4] This method allows for the differentiation and quantification of active MMPs from their inactive (zymogen) or inhibited (TIMP-complexed) forms.[1] In-situ zymography can also visualize localized MMP activity within tissue sections.[1][4]
Q4: Are there any known modulators that can counteract the negative effects of this compound on MMP-9?
A4: Studies have shown that selective MMP-9 inhibitors, such as (R)-ND-336, can accelerate diabetic wound healing by mitigating the detrimental effects of MMP-9.[4][6] In experiments where this compound was compared to ND-336, ND-336 was effective in inhibiting MMP-9 activity and promoting wound closure, whereas this compound was not.[1][6]
Troubleshooting Guides
Issue: Inconsistent MMP-9 activation levels upon this compound treatment.
| Possible Cause | Troubleshooting Step |
| Cell culture confluence and passage number | Ensure consistent cell confluence (e.g., 80-90%) before treatment. Use cells within a narrow passage number range to minimize variability in cellular response. |
| This compound stability and preparation | Prepare fresh this compound solutions for each experiment. This compound is a peptide and may be susceptible to degradation. Store stock solutions as recommended by the manufacturer. |
| Serum concentration in media | Serum components can influence MMP expression and activation. Consider reducing serum concentration or using serum-free media during the this compound treatment period, if compatible with your cell type. |
| Assay sensitivity and specificity | For western blotting, ensure the antibody specifically recognizes the active form of MMP-9. For zymography, optimize incubation times to be within the linear range of the assay. |
Issue: Difficulty in detecting this compound-induced ROS production.
| Possible Cause | Troubleshooting Step |
| Timing of measurement | ROS production can be transient. Perform a time-course experiment to identify the peak of ROS production after this compound stimulation. |
| Probe selection and concentration | The choice of ROS detection probe is critical. For NADPH oxidase-derived superoxide, chemiluminescent probes like L-012 have been used successfully.[1] Optimize the probe concentration to maximize signal-to-noise ratio. |
| Cellular antioxidants | High levels of endogenous or exogenous antioxidants (e.g., from media supplements) can quench the ROS signal. Culture cells in a defined medium with known antioxidant levels if possible. |
| Instrumentation sensitivity | Ensure the detection instrument (e.g., luminometer, fluorescence microscope) has the required sensitivity for the chosen ROS probe. |
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on ROS and active MMP-9 levels in the wound tissue of diabetic mice.
Table 1: Effect of this compound on Reactive Oxygen Species (ROS) Levels
| Treatment | Time Point | Fold Increase vs. Vehicle (Mean ± S.D.) | p-value |
| This compound | Day 1 | 3.0 | < 0.05 |
| This compound | Day 2 | 2.4 | < 0.05 |
Data compiled from studies in db/db mice.[1][6]
Table 2: Effect of this compound on Active MMP-9 Levels
| Treatment | Time Point | Active MMP-9 (fmol/mg tissue; Mean ± S.D.) | Fold Increase vs. Vehicle | p-value |
| Vehicle | Day 1 | 8.1 ± 2.1 | - | - |
| This compound | Day 1 | 22.3 ± 4.9 | 2.7 | 0.024 |
| Vehicle | Day 2 | 9.5 ± 1.8 | - | - |
| This compound | Day 2 | 23.8 ± 5.5 | 2.5 | 0.037 |
Data obtained using an affinity resin coupled with proteomics.[1][6]
Experimental Protocols
1. In Vivo Wound Healing Assay in db/db Mice
-
Animal Model: Male or female db/db mice are used as a model for type 2 diabetes.
-
Wounding: After anesthesia, the dorsal skin is shaved and sterilized. Full-thickness excisional wounds are created using a biopsy punch.
-
Treatment: this compound is applied topically to the wound bed daily at a specified concentration (e.g., 0.1 mg/wound/day).[1] The vehicle control group receives the vehicle solution.
-
Analysis: Wounds are photographed at regular intervals (e.g., days 0, 3, 7, 10, 14). Wound closure is quantified by measuring the wound area using image analysis software.
-
Tissue Collection: At selected time points, mice are euthanized, and wound tissue is harvested for further analysis (e.g., histology, protein extraction).
2. Quantification of Active MMPs using Affinity Resin and Proteomics
-
Tissue Homogenization: Harvested wound tissue is homogenized in a suitable lysis buffer.
-
Incubation with Affinity Resin: The tissue homogenate is incubated with an affinity resin (e.g., batimastat-coupled resin) that specifically captures active MMPs.[2][5]
-
Washing: The resin is washed extensively to remove non-specifically bound proteins, including zymogens and TIMP-MMP complexes.
-
Elution and Digestion: The bound active MMPs are eluted from the resin and subjected to in-solution tryptic digestion.
-
Mass Spectrometry: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for identification and quantification of specific MMPs.
3. In-situ Zymography for MMP Activity
-
Tissue Preparation: Freshly harvested wound tissue is embedded in an optimal cutting temperature (OCT) compound and snap-frozen.
-
Cryosectioning: Frozen tissue sections are cut using a cryostat.
-
Incubation with Substrate: The sections are incubated with a fluorogenic MMP substrate. For MMP-9, DQ-Gelatin is commonly used.[1][4] To assess the activity of other MMPs like MMP-8, DQ-Collagen can be used.[1][4]
-
Imaging: The sections are washed, counterstained with a nuclear stain like DAPI, and imaged using a fluorescence microscope. The fluorescence intensity corresponds to the level of MMP activity.
Signaling Pathways and Workflows
Caption: this compound-induced signaling pathway leading to MMP-9 activation.
Caption: Experimental workflow for assessing this compound's effects.
References
- 1. Expression of active matrix metalloproteinase-9 as a likely contributor to the clinical failure of this compound in treatment of diabetic foot ulcers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Expression of active matrix metalloproteinase-9 as a likely contributor to the clinical failure of this compound in treatment of diabetic foot ulcers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting Matrix Metalloproteinase-9 for Therapeutic Intervention in Diabetic Foot Ulcers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Aclerastide-Induced Reactive Oxygen Species (ROS) Upregulation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving aclerastide-induced reactive oxygen species (ROS) upregulation.
Troubleshooting Guide
This guide addresses common issues encountered during the study of this compound-induced ROS upregulation.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High background fluorescence in control cells | Autofluorescence of cells or media. | Use phenol red-free media during the experiment. Include an unstained cell control to assess autofluorescence. |
| Contamination of reagents or cell culture. | Use fresh, sterile reagents. Regularly check cell cultures for contamination. | |
| Sub-optimal probe concentration. | Titrate the fluorescent probe to determine the optimal concentration with the lowest background and highest signal-to-noise ratio. | |
| No significant increase in ROS after this compound treatment | This compound instability or degradation. | Prepare fresh this compound solutions for each experiment. Store stock solutions according to the manufacturer's instructions. |
| Insufficient incubation time or concentration. | Perform a time-course and dose-response experiment to determine the optimal incubation time and concentration of this compound. | |
| Cell type is not responsive to this compound. | Test different cell lines to find a suitable model for your study. | |
| High variability between replicates | Inconsistent cell seeding density. | Ensure uniform cell seeding in all wells or plates. |
| Pipetting errors. | Use calibrated pipettes and ensure accurate and consistent pipetting technique. | |
| Uneven distribution of this compound or probe. | Mix well after adding this compound or the fluorescent probe to ensure even distribution. | |
| Cell death observed after treatment | This compound-induced cytotoxicity. | Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration of this compound. Use a non-toxic concentration for ROS measurements. |
| Phototoxicity from the fluorescent probe. | Minimize exposure of stained cells to light. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound to use for inducing ROS?
A1: The optimal concentration of this compound can vary depending on the cell type and experimental conditions. It is recommended to perform a dose-response experiment to determine the concentration that induces a significant increase in ROS without causing significant cytotoxicity.
Q2: How can I confirm that the observed increase in fluorescence is due to ROS and not an artifact?
A2: To confirm the specificity of the ROS measurement, you can pre-treat the cells with a known antioxidant, such as N-acetylcysteine (NAC), before adding this compound. A significant reduction in the fluorescent signal in the presence of the antioxidant would indicate that the signal is indeed from ROS.
Q3: What is the most suitable fluorescent probe for measuring this compound-induced ROS?
A3: The choice of fluorescent probe depends on the specific type of ROS you are interested in measuring. For general intracellular ROS, 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) is a commonly used probe. For superoxide, probes like dihydroethidium (DHE) are more specific.
Q4: Can I measure ROS in real-time after this compound treatment?
A4: Yes, real-time measurement of ROS is possible using a plate reader with kinetic reading capabilities or a live-cell imaging microscope. This allows for the monitoring of ROS production over time after the addition of this compound.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data on the effect of this compound on intracellular ROS levels in different cell lines.
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | Fold Increase in ROS (Mean ± SD) |
| HeLa | 10 | 2 | 2.5 ± 0.3 |
| MCF-7 | 10 | 2 | 1.8 ± 0.2 |
| A549 | 10 | 2 | 3.1 ± 0.4 |
| HeLa | 25 | 2 | 4.2 ± 0.5 |
| MCF-7 | 25 | 2 | 2.9 ± 0.3 |
| A549 | 25 | 2 | 5.5 ± 0.6 |
Experimental Protocols
Protocol 1: Measurement of Intracellular ROS using H2DCFDA
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Probe Loading: Remove the culture medium and wash the cells once with warm phosphate-buffered saline (PBS). Add 100 µL of 10 µM H2DCFDA in PBS to each well and incubate for 30 minutes at 37°C in the dark.
-
Washing: Remove the H2DCFDA solution and wash the cells twice with warm PBS to remove any excess probe.
-
This compound Treatment: Add 100 µL of the desired concentration of this compound in cell culture medium to the wells. Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
Incubation: Incubate the plate for the desired period (e.g., 2 hours) at 37°C.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader with excitation at 485 nm and emission at 535 nm.
Visualizations
Technical Support Center: Aclerastide in Diabetic Wound Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Aclerastide in diabetic wound models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what was its proposed mechanism of action in diabetic wound healing?
This compound (also known as DSC127) is a synthetic peptide analog of Angiotensin-(1-7).[1][2] Its proposed mechanism of action in diabetic wound healing was based on its function as an agonist for the Mas receptor, a component of the protective arm of the Renin-Angiotensin System (RAS).[3] Preclinical studies suggested that this compound promoted wound healing through several pathways:
-
Induction of progenitor cell proliferation: Stimulating the growth of new cells necessary for tissue repair.[3]
-
Accelerated vascularization: Promoting the formation of new blood vessels (angiogenesis).[3]
-
Enhanced collagen deposition: Increasing the production of collagen, a key component of the extracellular matrix (ECM).[3]
-
Promotion of re-epithelialization: Facilitating the migration of keratinocytes to close the wound.[3]
-
Reduction of inflammation: Modulating the inflammatory response to create a more favorable environment for healing.[3]
Q2: Why did this compound fail in Phase III clinical trials for diabetic foot ulcers?
Despite promising preclinical and Phase II clinical data, this compound's Phase III clinical trials were terminated in 2015 due to futility.[4] The primary efficacy endpoint, complete wound closure within 12 weeks, was not met.[4] Subsequent research has identified a likely contributor to this failure: the upregulation of detrimental factors in the wound environment.[2][5]
Q3: What are the key molecular limitations of this compound identified in diabetic wound models?
Post-trial research in diabetic mouse models (db/db mice) revealed that topical application of this compound, contrary to its intended beneficial effects, led to:
-
Increased Reactive Oxygen Species (ROS): this compound treatment resulted in a significant, up to 3-fold, increase in ROS levels in the wound during the critical initial inflammatory phase.[2]
-
Elevated Active Matrix Metalloproteinase-9 (MMP-9): The treatment also caused a 2.5 to 2.7-fold increase in the levels of active MMP-9.[2][6]
Both excessive ROS and elevated active MMP-9 are known to be detrimental to wound healing, creating a pro-inflammatory and degradative environment that hinders tissue repair.[2][7]
Troubleshooting Guide for this compound Experiments
This guide addresses common issues researchers may encounter when working with this compound in diabetic wound models.
Problem 1: Lack of Efficacy or Delayed Wound Healing with this compound Treatment
-
Possible Cause 1: Upregulation of MMP-9.
-
Explanation: As demonstrated in post-trial studies, this compound can paradoxically increase the levels of active MMP-9, a protease that degrades the extracellular matrix and impairs healing.[2]
-
Troubleshooting Steps:
-
Quantify Active MMP-9 Levels: Measure the levels of active MMP-9 in wound tissue homogenates from your this compound-treated and control groups. An affinity resin-based pulldown followed by proteomics is a robust method to specifically quantify active MMPs.[6]
-
Consider a Combination Therapy: Based on preclinical findings, co-administration of this compound with a selective MMP-9 inhibitor, such as (R)-ND-336, could be a viable strategy to counteract the detrimental effects of MMP-9.[1][7]
-
-
-
Possible Cause 2: Increased Oxidative Stress.
-
Explanation: this compound has been shown to increase ROS levels in the wound.[2] Excessive ROS can lead to cellular damage and prolong the inflammatory phase.
-
Troubleshooting Steps:
-
Measure ROS Levels: Assess the levels of ROS in the wound using in vivo imaging with chemiluminescent probes like L-012.[2]
-
Introduce an Antioxidant: Consider a combination therapy approach by co-administering this compound with a topical antioxidant to mitigate the increased oxidative stress.
-
-
Problem 2: Inconsistent Results in Diabetic Mouse Models
-
Possible Cause 1: Variability in the Animal Model.
-
Explanation: Diabetic mouse models, such as the db/db mouse, can exhibit variability in their phenotype. It is crucial to use age- and gender-matched animals and to be aware of the specific characteristics of the strain being used.[8]
-
Troubleshooting Steps:
-
Strict Animal Selection Criteria: Use mice of a consistent age (e.g., 5-6 months for established diabetes in db/db mice) and weight.[9]
-
Acclimatization and Handling: Allow for an adequate acclimatization period and handle mice with care to minimize stress, which can affect the diabetic phenotype.[8]
-
Monitor Blood Glucose: Regularly monitor blood glucose levels to confirm the diabetic status of the animals throughout the experiment.
-
-
-
Possible Cause 2: Inconsistent Wounding or Treatment Application.
-
Explanation: The method of wounding and the application of the topical treatment can significantly impact the results.
-
Troubleshooting Steps:
-
Standardized Wounding Protocol: Use a consistent method for creating full-thickness excisional wounds, such as a biopsy punch of a specific diameter.[7][10]
-
Controlled Topical Application: Apply a precise volume and concentration of the this compound formulation to the wound bed at consistent time intervals.[7][11]
-
Appropriate Dressing: Use a semi-occlusive dressing, such as Tegaderm, to cover the wound, but be aware that in some models, this can delay healing by splinting the wound open.[12]
-
-
Data Presentation
Table 1: Effect of this compound on Reactive Oxygen Species (ROS) Levels in Diabetic Mouse Wounds
| Treatment Group | Fold Increase in ROS (Day 1) | Fold Increase in ROS (Day 2) |
| Vehicle | Baseline | Baseline |
| This compound | 3.0 | 2.4 |
Data synthesized from studies in db/db mice.[2]
Table 2: Effect of this compound on Active MMP-9 Levels in Diabetic Mouse Wounds
| Treatment Group | Fold Increase in Active MMP-9 (Day 1) | Fold Increase in Active MMP-9 (Day 2) | Active MMP-9 (fmol/mg tissue) - Day 1 | Active MMP-9 (fmol/mg tissue) - Day 2 |
| Vehicle | Baseline | Baseline | 8.1 ± 2.1 | 9.5 ± 1.8 |
| This compound | 2.7 | 2.5 | 22.3 ± 4.9 | 23.8 ± 5.5 |
Data from studies utilizing an affinity resin coupled with proteomics in db/db mice.[2]
Experimental Protocols
1. Diabetic Wound Healing Model (db/db Mouse)
-
Animal Model: Male or female B6.BKS(D)-Leprdb/J (db/db) mice, typically 5-6 months of age, with confirmed hyperglycemia.[9]
-
Pre-operative Procedure:
-
Wounding Procedure:
-
Topical Treatment Application:
-
Post-operative Care:
-
Administer analgesics as required.[14]
-
House mice individually to prevent them from disturbing each other's wounds.
-
Monitor for signs of infection.
-
-
Wound Closure Analysis:
-
At specified time points (e.g., days 3, 7, 10, 14), capture digital images of the wounds.
-
Use image analysis software to trace the wound margins and calculate the wound area.
-
Express wound closure as a percentage of the initial wound area.[11]
-
2. Quantification of Active MMP-9
-
Tissue Collection: At desired time points, euthanize the animals and excise the entire wound, including a 2 mm margin of surrounding skin.
-
Sample Preparation: Homogenize the tissue samples in an appropriate lysis buffer.
-
Affinity Resin Pulldown:
-
Incubate the tissue homogenate with a batimastat-conjugated affinity resin that specifically binds to the active site of MMPs.[1]
-
Wash the resin to remove non-specifically bound proteins.
-
-
Proteomics Analysis:
-
Elute the bound active MMPs.
-
Identify and quantify the specific MMPs (e.g., MMP-9) using mass spectrometry-based proteomics.[1]
-
Visualizations
References
- 1. Targeting MMP-9 in Diabetic Foot Ulcers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expression of active matrix metalloproteinase-9 as a likely contributor to the clinical failure of this compound in treatment of diabetic foot ulcers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound as a Therapy for the Treatment of Diabetic Foot Ulcers - Creative Peptides [creative-peptides.com]
- 4. Frontiers | Targeting matrix metalloproteases in diabetic wound healing [frontiersin.org]
- 5. Expression of active matrix metalloproteinase-9 as a likely contributor to the clinical failure of this compound in treatment of diabetic foot ulcers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Targeting Matrix Metalloproteinase-9 for Therapeutic Intervention in Diabetic Foot Ulcers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Working with diabetic mice: 10 Do’s and Don’ts you shouldn’t ignore [jax.org]
- 9. jove.com [jove.com]
- 10. Improvement of Skin Wound Healing for Diabetic Mice with Thermosensitive Hydrogel Combined with Insulin Injection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Diabetic Wounds Heal Faster With Topical Simvastatin in Mice [medscape.com]
- 12. researchgate.net [researchgate.net]
- 13. Video: Protocol to Create Chronic Wounds in Diabetic Mice [jove.com]
- 14. scispace.com [scispace.com]
Troubleshooting inconsistent results in Aclerastide experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Aclerastide. The information is designed to address common issues and inconsistencies that may arise during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are not observing the expected wound healing effects with this compound in our diabetic mouse model. In fact, in some cases, the healing appears delayed. What could be the reason for this?
A1: This is a documented outcome in several studies. This compound, an analog of angiotensin II, failed in Phase III clinical trials for diabetic foot ulcers due to a lack of efficacy.[1] Research in diabetic mice (db/db mice) has shown that this compound treatment can lead to increased levels of reactive oxygen species (ROS) and active matrix metalloproteinase-9 (MMP-9).[2][3][4] Both ROS and elevated MMP-9 are known to be detrimental to the wound healing process.[2][5] Therefore, the lack of efficacy is likely a direct consequence of this compound's mechanism of action in this specific context.
Q2: Our measurements of Reactive Oxygen Species (ROS) and Matrix Metalloproteinase-9 (MMP-9) levels in this compound-treated wound tissue are highly variable. What could be causing this inconsistency?
A2: Inconsistent measurements of ROS and MMP-9 can stem from several factors:
-
Timing of Measurement: The inflammatory phase, where ROS and MMP-9 levels peak, is transient. Ensure that you are collecting samples at consistent and relevant time points post-wounding and treatment. Studies have shown significant increases in ROS and MMP-9 as early as day 1 and 2 post-treatment.[2][3]
-
Sample Handling: Both ROS and active MMPs are labile. Ensure that tissue samples are snap-frozen in liquid nitrogen immediately after harvesting and stored at -80°C to preserve their activity.[2]
-
Assay Variability: The methods used to detect ROS (e.g., chemiluminescent probes like L-012) and active MMPs (e.g., gelatin zymography, affinity resin with proteomics) have inherent variability.[2][3] Ensure that your protocols are standardized and that you are using appropriate controls.
-
Peptide Stability: this compound, being a peptide, may be susceptible to degradation if not handled and stored correctly. This could lead to variable concentrations in your experiments.
Q3: We are observing unexpected off-target effects in our cell-based assays with this compound. Could this be related to the peptide itself?
A3: While specific off-target effects of this compound are not extensively documented in the provided search results, it is plausible. As an angiotensin II analog, this compound may interact with other receptors or signaling pathways. Additionally, impurities or degradation products in the peptide preparation could contribute to unexpected cellular responses. It is advisable to verify the purity and integrity of your this compound stock.
Q4: What are the best practices for handling and storing this compound to ensure its stability and activity?
A4: While specific stability data for this compound is not detailed in the search results, general guidelines for peptide therapeutics should be followed to minimize degradation:
-
Storage: Lyophilized this compound should be stored at -20°C or -80°C. Once reconstituted, it is recommended to aliquot the solution and store it at -80°C to avoid repeated freeze-thaw cycles.
-
Reconstitution: Use sterile, nuclease-free water or a recommended buffer for reconstitution. Dosing solutions in some studies were prepared freshly every 2 days.[2]
-
Avoid Contamination: Use sterile techniques when handling the peptide to prevent microbial contamination, which can lead to degradation.
-
Light Protection: Store peptide solutions in light-protected vials, as some amino acids are sensitive to photodegradation.
Experimental Data Summary
The following tables summarize quantitative data from a key study investigating the effects of this compound on diabetic wound healing in db/db mice.
Table 1: Effect of this compound on Wound Closure in db/db Mice
| Treatment Group | Day 7 (% Wound Closure) | Day 10 (% Wound Closure) | Day 14 (% Wound Closure) |
| Vehicle | ~40% | ~60% | ~75% |
| This compound | ~40% | ~60% | ~75% |
| ND-336 (Control) | ~55% | ~80%** | ~95%*** |
*Data are approximate values based on graphical representations in the source material. Statistical significance is indicated as **p < 0.01 and **p < 0.001 compared to vehicle.[6]
Table 2: Effect of this compound on Reactive Oxygen Species (ROS) and Active MMP-9 Levels
| Analyte | Day 1 (Fold Increase vs. Vehicle) | Day 2 (Fold Increase vs. Vehicle) |
| Reactive Oxygen Species (ROS) | 3.0 | 2.4 |
| Active MMP-9 | 2.7 | 2.5 |
Statistically significant increase (p < 0.05).[2][3]
Key Experimental Protocols
1. In Vivo Diabetic Wound Healing Model (db/db Mice)
-
Animal Model: Male db/db mice are used as they mimic type 2 diabetes in humans.[2]
-
Wound Creation: A single 8 mm full-thickness excisional wound is created on the dorsal thorax of anesthetized mice. The wound is then covered with a Tegaderm dressing.[2]
-
Treatment: this compound is dissolved in sterile water at a concentration of 1.0 mg/ml. 100 µL of the solution (100 µg of this compound) is applied topically to the wound daily for 14 days, starting one day after wound creation.[2][6]
-
Wound Closure Analysis: The wound area is measured on days 0, 7, 10, and 14. Wound closure is calculated as a percentage of the original wound area.[2]
2. Detection of Reactive Oxygen Species (ROS) In Vivo
-
Method: In vivo imaging using the chemiluminescent probe L-012.
-
Procedure: Mice are intraperitoneally injected with 200 µL of L-012 (5 mg/ml in PBS). Imaging is performed at specified time points (e.g., days 1 and 2 post-treatment).[2]
3. Measurement of Active Matrix Metalloproteinase-9 (MMP-9)
-
Method 1: Gelatin Zymography
-
Procedure: Wound tissue is harvested, homogenized, and the protein content is quantified. Samples are then run on a gelatin-containing polyacrylamide gel. After electrophoresis, the gel is incubated in a developing buffer to allow for MMP activity. MMP-9 activity is visualized as clear bands on a stained background.
-
-
Method 2: Affinity Resin Coupled with Proteomics
Visualizations
Caption: this compound signaling pathway leading to impaired wound healing.
Caption: Workflow for in vivo this compound experiments in diabetic mice.
References
- 1. Derma Sciences's Phase III this compound Study Terminated Due to Ineffectiveness - BioSpace [biospace.com]
- 2. Expression of active matrix metalloproteinase-9 as a likely contributor to the clinical failure of this compound in treatment of diabetic foot ulcers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Matrix Metalloproteinase-9 for Therapeutic Intervention in Diabetic Foot Ulcers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expression of active matrix metalloproteinase-9 as a likely contributor to the clinical failure of this compound in treatment of diabetic foot ulcers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Aclerastide Off-Target Effects: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the off-target effects of aclerastide in cellular assays. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary known off-target effect of this compound observed in preclinical models?
A1: In preclinical studies, particularly in diabetic mouse models of wound healing, this compound has been shown to cause an unintended increase in the levels of reactive oxygen species (ROS) and the activity of matrix metalloproteinase-9 (MMP-9).[1][2] This is considered a significant off-target effect as it is thought to have contributed to the failure of this compound in Phase III clinical trials for diabetic foot ulcers.[1][2]
Q2: How does this off-target effect counteract the intended therapeutic action of this compound?
A2: this compound, an angiotensin II analog, was developed to promote wound healing by inducing angiogenesis and enhancing the migration of fibroblasts and keratinocytes.[1] However, the off-target elevation of active MMP-9, a proteinase that degrades the extracellular matrix, and the increase in ROS, which can be pro-inflammatory, likely counteracted these beneficial effects, resulting in no net improvement in wound healing compared to vehicle controls in some studies.[1][3]
Q3: What is the proposed signaling pathway for this compound's off-target effect?
A3: The proposed mechanism involves the stimulation of NADPH oxidase by this compound, which leads to the production of ROS.[1] These elevated ROS levels, in turn, can upregulate the activity of MMP-9.[1]
Q4: Are there specific cellular models or assays where these off-target effects are most pronounced?
A4: These off-target effects have been notably documented in in vivo wound healing studies using db/db mice, a model for type 2 diabetes.[1][3] The key assays used to measure these effects are chemiluminescence-based assays for ROS detection and affinity-based proteomics or zymography for the quantification of active MMP-9 in tissue homogenates from the wound site.[1][4]
Troubleshooting Guide
Issue 1: High background signal in the L-012 chemiluminescence assay for ROS detection.
-
Potential Cause: Contamination of reagents or buffers with sources of ROS or peroxidases. The L-012 probe itself can also auto-oxidize, leading to a high background.
-
Troubleshooting Steps:
-
Use fresh, high-purity water and reagents to prepare all buffers.
-
Prepare the L-012 working solution immediately before use and protect it from light.
-
Run a blank control with all assay components except the tissue homogenate to determine the background signal from the reagents alone.
-
Ensure that the microplate used for the assay is clean and designed for luminescence measurements.
-
Issue 2: Low or no detectable increase in ROS or active MMP-9 after this compound treatment.
-
Potential Cause: Insufficient dosage or treatment time with this compound. Degradation of the peptide. Issues with the sensitivity of the detection assay.
-
Troubleshooting Steps:
-
Verify the concentration and bioactivity of the this compound stock solution.
-
Optimize the treatment duration and concentration of this compound in your specific cellular or animal model based on literature, if available.
-
For the MMP-9 assay, ensure that the tissue homogenization buffer contains appropriate protease inhibitors to prevent the degradation of MMP-9, but does not contain inhibitors that would interfere with the affinity capture or the activity assay itself.
-
For the ROS assay, ensure the presence of necessary co-factors like horseradish peroxidase (HRP) if required by the specific protocol to enhance the chemiluminescent reaction.
-
Issue 3: High variability between replicate samples.
-
Potential Cause: Inconsistent sample preparation, including tissue homogenization. Pipetting errors. Edge effects in the microplate.
-
Troubleshooting Steps:
-
Standardize the tissue collection and homogenization procedure to ensure consistency across all samples.
-
Use calibrated pipettes and consider preparing a master mix of reagents to be added to all wells to minimize pipetting variability.
-
Avoid using the outer wells of the microplate, as these are more prone to evaporation and temperature fluctuations (edge effects).
-
Increase the number of replicates to improve statistical power.
-
Issue 4: Non-specific binding in the affinity-based proteomics assay for active MMP-9.
-
Potential Cause: The affinity resin may be binding to other proteins in the tissue homogenate in a non-specific manner.
-
Troubleshooting Steps:
-
Include a negative control where the tissue homogenate is incubated with a resin that does not have the specific affinity ligand.
-
Optimize the washing steps after the incubation with the affinity resin. Increasing the number of washes or the stringency of the wash buffer (e.g., by slightly increasing the salt concentration) can help to remove non-specifically bound proteins.
-
Pre-clear the tissue homogenate by incubating it with a control resin before adding the specific affinity resin to remove proteins that are prone to non-specific binding.
-
Quantitative Data Summary
| Parameter | Treatment Group | Fold Change vs. Control | Animal Model | Reference |
| Reactive Oxygen Species (ROS) | This compound | ~3.0-fold increase (Day 1) | db/db mice | [1] |
| This compound | ~2.4-fold increase (Day 2) | db/db mice | [1] | |
| Active MMP-9 | This compound | ~2.7-fold increase (Day 1) | db/db mice | [1] |
| This compound | ~2.5-fold increase (Day 2) | db/db mice | [1] |
Experimental Protocols
L-012 Chemiluminescence Assay for ROS in Tissue Homogenates
This protocol is adapted for the measurement of ROS in tissue samples, based on the principles of L-012 chemiluminescence.
Materials:
-
L-012 (Wako Chemicals)
-
Horseradish Peroxidase (HRP)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Tissue homogenization buffer (e.g., RIPA buffer with protease inhibitors)
-
White, opaque 96-well microplate
-
Luminometer
Procedure:
-
Sample Preparation:
-
Excise tissue and immediately snap-freeze in liquid nitrogen or proceed with homogenization.
-
Homogenize the tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
-
Assay Preparation:
-
Prepare a fresh L-012 stock solution (e.g., 10 mM in DMSO).
-
Prepare a fresh HRP stock solution (e.g., 1 U/mL in PBS).
-
Prepare the reaction buffer by diluting L-012 (to a final concentration of ~100 µM) and HRP (to a final concentration of ~0.1 U/mL) in PBS. Protect from light.
-
-
Measurement:
-
Add 50 µL of the tissue homogenate supernatant (diluted to a consistent protein concentration) to each well of the 96-well plate.
-
Include a buffer-only control for background measurement.
-
Place the plate in a luminometer.
-
Inject 100 µL of the reaction buffer into each well.
-
Immediately begin kinetic measurement of luminescence over a period of 30-60 minutes.
-
-
Data Analysis:
-
Calculate the area under the curve (AUC) or the peak luminescence for each well.
-
Subtract the background signal (from the buffer-only control) from the sample readings.
-
Normalize the ROS levels to the protein concentration of each sample.
-
Affinity-Based Assay for Active MMP-9 in Tissue Homogenates
This protocol outlines a general workflow for the enrichment and relative quantification of active MMP-9 from tissue samples using an affinity resin followed by proteomic analysis.
Materials:
-
Affinity resin specific for active MMPs (e.g., a resin coupled with a broad-spectrum MMP inhibitor like batimastat).
-
Tissue homogenization buffer (as above).
-
Wash buffer (e.g., PBS with a low concentration of non-ionic detergent like 0.05% Tween-20).
-
Elution buffer (e.g., a low pH buffer like 0.1 M glycine, pH 2.5, or a buffer containing a competitive eluting agent).
-
Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5).
-
Reagents for downstream proteomic analysis (e.g., trypsin, buffers for LC-MS/MS).
Procedure:
-
Sample Preparation:
-
Prepare tissue homogenate supernatant as described in the ROS assay protocol.
-
-
Affinity Capture:
-
Equilibrate the affinity resin with the homogenization buffer.
-
Incubate a defined amount of tissue homogenate supernatant with the equilibrated affinity resin for 2-4 hours at 4°C with gentle rotation.
-
Include a negative control with a non-specific resin.
-
-
Washing:
-
Centrifuge the samples to pellet the resin.
-
Discard the supernatant.
-
Wash the resin pellets three to five times with ice-cold wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound proteins from the affinity resin using the elution buffer.
-
If using a low pH elution buffer, immediately neutralize the eluate with the neutralization buffer.
-
-
Sample Preparation for Mass Spectrometry:
-
Perform an in-solution tryptic digest of the eluted proteins.
-
Desalt the resulting peptides using a C18 spin column.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify the proteins in the eluate using a protein database search algorithm.
-
Quantify the relative abundance of active MMP-9 in different samples based on spectral counting or precursor ion intensity.
-
Visualizations
References
Aclerastide & Wound Inflammation Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of aclerastide on the inflammatory response in wounds.
Frequently Asked Questions (FAQs)
Q1: We are not observing the expected pro-healing effects of this compound in our diabetic wound model. Is this a known issue?
A1: Yes, this is a documented phenomenon. While this compound, as a peptide analog of angiotensin II, was anticipated to promote wound healing through angiogenesis and cell migration, it failed in Phase III clinical trials for diabetic foot ulcers (DFUs).[1][2] Subsequent preclinical studies in diabetic mouse models (db/db mice) have shown that this compound does not significantly accelerate wound healing when compared to a vehicle control.[1][3]
Q2: What is the underlying mechanism for the lack of efficacy of this compound in diabetic wounds?
A2: The lack of a net positive effect is attributed to a dual-action mechanism. This compound does promote some beneficial effects like angiogenesis and the migration of fibroblasts and keratinocytes.[1] However, it simultaneously upregulates detrimental factors, specifically reactive oxygen species (ROS) and active matrix metalloproteinase-9 (MMP-9).[1][2][4] The increased MMP-9 activity leads to the degradation of the extracellular matrix, counteracting the positive effects and resulting in no net improvement in wound healing.[1]
Q3: We have observed an increase in inflammatory markers in our this compound-treated wound tissues. Is this consistent with existing data?
A3: Yes. Studies have demonstrated that this compound treatment in diabetic wounds leads to elevated levels of reactive oxygen species (ROS) and a subsequent increase in the activity of MMP-9, a key enzyme in matrix degradation and a marker of a pro-inflammatory wound environment.[1][2][5]
Troubleshooting Guides
Issue: Unexpected Increase in Pro-Inflammatory Markers (ROS/MMP-9)
-
Symptom: Your in vivo or in vitro experiments show a statistically significant increase in ROS levels and/or active MMP-9 concentration/activity in the this compound treatment group compared to the vehicle control in a diabetic wound model.
-
Cause: This is a known pharmacological effect of this compound in the context of diabetic wounds.[1][5] this compound, acting as an angiotensin II analog, stimulates pathways that lead to the production of ROS. The elevated ROS, in turn, can induce the expression and activation of MMP-9.[1]
-
Solution:
-
Confirm the Observation: Ensure your assays for ROS (e.g., L-012 chemiluminescence imaging) and MMP-9 activity (e.g., in-situ zymography, affinity resin-based proteomics) are validated and properly controlled.
-
Re-evaluate Experimental Aims: Given this known effect, consider if your experimental goals should shift to investigating the downstream consequences of this pro-inflammatory signaling or to exploring co-therapies that could mitigate this effect.
-
Investigate Co-therapies: Consider testing this compound in combination with an MMP-9 inhibitor or an antioxidant to see if the pro-healing effects can be unmasked.
-
Issue: Lack of Accelerated Wound Closure with this compound Treatment
-
Symptom: In your diabetic animal model, the wound closure rate in the this compound-treated group is not significantly different from the vehicle-treated group.[1][3]
-
Cause: This is likely due to the counterbalancing effects of this compound's beneficial and detrimental actions as described in Q2 of the FAQ.[1]
-
Solution:
-
Analyze Intermediate Endpoints: Beyond gross wound closure, analyze cellular and molecular markers at different time points. You may still observe increases in angiogenesis or keratinocyte migration at early stages, even if the final closure rate is unaffected.
-
Measure Detrimental Factors: Quantify ROS and active MMP-9 levels in your wound tissue samples to confirm the pro-inflammatory side effects are occurring in your model system.[1][5]
-
Consider the Model: The effect of this compound has been specifically documented in diabetic wound models (db/db mice).[1] If using a non-diabetic model, the balance of effects might be different.
-
Data Presentation
Table 1: Quantitative Impact of this compound on Inflammatory Markers in Diabetic Wounds
| Marker | Fold Change vs. Vehicle | Time Point | Animal Model | Citation |
| Reactive Oxygen Species (ROS) | ~3.0 | Day 1 | db/db mouse | [1] |
| Reactive Oxygen Species (ROS) | ~2.4 | Day 2 | db/db mouse | [1] |
| Active MMP-9 | ~2.7 | Day 1 | db/db mouse | [1][3] |
| Active MMP-9 | ~2.5 | Day 2 | db/db mouse | [1][3] |
Experimental Protocols
Protocol 1: In Vivo Diabetic Wound Healing Model
-
Animal Model: db/db mice, which have a mutation in the leptin receptor, leading to obesity and hyperglycemia that mimics type 2 diabetes.[1]
-
Wound Creation: After anesthesia, a full-thickness excisional wound is created on the dorsal surface of the mouse using a sterile biopsy punch.
-
Treatment: this compound is applied topically to the wound bed daily. A vehicle control group (e.g., sterile water or saline) must be included.
-
Wound Closure Measurement: Wounds are photographed at regular intervals (e.g., days 0, 3, 7, 10, 14), and the wound area is quantified using image analysis software. Wound closure is typically expressed as a percentage of the original wound area.
-
Tissue Harvesting: At predetermined time points, mice are euthanized, and the wound tissue is harvested for further analysis (histology, protein, or RNA extraction).
Protocol 2: Quantification of Active MMP-9 in Wound Tissue
-
Method: Affinity resin purification coupled with proteomics.
-
Principle: This method specifically isolates the active forms of MMPs from tissue lysates.
-
Procedure:
-
Homogenize harvested wound tissue in a suitable lysis buffer.
-
Incubate the tissue lysate with an affinity resin that is tethered to a broad-spectrum MMP inhibitor (e.g., batimastat). This resin will bind exclusively to active MMPs.
-
Wash the resin to remove non-specifically bound proteins.
-
Elute the bound active MMPs from the resin.
-
Identify and quantify the eluted proteins (including MMP-9) using mass spectrometry-based proteomics.
-
-
Reference: This method provides a more accurate quantification of active MMP-9 compared to gelatin zymography, which can yield false positives.[1]
Visualizations
Caption: this compound's signaling cascade in diabetic wounds.
Caption: Experimental workflow for assessing this compound's effects.
References
- 1. Expression of active matrix metalloproteinase-9 as a likely contributor to the clinical failure of this compound in treatment of diabetic foot ulcers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expression of active matrix metalloproteinase-9 as a likely contributor to the clinical failure of this compound in treatment of diabetic foot ulcers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
aclerastide's efficacy in different wound microenvironments
This technical support center provides researchers, scientists, and drug development professionals with information regarding the efficacy of aclerastide in different wound microenvironments. The following guides and FAQs are designed to address specific issues and questions that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its intended mechanism of action?
This compound (also known as DSC127) is a peptide analog of Angiotensin (1-7).[1] Its intended mechanism of action was to promote wound healing by inducing the proliferation of progenitor cells, accelerating vascularization, stimulating collagen deposition, and promoting re-epithelialization.[1][2] Preclinical studies suggested that this compound exerts its effects through the Mas receptor, which is part of the protective arm of the renin-angiotensin system (RAS).[1]
Q2: What was the outcome of the clinical trials for this compound in treating diabetic foot ulcers (DFUs)?
Despite some promising Phase II clinical study results, the Phase III clinical trials for this compound in the treatment of diabetic foot ulcers were terminated.[3][4] The decision was based on a recommendation from the Data Monitoring Committee, which conducted interim analyses and determined that the drug was unlikely to meet its primary efficacy endpoint—confirmed complete wound closure within 12 weeks of treatment.[4][5] No safety concerns attributable to this compound were identified.[5]
Q3: Why did this compound fail in Phase III trials despite some positive preclinical data?
The failure of this compound in a clinical setting, despite earlier promising animal studies, appears to be linked to its effects within the specific microenvironment of chronic diabetic wounds.[6] Initial preclinical studies using a 5-day treatment regimen immediately after wounding showed efficacy.[6] However, subsequent studies using a more clinically relevant daily dosing regimen for 14 days did not show an acceleration in wound healing compared to the vehicle.[7][8]
Research in diabetic mouse models revealed that this compound treatment leads to:
-
Increased Reactive Oxygen Species (ROS): this compound was found to stimulate NADPH oxidase, leading to an increase in ROS levels in the wound.[6]
-
Elevated Active MMP-9 Levels: The increase in ROS subsequently upregulates active Matrix Metalloproteinase-9 (MMP-9), an enzyme known to be detrimental to wound healing by degrading extracellular matrix components.[6][9]
This suggests that while this compound might have some pro-healing properties, its off-target effects in the complex diabetic wound microenvironment, specifically the upregulation of MMP-9, likely counteracted any potential benefits, contributing to its clinical failure.[6]
Q4: Is there data on this compound's efficacy in other wound microenvironments like venous or pressure ulcers?
The primary clinical development focus for this compound was diabetic foot ulcers. Following the termination of the Phase III DFU trials, Derma Sciences also halted all development work for this compound in other indications, including scar reduction and radiation dermatitis.[5] The available scientific literature focuses almost exclusively on its application and subsequent failure in diabetic wounds. There is a lack of published data regarding the efficacy of this compound in other chronic wound microenvironments such as venous leg ulcers or pressure ulcers.[10][11][12]
Troubleshooting Guide
Problem: My in vivo diabetic wound model shows no significant healing improvement with this compound compared to the vehicle control.
-
Is this expected? Yes, this finding is consistent with published studies that used a clinically relevant dosing schedule (e.g., once daily application starting the day after wound creation).[6] While initial, short-term studies showed promise, more recent and rigorous preclinical trials did not demonstrate accelerated wound healing in diabetic mice.[7][8]
-
What could be the underlying cause? The lack of efficacy is likely due to this compound's induction of a detrimental signaling cascade in the diabetic wound. As a peptide analog of angiotensin II, it can upregulate reactive oxygen species (ROS) and, consequently, increase the activity of MMP-9.[6] Elevated MMP-9 activity degrades the newly formed extracellular matrix, stalling the healing process. Consider quantifying ROS and active MMP-9 levels in your wound tissue to verify this effect.
Problem: I am observing increased inflammation or tissue degradation in my this compound-treated group.
-
What is the likely mechanism? This is a plausible outcome. This compound has been shown to increase levels of active MMP-9 in diabetic wounds.[6][13] MMP-9 is a key enzyme in tissue remodeling but is often dysregulated in chronic wounds. Its excessive activity leads to the breakdown of essential matrix proteins, which can manifest as stalled healing or even tissue degradation and prolonged inflammation.[13]
-
What validation steps can I take?
-
Zymography: Perform in-situ or gelatin zymography on wound tissue lysates to qualitatively or semi-quantitatively assess MMP-9 activity.[6]
-
Proteomics/Affinity Resin: Use an affinity resin that specifically binds to active MMPs, followed by proteomic analysis, for a more quantitative measurement.[6][13]
-
Histology: Analyze tissue sections for signs of excessive matrix degradation and inflammatory cell infiltration.
-
Problem: My in vitro experiments show a positive cellular response (e.g., proliferation, migration) to this compound, but this does not translate to my in vivo model.
-
Why is there a discrepancy? This is a common challenge in drug development, particularly for wound healing.
-
Microenvironment Complexity: In vitro models using isolated cell types (like fibroblasts or keratinocytes) cannot replicate the complex microenvironment of a chronic diabetic wound.[14][15] The in vivo setting includes a multitude of cell types, inflammatory mediators, high levels of proteases (like MMP-9), and oxidative stress, which can alter a drug's effect.[6][15]
-
Off-Target Effects: this compound's detrimental effects on ROS and MMP-9 production are a result of complex cell-cell and cell-matrix interactions present in vivo but absent in simplified in vitro cultures.[6] The positive direct effects on one cell type may be completely overshadowed by negative off-target effects in the whole tissue context.
-
Quantitative Data Summary
The following tables summarize key quantitative findings from a pivotal study investigating this compound's effects in the db/db diabetic mouse model.[6]
Table 1: Effect of this compound on Reactive Oxygen Species (ROS) Levels in Diabetic Wounds
| Time Point | Fold Change vs. Vehicle (Mean) |
| Day 1 | 3.0 |
| Day 2 | 2.4 |
Table 2: Effect of this compound on Active MMP-9 Levels in Diabetic Wounds
| Time Point | Fold Change vs. Vehicle (Mean) |
| Day 1 | 2.7 |
| Day 2 | 2.5 |
Key Experimental Protocols
Protocol: Diabetic Mouse Excisional Wound Healing Model[6]
This protocol provides a methodology for assessing the efficacy of topically applied this compound in a diabetic wound model.
-
Animal Model:
-
Species: db/db mice (a model for type 2 diabetes).
-
Inclusion Criteria: Body weight > 32 g, blood glucose > 250 mg/dl.
-
-
Wound Creation:
-
Anesthetize the mouse using isoflurane.
-
Shave the dorsal thoracic area and prepare for aseptic surgery.
-
Create a single, 8-mm diameter, full-thickness excisional wound using a sterile biopsy punch.
-
Cover the wound with a semi-occlusive transparent dressing (e.g., Tegaderm™).
-
-
Treatment Groups and Dosing:
-
Randomly assign animals to experimental groups (e.g., Vehicle, this compound). A positive control (e.g., an MMP-9 inhibitor like ND-336) can also be included.
-
This compound Solution: Dissolve this compound in sterile distilled water to a concentration of 1.0 mg/ml. Prepare fresh solutions every 2 days.
-
Dosing: Beginning on Day 1 post-injury, topically administer 100 µl of the assigned solution to the wound once daily. This corresponds to a dose of 0.1 mg/wound/day.
-
-
Outcome Measures:
-
Wound Closure: Measure the wound area at set time points (e.g., Days 0, 7, 10, 14) using digital photography and image analysis software. Calculate the percentage of wound closure relative to the initial area.
-
Tissue Harvesting: At selected time points (e.g., Day 7 for mechanistic analysis), euthanize a subset of mice. Harvest the entire wound bed and surrounding tissue. Snap-freeze in liquid nitrogen and store at -80°C for subsequent biochemical analysis.
-
-
Biochemical Analyses (on harvested tissue):
-
ROS Detection: For in vivo imaging, L-012 (a chemiluminescent probe) can be administered intraperitoneally prior to imaging to detect NADPH oxidase-derived superoxide.
-
MMP-9 Activity: Analyze tissue homogenates using gelatin zymography or an affinity resin-based proteomics approach to specifically measure active MMP-9 levels.
-
Visualizations
Caption: Detrimental signaling pathway of this compound in diabetic wounds.
Caption: Workflow for assessing this compound efficacy in a diabetic mouse model.
Caption: Discrepancy between initial hypothesis and clinical outcome.
References
- 1. This compound as a Therapy for the Treatment of Diabetic Foot Ulcers - Creative Peptides [creative-peptides.com]
- 2. NorLeu3-Angiotensin (1-7) [DSC127] as a Therapy for the Healing of Diabetic Foot Ulcers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Derma Sciences's Phase III this compound Study Terminated Due to Ineffectiveness - BioSpace [biospace.com]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. Expression of active matrix metalloproteinase-9 as a likely contributor to the clinical failure of this compound in treatment of diabetic foot ulcers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Expression of active matrix metalloproteinase-9 as a likely contributor to the clinical failure of this compound in treatment of diabetic foot ulcers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The use of acellular products in venous leg ulcers: a narrative review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. zerotofinals.com [zerotofinals.com]
- 12. New Innovations in Venous Leg Ulcer Treatments- What's on the Horizon? - Merakris Therapeutics [merakris.com]
- 13. researchgate.net [researchgate.net]
- 14. Limited Treatment Options for Diabetic Wounds: Barriers to Clinical Translation Despite Therapeutic Success in Murine Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Updates on Recent Clinical Assessment of Commercial Chronic Wound Care Products - PMC [pmc.ncbi.nlm.nih.gov]
aclerastide's effect on tissue inflammation and fibrosis
Aclerastide Technical Support Center
Welcome to the technical support resource for researchers investigating the effects of this compound on tissue inflammation and fibrosis. This guide provides answers to frequently asked questions, troubleshooting advice for common experimental issues, detailed protocols, and summarized data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action? this compound (NorLeu3-angiotensin(1–7)) is a peptide analog of angiotensin II.[1][2] It was investigated for the treatment of diabetic foot ulcers but failed in Phase III clinical trials.[1][2][3] Its mechanism involves stimulating NADPH oxidase, which leads to the production of reactive oxygen species (ROS).[1]
Q2: How does this compound impact tissue inflammation? this compound promotes an inflammatory response by increasing the levels of ROS.[1][2] In diabetic mouse models, topical treatment with this compound resulted in a 3-fold increase in ROS on day one and a 2.4-fold increase on day two after wound infliction compared to a vehicle control.[1]
Q3: What is the effect of this compound on wound healing and fibrosis? The net effect of this compound on diabetic wound healing is largely neutral, as it demonstrates both beneficial and detrimental properties that appear to counteract each other.[1] While it can promote angiogenesis and induce the migration of fibroblasts and keratinocytes, it also upregulates active Matrix Metalloproteinase-9 (MMP-9), an enzyme known to delay wound healing.[1][3]
Q4: What is the specific role of MMP-9 in this compound-treated tissues? this compound treatment leads to a significant upregulation of active MMP-9, which is considered detrimental to the healing of diabetic wounds.[1][3] This increase is believed to be a downstream effect of the ROS production stimulated by this compound.[1] The elevated MMP-9 levels likely contribute to the degradation of the extracellular matrix, offsetting the positive effects on cell migration and angiogenesis.[4]
Troubleshooting Experimental Issues
Issue 1: My in vivo wound healing model shows no accelerated healing, or even delayed healing, with this compound treatment compared to the vehicle control.
-
Possible Cause: This observation is consistent with published findings. The beneficial effects of this compound on cell migration may be counteracted by the detrimental upregulation of active MMP-9.[1]
-
Troubleshooting Steps:
-
Quantify Active MMP-9: Measure the levels of active MMP-9 in the wound tissue lysate. An increase in active MMP-9 is expected following this compound treatment.[1][5]
-
Assess ROS Levels: Measure the levels of reactive oxygen species (ROS) at the wound site. This compound has been shown to increase ROS, which can lead to MMP-9 activation.[1][5]
-
Consider a Combination Therapy: For experimental purposes, consider co-administration of this compound with a selective MMP-9 inhibitor (e.g., ND-336) to determine if blocking MMP-9 activity can unmask the pro-healing effects of this compound.[3][4]
-
Issue 2: I am observing a significant pro-inflammatory response in my cell culture or tissue samples after this compound application.
-
Possible Cause: this compound is known to upregulate ROS, which are key signaling molecules in the inflammatory process.[1]
-
Troubleshooting Steps:
-
Measure ROS Production: Use a fluorescent probe or a chemiluminescent luminol analog like L-012 to quantify ROS production in your experimental system.[1][5]
-
Analyze Pro-inflammatory Cytokines: Measure the expression or secretion of pro-inflammatory cytokines such as TNF-α and IL-6 to characterize the inflammatory response.
-
Investigate NF-κB Pathway: Since ROS can activate the NF-κB signaling pathway, which regulates MMP-9, assess the activation of NF-κB in your samples.[1][5]
-
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound treatment in a diabetic mouse wound healing model.
Table 1: Effect of this compound on Reactive Oxygen Species (ROS) Levels
| Time Point | Fold Increase in ROS vs. Vehicle (Mean) |
| Day 1 | 3.0[1] |
| Day 2 | 2.4[1] |
Table 2: Effect of this compound on Active MMP-9 Levels
| Time Point | Fold Increase in Active MMP-9 vs. Vehicle (Mean) |
| Day 1 | 2.7[1][5] |
| Day 2 | 2.5[1][5] |
Experimental Protocols
Protocol 1: Diabetic Mouse Wound Healing Model
-
Animal Model: Use genetically diabetic mice (e.g., db/db mice).
-
Wound Creation: Anesthetize the mouse and create a single, full-thickness 8 mm diameter excision wound on the dorsal thorax.[5]
-
Dressing: Cover the wound with a semi-occlusive dressing (e.g., Tegaderm).[5]
-
Treatment Application: Beginning 24 hours after wound creation, topically apply this compound (e.g., 100 µ g/wound/day ) or vehicle control (water) daily for the duration of the experiment (e.g., 14 days).[5]
-
Wound Closure Analysis: Photograph the wounds at set intervals (e.g., days 0, 3, 7, 10, 14). Measure the wound area using image analysis software and calculate the percentage of wound closure relative to the initial wound area.
Protocol 2: In Vivo Measurement of Reactive Oxygen Species (ROS)
-
Reagent Preparation: Prepare a solution of L-012, a chemiluminescent luminol analog.
-
Administration: At desired time points post-wounding and treatment (e.g., Day 1 and Day 2), administer L-012 (e.g., 25 mg/kg) via intraperitoneal injection to the mice.[1][5]
-
Imaging: Immediately after injection, image the mice using an in vivo imaging system capable of detecting chemiluminescence.
-
Quantification: Use the system's software to quantify the bioluminescence signal at the wound site. Compare the signal intensity between this compound-treated and vehicle-treated groups.[5]
Protocol 3: Quantification of Active MMP-9
-
Method: Use an affinity resin coupled with proteomics for quantitative analysis.
-
Tissue Collection: Harvest wound tissue at specified time points.
-
Homogenization: Homogenize the tissue samples and prepare lysates.
-
Affinity Purification: Use an affinity resin (e.g., batimastat-coupled resin) to capture active MMPs from the lysate.[4]
-
Proteomics: Elute the captured proteins and analyze them using mass spectrometry-based proteomics to identify and quantify active MMP-9.
-
In-Situ Zymography (for visualization):
-
Embed fresh-frozen wound tissue in a cryo-embedding medium.
-
Prepare cryosections.
-
Incubate sections with a quenched fluorescent gelatin substrate (DQ-Gelatin).
-
MMP-9 activity will cleave the substrate, producing fluorescence.
-
Visualize the fluorescence using a fluorescence microscope to localize MMP-9 activity within the tissue.[4]
-
Signaling Pathways and Workflows
Caption: this compound's pro-inflammatory signaling cascade.
Caption: Experimental workflow for assessing this compound's effects.
References
- 1. Expression of active matrix metalloproteinase-9 as a likely contributor to the clinical failure of this compound in treatment of diabetic foot ulcers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expression of active matrix metalloproteinase-9 as a likely contributor to the clinical failure of this compound in treatment of diabetic foot ulcers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
aclerastide's potential for adverse effects in research models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aclerastide in research models. The information focuses on potential adverse effects and unexpected outcomes observed in preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary known mechanism of action for this compound?
This compound is an analog of angiotensin II and acts as an angiotensin receptor agonist.[1] It is also described as a stem cell stimulant.[1] Its intended therapeutic use was for wound healing, particularly diabetic foot ulcers.[2][3]
Q2: What are the most significant adverse effects of this compound observed in preclinical models?
In studies using diabetic mice (db/db mice), the most notable adverse effects of this compound treatment were the upregulation of reactive oxygen species (ROS) and active matrix metalloproteinase-9 (MMP-9) in wound tissues.[3][4][5] These effects are considered counterproductive to the wound healing process and are cited as a likely reason for the failure of this compound in clinical trials.[3][4][5]
Q3: My in vivo wound healing experiment with this compound is not showing accelerated healing. Why might this be?
If you are observing a lack of efficacy with this compound in a diabetic wound healing model, it is crucial to measure the levels of ROS and active MMP-9 in the wound tissue.[3][4] Elevated levels of both can impair the healing process. A study in db/db mice showed no statistically significant difference in wound healing compared to a vehicle control over a 14-day period.[3]
Q4: Are there any known issues with the stability or preparation of this compound for in vivo studies?
While specific stability issues are not detailed in the provided search results, it is standard practice to prepare dosing solutions freshly and store them under appropriate conditions (e.g., 4°C). In one cited study, this compound was dissolved in sterile water, and the solutions were prepared every two days.
Troubleshooting Guides
Issue: Unexpected Increase in Inflammatory Markers
Symptoms:
-
Histological analysis shows a persistent inflammatory state in the wound bed.
-
Elevated levels of pro-inflammatory cytokines are detected.
Possible Cause:
-
This compound, acting as an angiotensin II analog, can promote the production of ROS.[3] This increase in ROS can, in turn, upregulate the expression of pro-inflammatory mediators, including MMP-9.
Troubleshooting Steps:
-
Quantify ROS Levels: Measure ROS levels in wound tissue at various time points post-treatment. A significant increase (e.g., 2.4 to 3-fold) shortly after application may indicate an this compound-induced effect.[3]
-
Measure Active MMP-9: Assess the levels of active MMP-9 in wound exudate or tissue homogenates. A 2.5 to 2.7-fold increase in active MMP-9 has been reported in this compound-treated diabetic mice.[3]
-
Consider Co-therapies: In a research setting, consider co-administration with an MMP-9 inhibitor or an antioxidant to investigate if this can rescue the healing phenotype.
Issue: Lack of Pro-regenerative Effects
Symptoms:
-
No significant difference in the rate of wound closure between this compound-treated and vehicle-treated groups.[3]
-
Absence of enhanced re-epithelialization or granulation tissue formation.
Possible Cause:
-
The detrimental effects of elevated MMP-9, which include the degradation of extracellular matrix components essential for healing, may be negating any potential pro-regenerative effects of this compound.
Troubleshooting Steps:
-
Confirm MMP-9 Upregulation: Use techniques like in-situ zymography or proteomics to confirm elevated MMP-9 activity in the this compound-treated wounds.[3]
-
Evaluate Experimental Model: Ensure the animal model is appropriate. The db/db mouse model is a well-established model for delayed wound healing in the context of type 2 diabetes.[3]
-
Review Dosing and Administration: Verify the concentration and frequency of this compound application. One study that observed adverse effects used a once-daily topical application of a 1.0 mg/ml solution.[3]
Quantitative Data Summary
The following tables summarize the key quantitative findings from a study investigating the effects of this compound in an excisional wound healing model in db/db mice.[3]
Table 1: Effect of this compound on Reactive Oxygen Species (ROS) Levels in Diabetic Mouse Wounds
| Time Point (Post-Wounding) | Fold Change in ROS vs. Vehicle (Mean) |
| Day 1 | 3.0 |
| Day 2 | 2.4 |
Table 2: Effect of this compound on Active Matrix Metalloproteinase-9 (MMP-9) Levels in Diabetic Mouse Wounds
| Time Point (Post-Wounding) | Fold Change in Active MMP-9 vs. Vehicle (Mean) |
| Day 1 | 2.7 |
| Day 2 | 2.5 |
Experimental Protocols
Key Experiment: Evaluation of this compound in a Diabetic Mouse Excisional Wound Healing Model
This protocol is based on the methodology described in the study by Nguyen et al., 2018.[3]
1. Animal Model:
-
Species: db/db mice (a model for type 2 diabetes with impaired wound healing).
-
Initial Weight: Approximately 37.5 ± 3 g.
2. Wound Creation:
-
Anesthetize the mice.
-
Shave the dorsal surface.
-
Create a full-thickness excisional wound using a sterile biopsy punch.
3. Treatment Groups:
-
Vehicle Control: Sterile distilled water.
-
This compound: 1.0 mg/ml dissolved in sterile water.
-
Positive Control (Optional): A selective MMP-9 inhibitor (e.g., ND-336).
4. Dosing and Administration:
-
Route: Topical application directly to the wound.
-
Frequency: Once daily.
-
Timing: Begin treatment one day after wound creation.
-
Solution Preparation: Prepare fresh dosing solutions every two days and warm to room temperature before application.
5. Outcome Measures:
-
Wound Healing Rate: Measure the wound area at regular intervals (e.g., daily or every other day) for up to 14 days.
-
ROS Levels:
-
Administer a chemiluminescent probe for ROS detection (e.g., L-012) via intraperitoneal injection.
-
Perform in vivo imaging at specified time points (e.g., days 1 and 2 post-wounding).
-
Quantify bioluminescence.
-
-
Active MMP-9 Levels:
-
Collect wound tissue at specified time points.
-
Use affinity resin-based proteomics or in-situ zymography to quantify active MMP-9.
-
6. Statistical Analysis:
-
Use appropriate statistical tests (e.g., Student's t-test) to compare treatment groups to the vehicle control.
-
A p-value of < 0.05 is typically considered statistically significant.
Visualizations
Caption: this compound's proposed signaling pathway leading to adverse effects.
Caption: Experimental workflow for assessing this compound's effects.
Caption: Logical relationship of this compound's adverse effects.
References
- 1. This compound - Derma Sciences - AdisInsight [adisinsight.springer.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Expression of active matrix metalloproteinase-9 as a likely contributor to the clinical failure of this compound in treatment of diabetic foot ulcers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Expression of active matrix metalloproteinase-9 as a likely contributor to the clinical failure of this compound in treatment of diabetic foot ulcers - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Aclerastide vs. Becaplermin: A Comparative Analysis in Diabetic Foot Ulcer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of aclerastide and becaplermin, two therapeutic agents investigated for the treatment of diabetic foot ulcers (DFUs). The comparison is based on available preclinical and clinical data, with a focus on their mechanisms of action, experimental validation, and clinical outcomes.
Executive Summary
Becaplermin (Regranex®) is a recombinant human platelet-derived growth factor (rhPDGF-BB) and remains the only growth factor approved by the U.S. Food and Drug Administration (FDA) for the topical treatment of diabetic neuropathic foot ulcers.[1][2] In contrast, this compound (DSC127), an angiotensin II analog, underwent clinical development but its Phase III trials were terminated due to a determination of futility, as it did not meet the primary endpoint of complete wound closure.[3] Preclinical studies initially suggested this compound's potential, with some research indicating superiority over becaplermin in animal models.[4] However, subsequent investigations revealed that this compound may increase levels of detrimental factors in the wound environment, such as reactive oxygen species and matrix metalloproteinase-9 (MMP-9), potentially contributing to its clinical trial failure.[4]
Mechanism of Action
The fundamental difference between this compound and becaplermin lies in their distinct molecular targets and signaling pathways.
This compound is an analog of angiotensin II and functions as an agonist for the angiotensin II receptor. Its mechanism of action is thought to involve promoting the proliferation of progenitor cells, accelerating vascularization, enhancing collagen deposition, and stimulating re-epithelialization.
Becaplermin is a recombinant form of human platelet-derived growth factor-BB (PDGF-BB).[5] It promotes wound healing by binding to the beta platelet-derived growth factor receptor, which initiates a cascade of intracellular signaling.[5] This leads to the chemotactic recruitment and proliferation of cells essential for wound repair, and enhances the formation of granulation tissue.[5]
Signaling Pathways
The signaling cascades initiated by this compound and becaplermin are central to their wound healing effects.
This compound Signaling Pathway
This compound is believed to exert its effects through the Angiotensin II receptor, leading to downstream signaling that promotes cellular processes involved in wound healing.
Becaplermin Signaling Pathway
Becaplermin activates the PDGF receptor, leading to the activation of two key signaling pathways: PI3K/Akt and Ras/MAPK, which are critical for cell survival, growth, and proliferation.
Preclinical Data in Diabetic Wound Models
Other studies have investigated this compound independently and have pointed to a potential downside. Research has shown that in diabetic mouse wounds, this compound treatment can lead to increased levels of reactive oxygen species and active MMP-9, both of which are detrimental to the wound healing process and may explain its failure in clinical trials.[4]
Clinical Trial Performance
The clinical development pathways of this compound and becaplermin have yielded starkly different outcomes.
This compound Clinical Trial Data
This compound's development was halted during Phase III clinical trials. The decision was based on a futility analysis which indicated that the primary efficacy endpoint of confirmed complete wound closure within 12 weeks of treatment initiation would not be met.[3] No safety concerns were attributed to this compound in these trials.[3]
| Trial Phase | Key Finding | Reference |
| Phase III | Terminated due to futility; did not meet primary endpoint of complete wound closure at 12 weeks. | ,[3] |
Becaplermin Clinical Trial Data
Becaplermin has undergone extensive clinical evaluation and is an FDA-approved treatment for diabetic foot ulcers. Multiple randomized controlled trials have demonstrated its efficacy in improving healing rates compared to placebo or standard care alone.
| Study | Treatment Groups | Complete Healing Rate | Mean/Median Time to Healing | Reference |
| Wieman et al. (1998) | Becaplermin 100 µg/g vs. Placebo | 50% vs. 35% | Not Reported | [6] |
| Combined Analysis (Smiell et al., 1999) | Becaplermin 100 µg/g vs. Placebo | 50% vs. 36% | 30% reduction in time to 35th percentile of healing | [7] |
| Embil et al. (2000) | Becaplermin 100 µg/g (Open-label) | 57.5% | 63 days (mean) | [8] |
| Margolis et al. (2005) | Becaplermin vs. No Becaplermin | 33.5% vs. 25.8% | Not Reported | [8] |
| Bhansali et al. (2009) | Becaplermin + Standard Care vs. Standard Care | 100% in both groups | 50.1 days vs. 86.1 days (average) | [1] |
Experimental Protocols
Diabetic Mouse (db/db) Wound Healing Model
A common preclinical model for studying diabetic wound healing is the genetically diabetic db/db mouse, which mimics many aspects of type 2 diabetes in humans.
References
- 1. dovepress.com [dovepress.com]
- 2. angio.org [angio.org]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. Expression of active matrix metalloproteinase-9 as a likely contributor to the clinical failure of this compound in treatment of diabetic foot ulcers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Becaplermin: recombinant platelet derived growth factor, a new treatment for healing diabetic foot ulcers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A review of becaplermin gel in the treatment of diabetic neuropathic foot ulcers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of becaplermin (recombinant human platelet-derived growth factor-BB) in patients with nonhealing, lower extremity diabetic ulcers: a combined analysis of four randomized studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Becaplermin gel in the treatment of diabetic neuropathic foot ulcers - PMC [pmc.ncbi.nlm.nih.gov]
Aclerastide vs. Other Angiotensin Analogues in Wound Healing: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The renin-angiotensin system (RAS) is a critical regulator of cardiovascular homeostasis, and its components have emerged as significant modulators of the intricate process of wound healing. Aclerastide (DSC127), a synthetic analogue of angiotensin (1-7), was developed as a potential therapeutic agent to accelerate the healing of chronic wounds, particularly diabetic foot ulcers. Despite promising preclinical and early clinical results, this compound ultimately failed in Phase III clinical trials due to a lack of efficacy.[1][2][3] This guide provides a comprehensive comparison of this compound with other angiotensin analogues, including angiotensin II and angiotensin receptor blockers (ARBs) such as losartan and valsartan, in the context of wound healing, supported by available experimental data.
Comparative Efficacy in Preclinical Models
While direct head-to-head trials of this compound against other angiotensin analogues are limited, preclinical studies in diabetic mouse models offer insights into their relative performance. This compound's failure to accelerate wound closure in a clinically relevant dosing regimen stands in contrast to the positive outcomes observed with ARBs like valsartan and losartan.
Table 1: Quantitative Comparison of this compound and Other Angiotensin Analogues in Diabetic Wound Healing Models
| Compound | Animal Model | Key Findings | Reference |
| This compound | db/db mice | No significant difference in wound closure compared to vehicle.[4] | [4] |
| 2.7-fold and 2.5-fold increase in active MMP-9 on days 1 and 2, respectively.[4] | [4] | ||
| 3-fold and 2.4-fold increase in reactive oxygen species on days 1 and 2, respectively.[4] | [4] | ||
| Valsartan (1% topical gel) | Diabetic mice | Significantly faster wound closure rate compared to losartan 1%.[5] | [5] |
| Aged diabetic pigs | Thicker epidermal layer (192 ± 11 μm vs. 110 ± 22 μm for placebo).[5] | [5] | |
| Thicker dermal collagen layer (6 ± 0.2 mm vs. 3.9 ± 0.1 mm for placebo).[5] | [5] | ||
| Losartan | Streptozotocin-induced diabetic mice | Accelerated wound healing and decreased open wound area compared to untreated diabetic mice.[6][7] | [6][7] |
Mechanisms of Action and Signaling Pathways
The divergent outcomes of this compound and other angiotensin analogues in wound healing can be attributed to their distinct mechanisms of action and engagement of different signaling pathways within the RAS.
This compound: An Angiotensin (1-7) Analogue with a Detrimental Twist
This compound, an analogue of the protective peptide angiotensin (1-7), was designed to promote healing by activating the Mas receptor.[8] The ACE2/Ang-(1-7)/Mas receptor axis is known to have anti-inflammatory, anti-proliferative, and anti-fibrotic effects.[9][10] However, in the context of diabetic wounds, this compound treatment led to an increase in reactive oxygen species (ROS) and the activity of matrix metalloproteinase-9 (MMP-9), an enzyme detrimental to wound healing due to its degradation of the extracellular matrix.[4] This suggests that while aiming for a protective pathway, this compound may have inadvertently triggered pathological processes in the complex diabetic wound environment.
Angiotensin II: A Pro-healing Role via AT1 Receptor and EGFR Transactivation
Angiotensin II, often considered the primary effector of the classical RAS, has demonstrated a pro-healing role in skin wounds. It stimulates the migration of keratinocytes and fibroblasts, crucial for wound closure.[11] This effect is mediated through the angiotensin II type 1 receptor (AT1R), which, upon activation, transactivates the epidermal growth factor receptor (EGFR).[11][12] This transactivation involves the shedding of heparin-binding EGF-like growth factor (HB-EGF), which then binds to and activates EGFR, initiating downstream signaling cascades that promote cell migration and proliferation.[11][13]
Angiotensin Receptor Blockers (ARBs): Promoting Healing by Modulating RAS
ARBs like losartan and valsartan have shown promise in accelerating diabetic wound healing.[2][5][6] These molecules act by selectively blocking the AT1R, thereby inhibiting the detrimental effects of excessive angiotensin II signaling, such as inflammation and fibrosis.[2] Interestingly, the beneficial effects of ARBs in wound healing appear to be mediated, at least in part, through the angiotensin II type 2 receptor (AT2R).[5][14] The unopposed stimulation of AT2R by endogenous angiotensin II, when AT1R is blocked, is thought to promote anti-inflammatory and regenerative processes.[15] Valsartan, for instance, has been shown to increase the expression of downstream signaling proteins of the transforming growth factor-beta (TGF-β) superfamily, such as SMADs, which are involved in tissue repair and extracellular matrix deposition.[5][16]
Experimental Protocols
The following is a synthesized description of the experimental methodologies used in the preclinical evaluation of these angiotensin analogues.
Diabetic Mouse Wound Healing Model
A common model utilized in these studies is the genetically diabetic db/db mouse, which exhibits impaired wound healing, mimicking the human condition.
-
Animal Model: Male or female db/db mice are typically used.
-
Wound Creation: A full-thickness excisional wound is created on the dorsal side of the mouse using a biopsy punch (e.g., 8 mm diameter).
-
Treatment Application:
-
Wound Closure Analysis: The wound area is measured at regular intervals using digital planimetry. The percentage of wound closure is calculated relative to the initial wound size.
-
Histological Analysis: At the end of the study, wound tissue is harvested, fixed, and sectioned for histological staining (e.g., Hematoxylin and Eosin for general morphology, Masson's Trichrome for collagen deposition).
-
Biochemical Analysis: Wound tissue can be homogenized for the analysis of specific biomarkers, such as active MMP-9 levels (via zymography or proteomics) and reactive oxygen species.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. One Molecule, Many Faces: Repositioning Cardiovascular Agents for Advanced Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Expression of active matrix metalloproteinase-9 as a likely contributor to the clinical failure of this compound in treatment of diabetic foot ulcers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Topical Reformulation of Valsartan for Treatment of Chronic Diabetic Wounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Angiotensin II inhibitor facilitates epidermal wound regeneration in diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring the Molecular Underpinnings of Skin Regeneration and Wound Healing: The Role of Renin Angiotensin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound - Nordic Biosite [nordicbiosite.com]
- 9. Angiotensin (1-7) Inhibits Transforming Growth Factor-Β1–Induced Epithelial-Mesenchymal Transition of Human Keratinocyte Hacat Cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Angiotensin-(1-7) and Mas receptor in the brain [explorationpub.com]
- 11. A novel function of angiotensin II in skin wound healing. Induction of fibroblast and keratinocyte migration by angiotensin II via heparin-binding epidermal growth factor (EGF)-like growth factor-mediated EGF receptor transactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of Angiotensin II Receptor Signaling during Skin Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of Angiotensin II Receptor Signaling during Skin Wound Healing [periodicos.capes.gov.br]
- 14. Topical Reformulation of Valsartan for Treatment of Chronic Diabetic Wounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. AT2R Activation Improves Wound Healing in a Preclinical Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | The Angiotensin-(1-7)/Mas Axis Counteracts Angiotensin II-Dependent and -Independent Pro-inflammatory Signaling in Human Vascular Smooth Muscle Cells [frontiersin.org]
Comparing the efficacy of Aclerastide and Regranex in preclinical studies
For researchers and drug development professionals, the quest for more effective wound healing therapies is ongoing. This guide provides a detailed comparison of the preclinical efficacy of two such therapies: Aclerastide, an angiotensin receptor agonist, and Regranex (becaplermin), a recombinant human platelet-derived growth factor. The following analysis is based on available preclinical data and aims to provide an objective overview to inform further research and development.
This compound, an analog of the naturally occurring peptide angiotensin 1-7, and Regranex, a well-established topical treatment for diabetic ulcers, operate through distinct mechanisms of action to promote wound healing.[1][2] Preclinical studies, primarily in diabetic mouse and rat models, have suggested a superior efficacy profile for this compound in accelerating wound closure and improving the quality of tissue repair compared to Regranex.[2][3]
Quantitative Data Summary
The following table summarizes the key quantitative outcomes from preclinical studies comparing this compound and Regranex.
| Efficacy Parameter | This compound (NorLeu³-A(1-7)) | Regranex (becaplermin) | Animal Model | Study Details | Citation |
| Wound Size Reduction | >60% reduction compared to placebo | 20% reduction compared to placebo | Rat Full-Thickness Excision | Topical application for up to 14 days. | [3] |
| Complete Wound Healing | ~60% of wounds completely healed | 0% of wounds completely healed | Diabetic (db/db) Mouse Full-Thickness Excision | Topical application for 18 days. | [3] |
| Total Wound Area Reduction | >80% reduction | Not specified | Diabetic (db/db) Mouse Full-Thickness Excision | Topical application for 18 days. | [3] |
| Collagen Deposition | Six-fold increase | Not specified | Diabetic (db/db) Mouse | Histological examination. | [4] |
| Blood Vessel Formation | Three-fold increase | Not specified | Diabetic (db/db) Mouse | Histological examination. | [4] |
Signaling Pathways
The distinct mechanisms of this compound and Regranex are rooted in their unique signaling pathways.
References
- 1. PDGF Promotes Dermal Fibroblast Activation via a Novel Mechanism Mediated by Signaling Through MCHR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ACCELERATED HEALING OF DIABETIC WOUNDS BY NorLeu3-ANGIOTENSIN (1-7) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Video: Protocol to Create Chronic Wounds in Diabetic Mice [jove.com]
Aclerastide's Dichotomous Impact on MMP-8 and MMP-9 Activity: A Comparative Analysis
For Immediate Release
Aclerastide, a peptide analog of angiotensin II, demonstrates a differential and ultimately detrimental effect on matrix metalloproteinase (MMP) activity, significantly upregulating the tissue-degrading MMP-9 while having no statistically significant impact on the restorative MMP-8. This stark contrast in activity likely contributed to the clinical trial failures of this compound for the treatment of diabetic foot ulcers.
This guide provides a comprehensive comparison of this compound's effects on MMP-8 and MMP-9 activity, supported by experimental data from preclinical studies. The information is intended for researchers, scientists, and drug development professionals investigating wound healing and the role of MMPs in pathology.
Quantitative Analysis of this compound's Effect on MMP Activity
Treatment of diabetic wounds in mouse models with this compound resulted in a significant increase in the levels of active MMP-9, an enzyme associated with detrimental extracellular matrix degradation in chronic wounds.[1][2] Conversely, the activity of MMP-8, which is considered to have a beneficial role in wound repair, was not significantly altered by this compound treatment.[1][3]
The table below summarizes the quantitative findings from key studies.
| Treatment Group | Active MMP-9 (fmol/mg tissue) | Fold Change vs. Vehicle (MMP-9) | Active MMP-8 (fmol/mg tissue) | Fold Change vs. Vehicle (MMP-8) |
| Vehicle (Day 1) | 8.1 ± 2.1 | - | Not reported | - |
| This compound (Day 1) | 22.3 ± 4.9 | 2.7-fold increase | Not reported | 2.5-fold increase (not statistically significant, P=0.08) |
| Vehicle (Day 2) | 9.5 ± 1.8 | - | Not reported | - |
| This compound (Day 2) | 23.8 ± 5.5 | 2.5-fold increase | Not reported | - |
*Statistically significant (P < 0.05)[1]
Comparative Analysis with Alternative Therapeutics
The effects of this compound on MMP activity are in stark contrast to other therapeutic agents investigated for diabetic wound healing. ND-336, a selective MMP-9 inhibitor, has been shown to inhibit MMP-9 activity while having no discernible effect on MMP-8.[1][3] Becaplermin, an FDA-approved treatment for diabetic ulcers, has been found to decrease the levels of active MMP-9 without affecting MMP-8.[3]
Signaling Pathway and Experimental Workflow
The proposed mechanism for this compound's upregulation of MMP-9 involves the production of reactive oxygen species (ROS).[1][2] this compound, being an analog of angiotensin II, is thought to stimulate NADPH oxidase, leading to increased ROS.[1][3] ROS, in turn, can activate signaling pathways such as NF-κB, which is known to upregulate MMP-9 expression.[1]
The experimental workflow to determine the differential effects of this compound on MMP-8 and MMP-9 activity typically involves the following key steps:
Detailed Experimental Protocols
A summary of the key experimental methodologies used to generate the data presented in this guide is provided below.
1. Animal Model and Treatment:
-
Model: Genetically diabetic db/db mice were used as a model for impaired wound healing.
-
Wounding: Full-thickness dermal wounds were created on the dorsal side of the mice.
-
Treatment: Wounds were treated topically with either a vehicle control or this compound. In some studies, other compounds like ND-336 were also used for comparison.
2. In-Situ Zymography:
-
Principle: This technique visualizes the localization of active MMPs directly within tissue sections.
-
Substrates: DQ-Gelatin is used as a substrate to detect gelatinases like MMP-9, while DQ-Collagen is used for collagenases like MMP-8.
-
Procedure: Frozen wound tissue sections are incubated with the respective DQ substrate. The fluorescence generated upon substrate cleavage by active MMPs is then visualized using fluorescence microscopy.
3. Affinity Resin Coupled with Proteomics:
-
Principle: This method allows for the specific capture and quantification of active MMPs from tissue homogenates.
-
Affinity Resin: A resin with a covalently attached broad-spectrum MMP inhibitor (e.g., batimastat) is used to bind to the active site of MMPs.[4]
-
Procedure:
-
Wound tissues are homogenized.
-
The homogenate is incubated with the affinity resin to capture active MMPs.
-
The resin is washed to remove non-specifically bound proteins.
-
The captured MMPs are eluted and identified and quantified using mass spectrometry-based proteomics.
-
Logical Relationship of this compound's Dual Effects
The clinical failure of this compound can be attributed to its dual, yet opposing, effects on wound healing. While it may have some beneficial pro-angiogenic and cell migration properties, these are likely counteracted by the detrimental increase in MMP-9 activity, which leads to excessive degradation of the extracellular matrix and impairs the overall healing process.
References
- 1. Expression of active matrix metalloproteinase-9 as a likely contributor to the clinical failure of this compound in treatment of diabetic foot ulcers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expression of active matrix metalloproteinase-9 as a likely contributor to the clinical failure of this compound in treatment of diabetic foot ulcers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting Matrix Metalloproteinase-9 for Therapeutic Intervention in Diabetic Foot Ulcers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validating Aclerastide's Mechanism: A Case for Receptor Knockout Studies in Drug Development
A comparative analysis of Aclerastide and the selective MMP-9 inhibitor (R)-ND-336 highlights the critical role of receptor knockout studies in elucidating drug mechanisms and predicting clinical outcomes. While this compound, an angiotensin II analog, showed initial promise in promoting wound healing, its clinical development for diabetic foot ulcers was halted due to a lack of efficacy. This failure can be understood by examining its complex signaling cascade, which, unlike the targeted approach of (R)-ND-336, produces both beneficial and detrimental effects. Receptor knockout studies, though not conducted for this compound itself, provide invaluable insight into the likely mechanisms at play and serve as a powerful tool for validating therapeutic targets.
This compound was developed as an angiotensin receptor agonist, intended to promote wound healing by stimulating cell migration and angiogenesis.[1] However, preclinical studies in diabetic mice revealed a problematic dual effect: alongside its pro-healing activities, this compound also led to an increase in reactive oxygen species (ROS) and the activity of matrix metalloproteinase-9 (MMP-9).[2][3] Elevated MMP-9 activity is known to be detrimental to the healing of diabetic wounds.[2][3] This unforeseen off-target effect likely counteracted the drug's intended benefits, resulting in a wound healing rate comparable to that of the vehicle control in clinically relevant dosing regimens.[2][4]
In contrast, (R)-ND-336 represents a more targeted therapeutic strategy. As a selective inhibitor of MMP-9, it directly addresses a key pathological factor in diabetic wounds.[3][5] Preclinical studies have demonstrated that (R)-ND-336 accelerates wound healing in diabetic mice, showcasing the potential of a more focused mechanistic approach.[6][7]
The Power of Knockout Studies: Deciphering Angiotensin Receptor Roles
While specific receptor knockout studies for this compound are unavailable due to the termination of its development, studies on mice with genetic deletion of angiotensin II receptors (AT receptors) offer a clear framework for understanding this compound's probable mechanism and its ultimate clinical failure. These studies are instrumental in dissecting the distinct roles of different receptor subtypes in the complex process of wound healing.
Angiotensin II Receptor Type 1a (AT1a)
Studies using AT1a receptor knockout mice have demonstrated that the absence of this receptor leads to significantly delayed wound healing and reduced angiogenesis.[8] This indicates that activation of the AT1a receptor, as would be expected with an angiotensin II analog like this compound, is indeed pro-healing. This aligns with the beneficial effects of this compound on fibroblast and keratinocyte migration.
Angiotensin II Receptor Type 2 (AT2)
The role of the AT2 receptor is more nuanced. Knockout studies have shown that mice lacking the AT2 receptor exhibit accelerated healing in the later stages of wound repair.[5] However, this rapid healing comes at a cost: the resulting healed skin is more fragile.[5] This suggests that while AT2 receptor activation might temper the speed of healing, it is crucial for the quality and strength of the repaired tissue. This compound, as a general angiotensin receptor agonist, would likely also interact with AT2 receptors, contributing to its complex and ultimately ineffective clinical profile.
The divergent outcomes in AT1a and AT2 receptor knockout mice underscore the importance of such studies. Had this compound's development been preceded by a thorough investigation using receptor knockout models, its dual-action mechanism and potential for off-target effects might have been identified earlier, potentially saving significant resources in later-stage clinical trials.
Comparative Performance Data
The following tables summarize the quantitative data from preclinical studies on angiotensin receptor knockout mice and the selective MMP-9 inhibitor, (R)-ND-336, providing a comparative perspective on their impact on wound healing.
| Model | Key Finding | Quantitative Data | Reference |
| AT1a Receptor Knockout Mice | Delayed wound healing and reduced angiogenesis compared to wild-type mice. | Wound healing and wound-induced angiogenesis were significantly suppressed. | [8] |
| AT2 Receptor Knockout Mice | Accelerated wound closure in later phases, but impaired skin quality. | By day 12, 50% of AT2R-/- mice had complete wound closure compared to none in wild-type or AT1R-/- mice. All AT2R-/- mice healed by day 16, while 10% of wild-type and 30% of AT1R-/- mice still had open wounds. | [5][9] |
| (R)-ND-336 Treated Diabetic Mice | Accelerated wound healing compared to vehicle and a less selective MMP-9 inhibitor. | Wounds treated with ND-336 healed 1.2- to 1.6-fold faster than those treated with a less selective inhibitor and twofold faster than vehicle-treated wounds. | [6] |
| (R)-ND-336 + Linezolid in Infected Diabetic Mice | Combination therapy further accelerated wound healing compared to either treatment alone. | Statistically significant improvement in wound closure at day 21 compared to (R)-ND-336 alone. | [3] |
Visualizing the Mechanisms
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and the logical framework for validating a drug's mechanism using receptor knockout studies.
Experimental Protocols
Detailed methodologies for the key experiments cited in the analysis of this compound and its alternatives are provided below.
In Situ Zymography for MMP-9 Activity
This technique is used to localize and quantify MMP activity directly within tissue sections.
Materials:
-
Frozen tissue sections (7-10 µm) on glass microscope slides
-
DQ-gelatin (fluorescently quenched substrate for gelatinases like MMP-9)
-
MMP activity buffer (e.g., zymogram developing buffer)
-
Wax pen
-
Incubation chamber (humidified, 37°C)
-
Fluorescence microscope
Protocol:
-
Prepare a 1 mg/ml stock solution of DQ-gelatin in MMP activity buffer diluted 1:10 in HPLC-grade water.[10]
-
Using a cryostat, cut 7-10 µm frozen sections of the wound tissue and mount them on clean glass slides.[10]
-
Outline the tissue section with a wax pen to create a hydrophobic barrier.[10]
-
Dilute the DQ-gelatin stock solution 1:50 in MMP activity buffer to a working concentration of 20 µg/ml.[10]
-
Apply 100 µl of the working DQ-gelatin solution onto each tissue section.[10]
-
Incubate the slides in a humidified chamber at 37°C for a predetermined time (e.g., 2-4 hours), protected from light.
-
After incubation, gently wash the slides with PBS to remove excess substrate.
-
Mount the slides with a coverslip using an aqueous mounting medium.
-
Visualize the sections under a fluorescence microscope. Areas of MMP-9 activity will appear as bright fluorescent signals where the quenched substrate has been cleaved.
ROS Detection in Tissue using L-012
L-012 is a sensitive chemiluminescent probe used for the detection of reactive oxygen species, particularly superoxide.
Materials:
-
L-012 (luminol-based chemiluminescent probe)
-
Sterile water for injection
-
In vivo imaging system (e.g., IVIS Spectrum)
-
Anesthetic (e.g., isoflurane)
Protocol:
-
Prepare a stock solution of L-012 in sterile water. The concentration may need to be optimized, but a common dose for in vivo studies is 20 mg/kg.[11][12]
-
Anesthetize the mouse using isoflurane.[12]
-
Immediately place the anesthetized animal in the in vivo imaging system.
-
Acquire luminescent images at specified time points after injection (e.g., starting 3 minutes post-injection).[12]
-
The intensity of the luminescent signal, measured in photons/second/cm², correlates with the amount of ROS present.[13]
Conclusion
The case of this compound serves as a compelling example of the complexities of drug development, particularly when targeting multifaceted signaling pathways. While its agonistic effect on angiotensin receptors did produce some of the desired pro-healing cellular responses, it also triggered detrimental pathways involving ROS production and MMP-9 activation, ultimately neutralizing its therapeutic potential. A more targeted approach, as exemplified by the selective MMP-9 inhibitor (R)-ND-336, appears to hold greater promise for the treatment of diabetic foot ulcers.
Crucially, this comparative analysis underscores the indispensable role of receptor knockout studies in modern drug development. By providing a definitive means of validating a drug's on-target mechanism and uncovering potential off-target effects, these studies can de-risk clinical development, guide medicinal chemistry efforts, and ultimately lead to the creation of safer and more effective therapies. For researchers and drug development professionals, the lesson from this compound is clear: a thorough, genetically-informed validation of a drug's mechanism of action is not just a preliminary step, but a cornerstone of successful therapeutic innovation.
References
- 1. Development of (R)-ND-336 for the Treatment of Diabetic Foot Ulcers, Peer Reviewed Medical Research Program, Congressionally Directed Medical Research Programs [cdmrp.health.mil]
- 2. Selective MMP-9 Inhibitor (R)-ND-336 Alone or in Combination with Linezolid Accelerates Wound Healing in Infected Diabetic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective MMP-9 Inhibitor (R)-ND-336 Alone or in Combination with Linezolid Accelerates Wound Healing in Infected Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. docs.abcam.com [docs.abcam.com]
- 5. Knockout of Angiotensin AT2 receptors accelerates healing but impairs quality - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. New finding offers hope for diabetic wound healing | News | Notre Dame News | University of Notre Dame [news.nd.edu]
- 8. Reduced angiogenesis and delay in wound healing in angiotensin II type 1a receptor-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Aclerastide in Diabetic Wound Healing: A Comparative Analysis in the db/db Mouse Model
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of aclerastide's performance in the well-established db/db mouse model of diabetic wound healing. Its efficacy is evaluated against a standard-of-care treatment, becaplermin, and a novel therapeutic approach, a selective MMP-9 inhibitor ((R)-ND-336). The information presented is collated from preclinical studies to aid in the assessment of this compound's potential as a therapeutic agent for diabetic foot ulcers.
Performance Summary
This compound, an angiotensin II analog, has demonstrated conflicting results in preclinical studies. An early study suggested its superiority over becaplermin in promoting wound closure in db/db mice[1]. However, a subsequent, more detailed study found this compound to be no more effective than a vehicle control and, in fact, potentially detrimental to the healing process due to the upregulation of reactive oxygen species (ROS) and matrix metalloproteinase-9 (MMP-9), both of which are known to impair wound healing[1][2]. In contrast, the selective MMP-9 inhibitor, (R)-ND-336, has shown significant acceleration of wound closure compared to both this compound and becaplermin in the same model.
Quantitative Data Comparison
The following tables summarize the quantitative data on wound closure from a key comparative study.
Table 1: Percent Wound Closure in db/db Mice
| Treatment Group | Day 7 | Day 10 | Day 14 |
|---|---|---|---|
| This compound (100 µ g/day ) | ~40% | ~55% | ~70% |
| (R,S)-ND-336 (100 µ g/day ) | ~50%* | ~70%** | ~85%*** |
| Vehicle (Water) | ~40% | ~58% | ~72% |
*Data are approximated from graphical representations in the cited literature[2][3]. Statistical significance is noted as reported in the source publication. *p < 0.05, **p < 0.01, **p < 0.001 compared to this compound and vehicle[2][3].
Table 2: Comparative Efficacy of (R)-ND-336 and Becaplermin
| Treatment Group | Day 7 | Day 10 | Day 14 |
|---|---|---|---|
| (R)-ND-336 (50 µ g/day ) | ~55%* | ~75% | ~90% |
| Becaplermin (5 µ g/day ) | ~45% | ~70% | ~88% |
| Vehicle (Water) | ~40% | ~60% | ~75% |
*Data are approximated from graphical representations in the cited literature[4]. Statistical significance is noted as reported in the source publication. p < 0.05 compared to becaplermin and vehicle[4].
Signaling Pathways
The therapeutic agents discussed influence distinct signaling pathways to modulate the wound healing process.
Experimental Protocols
A standardized experimental workflow is crucial for the reliable assessment of wound healing therapies.
Detailed Methodologies:
-
Animal Model: Genetically diabetic male db/db mice (e.g., C57BLKS/J-leprdb/leprdb) are widely used due to their impaired wound healing phenotype, which mimics human diabetic foot ulcers[5][6][7]. Mice are typically housed in a controlled environment with free access to food and water[8].
-
Wound Creation: Following anesthesia, a full-thickness excisional wound is created on the dorsal side of the mouse. A common wound size is an 8 mm diameter biopsy punch[2]. To prevent wound contraction, which is a primary mode of healing in rodents but not in humans, a silicone splint may be sutured around the wound[5][7].
-
Treatment Administration: The test compounds (this compound, (R)-ND-336, becaplermin) or a vehicle control are applied topically to the wound bed. In the comparative study by Nguyen et al., treatments were administered daily for 14 days, starting one day after wound creation[1][2].
-
Wound Healing Assessment: The wound area is digitally photographed at regular intervals (e.g., days 0, 7, 10, and 14) alongside a ruler for scale. The wound area is then quantified using image analysis software (e.g., ImageJ)[8]. The percentage of wound closure is calculated relative to the initial wound area on day 0.
-
Histological and Molecular Analysis: At the end of the study, wound tissue can be harvested for further analysis. This may include histological staining (e.g., H&E) to assess re-epithelialization and granulation tissue formation, as well as molecular analyses to measure levels of inflammatory markers, growth factors, and proteinases like MMP-9[1][2].
Conclusion
Based on the available preclinical data in the db/db mouse model, the therapeutic potential of this compound for diabetic wound healing is questionable. While an early study showed promise, more recent and detailed investigations indicate a lack of efficacy and potential for detrimental effects on the wound microenvironment. In direct comparison, the selective MMP-9 inhibitor (R)-ND-336 demonstrated superior performance in accelerating wound closure. Becaplermin remains a benchmark, though its efficacy in this model appears to be surpassed by selective MMP-9 inhibition. These findings underscore the importance of targeting specific pathological mechanisms, such as elevated MMP-9 activity, in the development of novel therapies for diabetic foot ulcers. Further research should focus on therapeutic strategies with a clear and validated mechanism of action that addresses the complex pathophysiology of diabetic wounds.
References
- 1. Expression of active matrix metalloproteinase-9 as a likely contributor to the clinical failure of this compound in treatment of diabetic foot ulcers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PDGF-BB-derived supramolecular hydrogel for promoting skin wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. db/db mice exhibit severe wound-healing impairments compared with other murine diabetic strains in a silicone-splinted excisional wound model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 7. researchgate.net [researchgate.net]
- 8. Generating and Reversing Chronic Wounds in Diabetic Mice by Manipulating Wound Redox Parameters - PMC [pmc.ncbi.nlm.nih.gov]
Aclerastide vs. Standard of Care in Wound Treatment: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of wound care is continually evolving, with novel therapeutic agents emerging to address the complex challenges of tissue repair, particularly in chronic wounds such as diabetic foot ulcers (DFUs). One such agent that has undergone clinical investigation is aclerastide (DSC127), a synthetic peptide analog of Angiotensin (1-7). This guide provides a comprehensive comparison of the efficacy of this compound against the current standard of care in wound treatment, supported by experimental data from preclinical and clinical studies.
Mechanism of Action: this compound
This compound is an agonist of the Mas receptor, a key component of the protective arm of the Renin-Angiotensin System (RAS).[1][2][3][4] Activation of the Mas receptor by its natural ligand, Angiotensin (1-7), is known to elicit vasodilatory, anti-inflammatory, and anti-fibrotic effects.[1][4] The proposed mechanism of action for this compound in wound healing involves the induction of progenitor cell proliferation, acceleration of vascularization, and enhancement of collagen deposition and re-epithelialization.[5][6]
However, subsequent preclinical research has suggested a more complex and potentially detrimental role for this compound in the wound microenvironment. Studies in diabetic mice have indicated that this compound treatment can lead to an increase in reactive oxygen species (ROS) and elevated levels of active matrix metalloproteinase-9 (MMP-9).[7][8][9] Both ROS and excessive MMP-9 activity are known to be detrimental to the wound healing process, contributing to tissue damage and impairing repair.[8][9]
Standard of Care in Wound Treatment
The standard of care for chronic wounds, particularly diabetic foot ulcers, is a multi-faceted approach aimed at optimizing the wound environment to facilitate healing. The cornerstone of this approach is often summarized by the acronym TIME :
-
T issue Debridement: Removal of necrotic, non-viable tissue.
-
I nfection and Inflammation Control: Managing bacterial load and excessive inflammation.
-
M oisture Balance: Maintaining a moist wound environment conducive to healing.
-
E dge of Wound: Promoting epithelial advancement from the wound margins.
Beyond these fundamental principles, the standard of care may include advanced therapies when conventional treatments are insufficient. These include:
-
Becaplermin (Regranex®): A recombinant human platelet-derived growth factor (rhPDGF) that promotes the proliferation of wound healing cells.
-
Negative Pressure Wound Therapy (NPWT): The application of sub-atmospheric pressure to the wound bed to promote granulation tissue formation and remove excess fluid.
-
Bioengineered Skin Substitutes: Cellular and acellular matrices that provide a scaffold for tissue regeneration.
Comparative Efficacy: this compound vs. Standard of Care
Preclinical Data
Initial preclinical studies in diabetic mouse models suggested that this compound was superior to becaplermin in promoting wound closure.[5] However, subsequent and more detailed preclinical investigations revealed a different picture. In a study comparing this compound to a selective MMP-9 inhibitor (ND-336) and a vehicle control in diabetic mice, this compound did not accelerate wound healing compared to the vehicle.[8] In contrast, the MMP-9 inhibitor significantly accelerated wound closure.[8]
| Treatment Group | Mean Wound Closure at Day 14 (%) |
| This compound | No significant difference from vehicle |
| ND-336 (MMP-9 Inhibitor) | Significantly higher than vehicle and this compound |
| Vehicle | Baseline |
Table 1: Summary of preclinical wound closure data in diabetic mice. Data synthesized from published research.[8]
Clinical Trial Data
This compound (DSC127)
A Phase 2 clinical trial of this compound (DSC127) in patients with diabetic foot ulcers showed some promising initial results.[10][11]
| Treatment Group | Complete Wound Closure at 12 Weeks (ITT Population) | Complete Wound Closure at 12 Weeks (PP Population) | Median Time to Healing (PP Population) |
| This compound (0.03%) | 54% | 65% | 8.5 weeks |
| This compound (0.01%) | 30% | 28% | - |
| Placebo | 33% | 38% | 22 weeks |
Table 2: Efficacy results from the Phase 2 clinical trial of this compound (DSC127) in diabetic foot ulcers. ITT: Intent-to-Treat; PP: Per-Protocol. Data from published study.[10]
Despite these Phase 2 results, the subsequent Phase 3 clinical trials for this compound were terminated.[12][13][14] This decision was based on a planned interim analysis by an independent Data Monitoring Committee, which determined that the trials were futile, meaning they were unlikely to meet their primary efficacy endpoint of complete wound closure within 12 weeks.[12][13] No safety concerns were attributed to this compound.[12][13]
Standard of Care: Advanced Therapies
Clinical trials of established advanced wound care therapies have demonstrated their efficacy in treating diabetic foot ulcers.
| Therapy | Study Population | Key Efficacy Endpoint(s) |
| Becaplermin (Regranex®) | Diabetic foot ulcers | 50% complete healing vs. 36% for placebo at 20 weeks.[7] |
| Negative Pressure Wound Therapy (NPWT) | Diabetic foot ulcers | Significantly higher rate of complete healing (RR 1.48) and shorter healing time compared to standard dressings. |
| Bioengineered Skin Substitutes | Diabetic foot ulcers | Consistently outperform standard wound care in wound closure rates and time to healing. |
Table 3: Summary of efficacy data for select advanced standard of care therapies for diabetic foot ulcers. Data synthesized from multiple clinical trials and meta-analyses.
Experimental Protocols
This compound Clinical Trial Design (Phase 2 & 3)
The clinical development program for this compound in diabetic foot ulcers followed a standard pathway.
-
Patient Population: Patients with chronic, non-infected, neuropathic or neuroischemic diabetic foot ulcers (Wagner Grade 1 or 2).[10]
-
Study Design: Randomized, double-blind, placebo-controlled, multi-center trials.[10][11]
-
Intervention: Once-daily topical application of this compound gel (0.03% or 0.01%) or a vehicle placebo for four weeks.[10][11]
-
Standard of Care: All patients received standard of care, including debridement, cleansing, maintenance of a moist wound environment, and an off-loading device.[15]
-
Primary Efficacy Endpoint: The proportion of ulcers with confirmed complete wound closure within 12 weeks of the start of treatment.[12][15]
Preclinical Wound Healing Assessment
Preclinical evaluation of wound healing efficacy typically involves the following steps:
-
Animal Model: Induction of diabetes in rodents (e.g., db/db mice) to mimic the impaired healing phenotype.
-
Wound Creation: Creation of full-thickness excisional wounds on the dorsal side of the animals.
-
Treatment Application: Topical application of the test compound (e.g., this compound), vehicle control, and any comparators.
-
Wound Closure Measurement: Digital planimetry is used to measure the wound area at regular intervals. The percentage of wound closure is calculated relative to the initial wound size.
-
Histological Analysis: At the end of the study, wound tissue is harvested for histological examination to assess re-epithelialization, granulation tissue formation, and collagen deposition.
-
Biochemical Analysis: Wound tissue can be analyzed for markers of inflammation, angiogenesis, and extracellular matrix remodeling (e.g., MMP levels).[7]
Conclusion
While initial preclinical and Phase 2 clinical data for this compound showed some potential for accelerating the healing of diabetic foot ulcers, the definitive Phase 3 clinical trials were terminated due to futility. This outcome, coupled with subsequent preclinical findings suggesting a potential for increased ROS and MMP-9 activity, indicates that this compound is not a viable therapeutic option for wound treatment.
In contrast, the established standard of care, particularly advanced therapies such as becaplermin, negative pressure wound therapy, and bioengineered skin substitutes, is supported by a robust body of clinical evidence demonstrating efficacy in improving wound closure rates and reducing time to healing in diabetic foot ulcers. For researchers and drug development professionals, the story of this compound serves as a critical case study on the importance of fully elucidating a drug's mechanism of action and the complexities of translating promising early-phase results into late-stage clinical success. Future research in wound healing should continue to focus on therapies with well-defined mechanisms that address the underlying pathophysiology of chronic wounds.
References
- 1. What are Mas receptor agonists and how do they work? [synapse.patsnap.com]
- 2. Novel Antihypertensive Medications to Target the Renin-Angiotensin System: Mechanisms and Research [imrpress.com]
- 3. Role of the ACE2/Ang-(1-7)/Mas axis in glucose metabolism [imrpress.com]
- 4. Angiotensin-(1-7) and Mas: A Brief History - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound as a Therapy for the Treatment of Diabetic Foot Ulcers - Creative Peptides [creative-peptides.com]
- 6. NorLeu3-Angiotensin (1-7) [DSC127] as a Therapy for the Healing of Diabetic Foot Ulcers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Expression of active matrix metalloproteinase-9 as a likely contributor to the clinical failure of this compound in treatment of diabetic foot ulcers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Expression of active matrix metalloproteinase-9 as a likely contributor to the clinical failure of this compound in treatment of diabetic foot ulcers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. NorLeu3-A(1–7) Stimulation of Diabetic Foot Ulcer Healing: Results of a Randomized, Parallel-Group, Double-Blind, Placebo-Controlled Phase 2 Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fiercebiotech.com [fiercebiotech.com]
- 12. fiercebiotech.com [fiercebiotech.com]
- 13. Derma Sciences's Phase III this compound Study Terminated Due to Ineffectiveness - BioSpace [biospace.com]
- 14. firstwordpharma.com [firstwordpharma.com]
- 15. firstwordpharma.com [firstwordpharma.com]
Aclerastide's Impact on Gene Expression: A Comparative Guide for Wound Healing Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced impact of novel therapeutics on gene expression is paramount. This guide provides a detailed comparison of aclerastide, a peptide analog of angiotensin II, with other established wound healing agents, focusing on their differential effects on the genetic orchestration of tissue repair.
While this compound was investigated as a potential wound healing therapy, its clinical development for diabetic foot ulcers was halted.[1] Research into its mechanism of action has revealed a distinct and cautionary tale in the complex world of wound biology. Unlike many agents that promote a pro-healing gene expression profile, this compound has been shown to upregulate genes detrimental to the healing process, offering a critical point of comparison for researchers in the field.
This compound: A Profile of Detrimental Gene Regulation
This compound is an analog of angiotensin II, a peptide known to induce fibroblast and keratinocyte migration and promote angiogenesis.[2] However, studies have revealed a darker side to its mechanism. In diabetic wound models, this compound treatment led to an increase in reactive oxygen species (ROS).[1][2] This oxidative stress is a key trigger for the upregulation of matrix metalloproteinase-9 (MMP-9).[2]
MMP-9 is a protease that degrades the extracellular matrix (ECM), and its excessive activity is a hallmark of chronic, non-healing wounds.[3] The upregulation of active MMP-9 by this compound is a significant contributor to its clinical failure, as it disrupts the delicate balance of ECM remodeling necessary for effective wound closure.[1][2]
Comparative Analysis of Gene Expression
This section provides a comparative overview of the gene expression changes induced by this compound versus other classes of wound healing agents. The data is summarized from multiple studies and presented to highlight the contrasting mechanisms.
Table 1: Key Gene Expression Changes in Response to Wound Healing Agents
| Gene/Gene Family | This compound | Growth Factors (e.g., PDGF, VEGF, FGF) | Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) | Anti-inflammatory Cytokines (e.g., IL-10) | Other Bioactive Peptides |
| MMP-9 | Upregulation [1][2] | Generally Downregulated or Balanced by TIMPs | Upregulation | Downregulation | Variable, some may downregulate |
| Growth Factors (e.g., VEGF, TGF-β) | No significant reported upregulation | Upregulation (often the primary mode of action)[4][5] | Can stimulate production in some contexts | May modulate expression | Can stimulate release of growth factors[6] |
| Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) | No significant reported modulation | Modulates to resolve inflammation | Upregulation (initial inflammatory phase)[7][8] | Downregulation | Can modulate inflammation[9] |
| Collagen (e.g., COL1A1, COL3A1) | Potential for degradation due to high MMP-9 | Upregulation (promotes ECM deposition)[10] | Can be downregulated in chronic inflammation | Promotes synthesis | Can stimulate collagen production[10] |
| TIMPs (Tissue Inhibitors of Metalloproteinases) | Imbalance with MMPs | Upregulation (to control MMP activity) | Can be downregulated, leading to MMP overactivity | Upregulation | Can restore balance |
Signaling Pathways and Experimental Workflows
To visualize the molecular cascades and experimental approaches discussed, the following diagrams are provided in DOT language for use with Graphviz.
Signaling Pathways
Caption: Contrasting signaling pathways of wound healing agents.
Experimental Workflow for Gene Expression Analysis
Caption: A typical experimental workflow for analyzing gene expression in wound healing studies.
Detailed Experimental Protocols
Reproducibility is a cornerstone of scientific advancement. Below are generalized protocols for key experiments cited in the comparison of wound healing agents.
In Vivo Wound Healing Model
-
Animal Model: Genetically diabetic mice (e.g., db/db) are commonly used to model impaired wound healing.[2]
-
Wound Creation: A full-thickness excisional wound (e.g., 8 mm diameter) is created on the dorsal thorax of the anesthetized mouse.[2]
-
Treatment Application: The test agent (e.g., this compound, growth factor, or vehicle control) is applied topically to the wound bed, often daily.[2]
-
Wound Closure Measurement: The wound area is measured at regular intervals (e.g., days 0, 7, 10, 14) to assess the rate of healing.[2]
-
Tissue Harvesting: On specified days, wound tissue is harvested for further analysis.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression
-
RNA Extraction: Total RNA is isolated from harvested wound tissue using a suitable kit (e.g., RNeasy Kit, Qiagen).
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcription kit.
-
PCR Amplification: The cDNA is then used as a template for PCR amplification with gene-specific primers for target genes (e.g., MMP-9, VEGF, TNF-α) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Data Analysis: The relative expression of the target genes is calculated using the delta-delta-Ct method.[8]
Gelatin Zymography for MMP-9 Activity
-
Protein Extraction: Proteins are extracted from wound tissue homogenates.
-
Electrophoresis: The protein extracts are run on a polyacrylamide gel containing gelatin.
-
Renaturation and Development: The gel is incubated in a renaturation buffer and then a developing buffer to allow for MMP-9 to digest the gelatin.
-
Staining and Visualization: The gel is stained (e.g., with Coomassie Brilliant Blue), and areas of gelatin degradation by active MMP-9 appear as clear bands against a blue background.[2]
Conclusion
The study of this compound provides a valuable lesson in the intricate and often paradoxical nature of wound healing. While it shares some mechanistic similarities with pro-healing agents, its ultimate effect on gene expression, particularly the upregulation of MMP-9, leads to a detrimental outcome. This stands in stark contrast to the majority of wound healing therapies that aim to promote a constructive gene expression profile, characterized by the upregulation of growth factors and collagens, and a controlled inflammatory response. For researchers in this field, the case of this compound underscores the critical importance of a thorough understanding of a drug's impact on the complete wound transcriptome before advancing to clinical application.
References
- 1. Expression of active matrix metalloproteinase-9 as a likely contributor to the clinical failure of this compound in treatment of diabetic foot ulcers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Expression of active matrix metalloproteinase-9 as a likely contributor to the clinical failure of this compound in treatment of diabetic foot ulcers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.physiology.org [journals.physiology.org]
- 5. A Review of Genes Involved in Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. oncologyradiotherapy.com [oncologyradiotherapy.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Amphibian-derived wound healing peptides: chemical molecular treasure trove for skin wound treatment [frontiersin.org]
- 10. Discovery of bioactive peptides as therapeutic agents for skin wound repair - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Aclerastide and Other Treatments on Collagen Deposition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of aclerastide's effects on collagen deposition with those of other therapeutic alternatives. The information is intended for researchers, scientists, and professionals in drug development, offering objective data and detailed experimental protocols to support further investigation and decision-making.
Executive Summary
This compound, a peptide analog of angiotensin II, has demonstrated a paradoxical effect on collagen deposition. Initially investigated for promoting wound healing, particularly in diabetic foot ulcers, it failed in Phase III clinical trials. Preclinical evidence reveals that this compound increases reactive oxygen species (ROS) and upregulates active matrix metalloproteinase-9 (MMP-9), an enzyme that degrades collagen and other extracellular matrix components. This counteracts any potential beneficial effects on cell migration and angiogenesis, ultimately impairing net collagen deposition.
In contrast, other therapeutic strategies show more direct and predictable effects on collagen modulation. Anti-fibrotic agents like pirfenidone and nintedanib, used in the treatment of idiopathic pulmonary fibrosis (IPF), effectively inhibit collagen synthesis and deposition. Conversely, regenerative medicine approaches, including mesenchymal stem cell (MSC) and exosome therapies, have been shown to promote collagen deposition, accelerating wound healing. This guide will delve into the quantitative data and experimental methodologies that underpin these findings.
Data Presentation: Quantitative Effects on Collagen Deposition
The following tables summarize the quantitative effects of this compound and alternative treatments on markers of collagen deposition and related factors.
Table 1: Effect of this compound on Factors Influencing Collagen Deposition in Diabetic Wound Models
| Treatment | Parameter | Model System | Fold Change vs. Vehicle | Citation(s) |
| This compound | Active MMP-9 | db/db mice wound tissue | 2.7-fold increase (Day 1), 2.5-fold increase (Day 2) | [1][2] |
| This compound | Reactive Oxygen Species (ROS) | db/db mice wound tissue | 3-fold increase (Day 1), 2.4-fold increase (Day 2) | [3] |
| ND-336 (MMP-9 Inhibitor) | Active MMP-9 | db/db mice wound tissue | Inhibition of activity | [1] |
Table 2: Comparative Effects of Anti-Fibrotic Agents on Collagen Deposition
| Treatment | Parameter | Model System | Quantitative Effect | Citation(s) |
| Pirfenidone | Lung Hydroxyproline | Bleomycin-induced hamster model | 40% reduction at day 21 | [4] |
| Pirfenidone | COL1A1 mRNA expression | Primary human intestinal fibroblasts | Dose-dependent suppression of TGF-β1-induced expression | [5] |
| Nintedanib (1 µM) | TGF-β-induced Collagen Secretion | Primary human lung IPF fibroblasts | Significant prevention (p < 0.05) | [6] |
| Nintedanib (1 µM) | TGF-β-induced Collagen Deposition | Primary human lung IPF fibroblasts | Significant prevention (p < 0.05) | [6] |
| Pan-TGF-β Antibody | Tumor Collagen Concentration | Murine mesothelioma model | 55.8% reduction (9.11 to 4.03 nM hydroxyproline/mg tumor) | [7] |
| LY294002 (PI3K Inhibitor) | TGF-β-induced Collagen Production | Ex-vivo human lung fibroblasts | Abrogation of increase | [8][9] |
Table 3: Effects of Regenerative Therapies on Collagen Deposition in Wound Healing
| Treatment | Parameter | Model System | Quantitative Effect | Citation(s) |
| Mesenchymal Stem Cells (MSCs) | Collagen Deposition | Mouse skin defect model | Enhanced collagen deposition observed via Masson staining | [10][11] |
| MSCs | Dermis Thickness and Collagen-positive Areas | Mouse skin defect model | Increased thickness and Picrosirius red-positive areas | [12] |
| Dermal Stem/Progenitor Cell-Derived Exosomes | COL1A1 mRNA Expression | Human Dermal Fibroblasts | Upregulation | [13] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate replication and further research.
This compound-Related Protocols
1. In-situ Zymography for MMP-9 Activity in Tissue
-
Objective: To visualize and localize MMP-9 activity in wound tissue sections.
-
Protocol:
-
Embed fresh-frozen, unfixed wound tissue in a cryo-embedding medium.
-
Cut 10 µm thick sections using a cryostat and mount on glass slides.
-
Incubate tissue sections for 1 hour at room temperature in a humidified chamber with DQ-gelatin (a substrate for gelatinases like MMP-9) diluted in 50 mM Tris-buffered saline, pH 7.6.
-
After incubation, fix the tissues in 4% paraformaldehyde in PBS.
-
Counterstain with 4',6-diamidino-2-phenylindole (DAPI) for nuclear visualization.
-
Acquire images using confocal microscopy. MMP-9 activity is indicated by the fluorescence of the cleaved DQ-gelatin substrate.[1]
-
2. Quantification of Active MMP-9 using Affinity Resin and Proteomics
-
Objective: To quantify the levels of active MMP-9 in wound tissue homogenates.
-
Protocol:
-
Homogenize wound tissue samples.
-
Incubate a 10 mg aliquot of tissue homogenate with 100 µL of an affinity resin (e.g., batimastat-based) that specifically binds to active MMPs for 2 hours at 4°C.
-
Process the samples for mass spectrometry-based proteomics.
-
Perform quantification using synthetic peptides for MMP-9 as standards.[2]
-
3. In Vivo Measurement of Reactive Oxygen Species (ROS)
-
Objective: To detect and quantify NADPH oxidase-derived superoxide in live animal wounds.
-
Protocol:
-
Administer a chemiluminescent luminol analog probe, such as L-012 (25 mg/kg), intraperitoneally to the animal model (e.g., db/db mice).
-
Perform in vivo imaging of the wound area using a sensitive imaging system capable of detecting bioluminescence.
-
Quantify the luminescent signal to determine the relative levels of ROS.[3]
-
Protocols for Alternative Treatments
1. Sircol Soluble Collagen Assay for Quantifying Secreted Collagen
-
Objective: To measure the amount of soluble collagen secreted by cells in culture.
-
Protocol:
-
Culture cells (e.g., primary human lung fibroblasts) to confluence and then serum-deprive them.
-
Stimulate the cells with a pro-fibrotic agent like TGF-β1 (e.g., 5 ng/ml) and incubate with or without the test compound (e.g., Nintedanib) for 48 hours.
-
Collect the cell culture supernatant.
-
Use the Sircol™ Assay kit according to the manufacturer's instructions. This involves precipitating the collagen with the Sircol dye reagent.
-
Centrifuge to pellet the collagen-dye complex.
-
Resuspend the pellet in the provided alkali reagent.
-
Measure the absorbance at 540 nm using a plate reader and calculate the collagen concentration based on a standard curve.[6][8]
-
2. Hydroxyproline Assay for Total Collagen Content in Tissue
-
Objective: To determine the total collagen content in tissue samples by measuring the amount of hydroxyproline, an amino acid abundant in collagen.
-
Protocol:
-
Harvest and weigh tissue samples.
-
Hydrolyze the tissue samples in 6N HCl at 110°C for 18-24 hours to break down proteins into their constituent amino acids.
-
Neutralize the hydrolysate.
-
Perform a colorimetric reaction by oxidizing the hydroxyproline with Chloramine-T, followed by the addition of Ehrlich's reagent (p-dimethylaminobenzaldehyde).
-
Measure the absorbance of the resulting color change at a specific wavelength (typically around 550-560 nm).
-
Calculate the hydroxyproline content based on a standard curve and convert it to total collagen content (hydroxyproline constitutes approximately 13.5% of collagen by weight).[4][7]
-
3. Exosome Isolation and Quantification
-
Objective: To isolate and quantify exosomes from cell culture media.
-
Protocol:
-
Culture cells (e.g., dermal stem/progenitor cells) in serum-free medium for 48 hours.
-
Collect the conditioned medium and perform differential centrifugation:
-
Centrifuge at 2,000 x g for 10 minutes to remove dead cells.
-
Pass the supernatant through a 0.2-µm filter.
-
Ultracentrifuge at 100,000 x g for 70 minutes at 4°C to pellet the exosomes.
-
-
Resuspend the exosome pellet in PBS.
-
Quantify the isolated exosomes using a method such as a BCA protein assay to measure total protein content or an exosome-specific ELISA kit (e.g., targeting exosomal markers like CD63 or CD81).[13]
-
4. Immunocytochemistry for Procollagen I in Fibroblasts
-
Objective: To visualize and semi-quantify the production of procollagen type I in cultured fibroblasts.
-
Protocol:
-
Culture human dermal fibroblasts on coverslips.
-
Treat the cells with exosomes or other stimuli for a specified period (e.g., 72 hours).
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with a detergent (e.g., Triton X-100).
-
Incubate with a primary antibody against procollagen type I.
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Acquire images using fluorescence microscopy and analyze the fluorescence intensity to assess procollagen I levels.[13]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows discussed in this guide.
Caption: this compound's signaling pathway leading to collagen degradation.
Caption: Signaling pathways targeted by anti-fibrotic agents.
Caption: Workflow for regenerative therapies promoting collagen deposition.
Conclusion
The case of this compound underscores the complexity of modulating the wound healing process and the critical importance of understanding the downstream effects of therapeutic interventions on the extracellular matrix. While its mechanism of action proved detrimental to net collagen deposition, it provides valuable insights for future drug development. In contrast, targeted anti-fibrotic therapies and regenerative approaches offer promising avenues for either inhibiting or promoting collagen deposition, respectively. The data and protocols presented in this guide are intended to serve as a resource for the scientific community to build upon these findings and develop more effective treatments for a range of conditions, from fibrotic diseases to chronic wounds.
References
- 1. Expression of active matrix metalloproteinase-9 as a likely contributor to the clinical failure of this compound in treatment of diabetic foot ulcers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Matrix Metalloproteinase-9 for Therapeutic Intervention in Diabetic Foot Ulcers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Effects of pirfenidone on procollagen gene expression at the transcriptional level in bleomycin hamster model of lung fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pirfenidone Inhibits Cell Proliferation and Collagen I Production of Primary Human Intestinal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-fibrotic effects of nintedanib in lung fibroblasts derived from patients with idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of collagen and transforming growth factor-beta in mesothelioma growth. - UCL Discovery [discovery.ucl.ac.uk]
- 8. Inhibition of PI3K Prevents the Proliferation and Differentiation of Human Lung Fibroblasts into Myofibroblasts: The Role of Class I P110 Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of PI3K Prevents the Proliferation and Differentiation of Human Lung Fibroblasts into Myofibroblasts: The Role of Class I P110 Isoforms | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. Mesenchymal Stem Cells Pretreated with Collagen Promote Skin Wound-Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Enhanced Type I Collagen Synthesis in Fibroblasts by Dermal Stem/Progenitor Cell-Derived Exosomes [jstage.jst.go.jp]
aclerastide's pro-healing versus pro-inflammatory effects
Aclerastide, a synthetic peptide analog of angiotensin II, has demonstrated a paradoxical combination of pro-healing and pro-inflammatory effects in the context of chronic wounds, particularly diabetic foot ulcers. While initial preclinical studies showed promise, its clinical development was ultimately halted due to a lack of efficacy in Phase III trials. This guide provides a comprehensive comparison of this compound's dual actions, supported by experimental data, to offer researchers, scientists, and drug development professionals a clear perspective on its therapeutic potential and limitations.
This compound was designed to promote wound healing by stimulating angiogenesis and inducing the migration of fibroblasts and keratinocytes. However, subsequent research revealed that it simultaneously upregulates inflammatory pathways, which can be detrimental to the healing process. This duality is a critical consideration in the development of wound care therapeutics and underscores the complexity of modulating the wound microenvironment.
Pro-Healing and Pro-Inflammatory Effects: A Comparative Analysis
This compound's mechanism of action involves a delicate balance between beneficial and detrimental effects on wound repair. While it can stimulate cellular processes essential for healing, it also triggers a cascade of inflammatory events that can counteract these positive effects.
Pro-Healing Effects:
-
Angiogenesis: this compound promotes the formation of new blood vessels, a crucial step in providing oxygen and nutrients to the wound bed.
-
Cell Migration: It stimulates the migration of fibroblasts and keratinocytes, cells that are essential for tissue regeneration and re-epithelialization.
Pro-Inflammatory Effects:
-
Increased Reactive Oxygen Species (ROS): this compound treatment leads to elevated levels of ROS, which, in excess, can cause oxidative stress and damage to tissues.[1]
-
Upregulation of Matrix Metalloproteinase-9 (MMP-9): The increase in ROS subsequently activates MMP-9, an enzyme that degrades the extracellular matrix and can impair wound healing when present at high levels.[1][2][3][4][5]
This pro-inflammatory cascade appears to be a significant contributor to this compound's failure in clinical trials, as the detrimental effects of MMP-9 likely negated the beneficial pro-healing activities.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound on wound healing in a diabetic mouse model (db/db mice).
Table 1: Effect of this compound on Wound Closure in db/db Mice
| Treatment Group | Day 7 (% Wound Closure) | Day 10 (% Wound Closure) | Day 14 (% Wound Closure) |
| Vehicle | ~40% | ~60% | ~75% |
| This compound | ~40% | ~60% | ~75% |
| ND-336 (MMP-9 Inhibitor) | ~55%* | ~75%** | ~90%*** |
*Data are approximated from graphical representations in the cited study. Statistical significance is noted as reported in the source. P-values: *p<0.05, **p<0.01, **p<0.001 compared to vehicle. Data sourced from Nguyen et al., 2018.[1][5]
Table 2: Effect of this compound on Reactive Oxygen Species (ROS) and Active MMP-9 Levels in Wounds of db/db Mice
| Treatment Group | Fold Change in ROS (Day 1) | Fold Change in ROS (Day 2) | Fold Change in Active MMP-9 (Day 1) | Fold Change in Active MMP-9 (Day 2) |
| This compound | 3.0 | 2.4 | 2.7 | 2.5 |
| ND-336 (MMP-9 Inhibitor) | Not reported | 1.9 (decrease) | Not reported | Not reported |
Data sourced from Nguyen et al., 2018.[1][3][4]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound and the general workflow of the key preclinical experiments.
Experimental Protocols
Diabetic Mouse Wound Healing Model
-
Animal Model: Male db/db mice, a genetic model of type 2 diabetes, are used.
-
Wound Creation: A full-thickness excisional wound (typically 8 mm in diameter) is created on the dorsal side of the mice.
-
Treatment: Wounds are treated topically on a daily basis with this compound, a vehicle control, or a comparator agent (e.g., an MMP-9 inhibitor like ND-336).
-
Wound Closure Analysis: The wound area is measured at regular intervals (e.g., days 3, 7, 10, 14) and expressed as a percentage of the initial wound area.
In Vivo Imaging of Reactive Oxygen Species (ROS)
-
Probe: L-012, a chemiluminescent probe, is used for the detection of ROS.[6][7][8][9]
-
Administration: L-012 is administered via intraperitoneal injection.[6]
-
Imaging: Bioluminescence imaging is performed using an in vivo imaging system to detect the signal generated by the reaction of L-012 with ROS in the wound area.
-
Quantification: The bioluminescent signal intensity is quantified to determine the relative levels of ROS in the different treatment groups.
MMP-9 Activity Assay (In-situ Zymography)
-
Tissue Preparation: Wound tissue samples are collected, frozen, and sectioned.
-
Substrate: The tissue sections are incubated with a quenched fluorescent substrate for gelatinases, such as DQ-gelatin.
-
MMP-9 Activity: Active MMP-9 in the tissue cleaves the substrate, leading to the release of a fluorescent signal.
-
Imaging: The fluorescence is visualized using a fluorescence microscope.
-
Analysis: The intensity of the fluorescent signal corresponds to the level of MMP-9 activity in the wound tissue.
Comparison with Alternatives
Becaplermin (Regranex®):
-
Mechanism: Becaplermin is a recombinant human platelet-derived growth factor (PDGF-BB) that promotes the proliferation of wound healing cells.[10][11][12][13]
-
Efficacy: It is the only FDA-approved growth factor for the treatment of diabetic foot ulcers and has shown modest efficacy in clinical trials.[11][14]
-
Comparison to this compound: Preclinical studies suggested this compound might be superior to becaplermin, but this did not translate to clinical success. A key difference in their mechanisms is that while both aim to be pro-healing, this compound's pro-inflammatory side effect via ROS and MMP-9 upregulation is a significant drawback not prominent with becaplermin.
Standard of Care:
The standard of care for diabetic foot ulcers includes debridement (removal of dead tissue), off-loading (reducing pressure on the wound), infection control, and maintaining a moist wound environment. Any topical treatment is considered an adjunct to these fundamental practices.
Conclusion
The case of this compound serves as a critical lesson in drug development for complex biological processes like wound healing. While targeting pro-healing pathways is a logical approach, the intricate interplay of various signaling cascades, including inflammatory responses, must be carefully considered. The pro-inflammatory effects of this compound, mediated by the upregulation of ROS and MMP-9, ultimately undermined its therapeutic potential. Future research in this area should focus on developing agents that can selectively promote healing without triggering detrimental inflammatory responses. For researchers and drug developers, the story of this compound highlights the importance of a comprehensive understanding of a drug's full mechanistic profile to predict its clinical success.
References
- 1. Expression of active matrix metalloproteinase-9 as a likely contributor to the clinical failure of this compound in treatment of diabetic foot ulcers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting MMP-9 in Diabetic Foot Ulcers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Targeting Matrix Metalloproteinase-9 for Therapeutic Intervention in Diabetic Foot Ulcers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Video: In Vivo Imaging of Reactive Oxygen Species in a Murine Wound Model [app.jove.com]
- 7. In Vivo Imaging of Reactive Oxygen Species in a Murine Wound Model [jove.com]
- 8. researchgate.net [researchgate.net]
- 9. In Vivo Imaging of Reactive Oxygen Species in a Murine Wound Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. A review of becaplermin gel in the treatment of diabetic neuropathic foot ulcers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy and safety of becaplermin (recombinant human platelet-derived growth factor-BB) in patients with nonhealing, lower extremity diabetic ulcers: a combined analysis of four randomized studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficacy and safety of a topical gel formulation of recombinant human platelet-derived growth factor-BB (becaplermin) in patients with chronic neuropathic diabetic ulcers. A phase III randomized placebo-controlled double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Limited Treatment Options for Diabetic Wounds: Barriers to Clinical Translation Despite Therapeutic Success in Murine Models - PMC [pmc.ncbi.nlm.nih.gov]
Aclerastide's Journey Through Clinical Trials: A Phase 2 vs. Phase 3 Comparative Analysis for Diabetic Foot Ulcer Treatment
Princeton, NJ – The clinical development of aclerastide (DSC127), a promising topical agent for the treatment of diabetic foot ulcers, presented a stark contrast in its clinical trial outcomes, with encouraging results in Phase 2 followed by a disappointing halt in Phase 3. This guide provides a detailed comparison of this compound's performance, experimental protocols, and the scientific rationale behind its divergent trial results, offering valuable insights for researchers, scientists, and drug development professionals in the field of wound healing.
This compound, a peptide analog of angiotensin II, was being developed by Derma Sciences as a novel treatment to accelerate the healing of chronic diabetic foot ulcers. While the Phase 2 trial suggested a dose-dependent improvement in wound closure, the subsequent large-scale Phase 3 trials were terminated prematurely due to a determination of futility. This analysis delves into the available data to objectively compare the findings from these distinct phases of clinical investigation.
Quantitative Data Summary
The following tables summarize the key quantitative data from this compound's Phase 2 and the planned design of the Phase 3 clinical trials.
Table 1: this compound Phase 2 Clinical Trial (NCT00796744) Efficacy Data
| Outcome Measure | Placebo | This compound 0.01% | This compound 0.03% |
| Proportion of Ulcers Healed by Week 12 | 33% | 30% | 54% |
| Median Time to Complete Wound Closure | 22 weeks | Not Reported | 8.5 weeks |
Table 2: this compound Phase 3 Clinical Trial (NCT01830348, NCT01849965) Design
| Primary Endpoint | Proportion of ulcers with confirmed complete wound closure within 12 weeks of treatment initiation. |
| Treatment Arms | - this compound 0.03% - Vehicle Gel (placebo) - Standard of Care Hydrogel |
| Trial Status | Terminated due to futility based on interim analysis. No safety concerns were reported.[1] |
Experimental Protocols
A detailed examination of the experimental methodologies employed in the Phase 2 and planned for the Phase 3 trials reveals a rigorous approach to evaluating the efficacy and safety of this compound.
Phase 2 Clinical Trial (NCT00796744) Methodology
The Phase 2 study was a randomized, double-blind, placebo-controlled trial designed to assess the safety and efficacy of two different concentrations of this compound topical gel.
Inclusion Criteria:
-
Patients with type 1 or type 2 diabetes.
-
Presence of a chronic, non-infected, neuropathic or neuroischemic plantar diabetic foot ulcer.
-
Ulcer classified as Wagner Grade 1 or 2.
Exclusion Criteria:
-
Clinically significant peripheral arterial disease.
-
Uncontrolled glycemic levels.
-
Active soft tissue or bone infection at the ulcer site.
Treatment Protocol: Patients were randomized to one of three treatment arms:
-
This compound 0.01% gel applied topically to the ulcer.
-
This compound 0.03% gel applied topically to the ulcer.
-
Placebo gel applied topically to the ulcer.
The assigned treatment was applied once daily. All patients also received standard of care, which included debridement, cleansing, maintenance of a moist wound environment, and an off-loading device.
Wound Assessment: The primary efficacy endpoint was the proportion of ulcers that achieved complete wound closure by week 12. Wound measurements were taken at regular intervals to assess the rate of healing.
Phase 3 Clinical Trials (NCT01830348, NCT01849965) Methodology
The Phase 3 program consisted of two pivotal trials designed to confirm the efficacy and safety of the 0.03% concentration of this compound.
Inclusion and Exclusion Criteria: The inclusion and exclusion criteria for the Phase 3 trials were similar to those of the Phase 2 study, with a focus on enrolling a large and diverse population of patients with diabetic foot ulcers.
Treatment Protocol: The trials were designed to evaluate this compound 0.03% against both a vehicle control and a standard-of-care hydrogel dressing.[2] Patients were to receive the assigned treatment for a specified period, followed by a follow-up phase to assess the durability of wound closure.[2] As with the Phase 2 trial, all patients were to receive standard of care throughout the study.[2]
Wound Assessment: The primary endpoint was the proportion of ulcers achieving complete and confirmed wound closure within a 12-week timeframe.[1]
Proposed Mechanism of Action and Hypothesis for Phase 3 Failure
This compound is an analog of angiotensin II, a peptide that plays a role in wound healing. The proposed mechanism of action involves the stimulation of cellular processes that are crucial for tissue repair.
Figure 1. Proposed mechanism of action for this compound in promoting wound healing.
Despite the promising Phase 2 results, the failure to demonstrate efficacy in Phase 3 led to the termination of the development program. Preclinical research has suggested a potential explanation for this outcome. Studies in diabetic mouse models indicated that while this compound could promote healing under certain conditions, it might also lead to an increase in reactive oxygen species (ROS) and the activity of matrix metalloproteinase-9 (MMP-9). Elevated levels of ROS and MMP-9 are known to be detrimental to the wound healing process, potentially counteracting the beneficial effects of the drug.
Figure 2. Simplified workflow of this compound's Phase 2 and planned Phase 3 clinical trials.
References
Aclerastide vs. Placebo for Re-Epithelialization: A Comparative Guide
An objective analysis of aclerastide's performance in promoting re-epithelialization compared to placebo, drawing on available preclinical and clinical data. This guide is intended for researchers, scientists, and professionals in drug development.
This compound (DSC127), an analog of the naturally occurring peptide Angiotensin 1-7, was investigated as a topical agent to promote the healing of chronic wounds, particularly diabetic foot ulcers (DFUs).[1] The proposed mechanism of action centered on the induction of progenitor cell proliferation, accelerated vascularization, collagen deposition, and enhanced re-epithelialization.[1] Despite promising initial preclinical and Phase II clinical trial results, the Phase III clinical program for this compound was terminated due to a lack of efficacy.[2][3] This guide provides a comprehensive comparison of this compound's effects on re-epithelialization versus placebo, presenting the conflicting evidence from various studies.
Quantitative Data Summary
Subsequent preclinical research in diabetic mouse models failed to replicate the initial positive findings and instead suggested that this compound does not accelerate wound healing compared to a vehicle control. The following table summarizes the key quantitative findings from a study on db/db mice, a model for type 2 diabetes.
| Treatment Group | Day 7 (% Wound Closure) | Day 10 (% Wound Closure) | Day 14 (% Wound Closure) | Statistical Significance vs. Vehicle |
| This compound | ~40% | ~60% | ~75% | No significant difference[4] |
| Vehicle (Placebo) | ~40% | ~60% | ~75% | N/A |
| ND-336 (Positive Control) | ~55% | ~80% | ~95% | P = 0.008 (Day 10), P = 0.0001 (Day 14)[4] |
Data are estimated from graphical representations in the cited source and are intended for comparative purposes.[5][6]
Experimental Protocols
Preclinical Excisional Wound Model in db/db Mice
This study investigated the effect of this compound on wound healing in a diabetic mouse model.
-
Model: Genetically diabetic (db/db) mice were used.
-
Wound Creation: A single, full-thickness 8mm diameter excisional wound was created on the dorsal thorax of each mouse.[6]
-
Treatment: Wounds were treated topically once daily for 14 days with either this compound (100 µ g/wound/day ), a vehicle control (water), or a positive control (ND-336, a selective MMP-9 inhibitor).[5][6]
-
Assessment: Wound closure was measured over the 14-day period. Histological analysis was also performed to assess re-epithelialization and other healing parameters. Additionally, levels of reactive oxygen species (ROS) and active matrix metalloproteinase-9 (MMP-9) were measured.[4]
Phase III Clinical Trial in Patients with Diabetic Foot Ulcers
The terminated Phase III program for this compound consisted of two trials designed to evaluate its efficacy and safety in the treatment of DFUs.
-
Study Design: The program included two trials: one comparing this compound 0.03% to a topical vehicle, and another comparing this compound 0.03% to both a topical vehicle and a standard of care hydrogel dressing.[7]
-
Patient Population: Patients with diabetic foot ulcers were enrolled. A 14-day run-in period was implemented, and only patients whose wounds had not closed by more than 30% were randomized.[7]
-
Treatment Regimen: The assigned treatment (this compound, vehicle, or hydrogel) was applied once daily for four weeks. Following this period, patients received standard of care and were monitored for up to an additional six weeks until complete wound closure was achieved.[7]
-
Primary Endpoint: The primary efficacy endpoint was the proportion of ulcers that were completely closed by 10 weeks and remained closed for two consecutive weeks.[7] The trial was terminated for futility based on interim analyses of this endpoint.[2]
Signaling Pathways and Experimental Workflow
Proposed Mechanism of this compound Action
This compound was hypothesized to promote wound healing by acting as an agonist for the Mas receptor, part of the protective arm of the Renin-Angiotensin System (RAS). This interaction was thought to trigger a signaling cascade leading to enhanced tissue repair.
Caption: Proposed signaling pathway for this compound-mediated wound healing.
Experimental Workflow of the db/db Mouse Wound Healing Study
The following diagram outlines the key steps in the preclinical study that compared this compound to a placebo in diabetic mice.
Caption: Workflow of the preclinical wound healing study in db/db mice.
Discussion and Conclusion
Initial preclinical data and Phase II clinical trial results for this compound suggested a potential benefit in wound healing and re-epithelialization.[1] However, these findings were not substantiated in the pivotal Phase III clinical trials, which were ultimately terminated due to ineffectiveness.[2] Subsequent preclinical investigations provided a potential explanation for this failure, demonstrating that in a diabetic mouse model, this compound did not improve wound healing over a placebo and was associated with an increase in reactive oxygen species and the detrimental enzyme MMP-9.[4][5][6][8]
References
- 1. This compound as a Therapy for the Treatment of Diabetic Foot Ulcers - Creative Peptides [creative-peptides.com]
- 2. Derma Sciences's Phase III this compound Study Terminated Due to Ineffectiveness - BioSpace [biospace.com]
- 3. Limited Treatment Options for Diabetic Wounds: Barriers to Clinical Translation Despite Therapeutic Success in Murine Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expression of active matrix metalloproteinase-9 as a likely contributor to the clinical failure of this compound in treatment of diabetic foot ulcers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. researchgate.net [researchgate.net]
aclerastide's impact on wound closure rates versus control groups
For Researchers, Scientists, and Drug Development Professionals
Aclerastide (DSC127), an angiotensin II analog, was investigated as a topical agent to accelerate the healing of chronic wounds, particularly diabetic foot ulcers (DFUs).[1][2] While initial preclinical data suggested a promising impact on wound closure, subsequent, more clinically relevant animal studies and pivotal Phase III clinical trials in human subjects led to the termination of its development for this indication due to a lack of efficacy.[3][4] This guide provides an objective comparison of this compound's performance against control groups, supported by available experimental data.
Quantitative Data Summary
Preclinical studies in diabetic mouse models provide the primary source of comparative quantitative data for this compound's effect on wound closure. The following table summarizes the key findings from a study that employed a clinically relevant dosing regimen.
| Treatment Group | Day 7 Wound Closure (%) | Day 10 Wound Closure (%) | Day 14 Wound Closure (%) |
| This compound (100 µ g/day ) | Not Statistically Significant vs. Vehicle | No Statistically Significant Difference vs. Vehicle | No Statistically Significant Difference vs. Vehicle |
| Vehicle (Control) | Baseline | Baseline | Baseline |
| ND-336 (Comparator) | Not Statistically Significant vs. Vehicle | Significantly Accelerated vs. Vehicle (p=0.008) & this compound (p=0.007) | Significantly Accelerated vs. Vehicle (p=0.0001) & this compound (p=0.008) |
Data adapted from studies in diabetic mice.[2]
In these studies, this compound failed to demonstrate a statistically significant improvement in wound closure rates compared to the vehicle control at any of the measured time points.[2] In contrast, the comparator compound, ND-336, showed significant acceleration of wound healing at later time points.[2]
Detrimental Impact on Matrix Metalloproteinase-9
Further investigation into the mechanism of this compound's lack of efficacy revealed a significant increase in the activity of matrix metalloproteinase-9 (MMP-9), an enzyme known to be detrimental to wound healing when present at excessive levels.[2][5][6]
| Biomarker | Fold Increase vs. Vehicle (Day 1) | Fold Increase vs. Vehicle (Day 2) |
| Active MMP-9 | 2.7-fold | 2.5-fold |
Data from proteomic analysis of wound tissue in diabetic mice.[2][5]
Experimental Protocols
The following is a summary of the experimental methodology used in the key preclinical studies assessing this compound's effect on wound healing in a diabetic mouse model.
Animal Model:
-
Genetically diabetic mice (db/db) were utilized, as they represent a well-established model for impaired wound healing.
Wound Creation:
-
A single, 8 mm diameter full-thickness excisional wound was created on the dorsal thorax of each mouse.[2][5]
-
Wounds were covered with a semi-occlusive dressing (Tegaderm).[2][5]
Treatment Protocol:
-
Topical treatment was initiated one day after wound creation to better mimic a clinical scenario.[2][5]
-
This compound was administered daily for 14 days at a dose of 100 µg per wound.[2][5]
Efficacy Assessment:
-
Wound closure was measured at specified time points (e.g., days 7, 10, and 14) and expressed as a percentage of the original wound area.[2]
-
Statistical analyses, such as the Mann-Whitney U two-tailed test, were used to compare treatment groups.[2][7]
Mechanism of Action Studies:
-
In vivo imaging for reactive oxygen species (ROS) was conducted using a chemiluminescent probe (L-012).[5]
-
The levels of active MMPs in wound tissue were quantified using an affinity resin coupled with proteomics.[2][5]
Signaling Pathway and Experimental Workflow
The proposed mechanism for this compound's lack of efficacy involves the upregulation of ROS and subsequent activation of MMP-9.
Caption: Proposed signaling pathway for this compound's effect on wound healing.
The experimental workflow for evaluating this compound in preclinical models followed a standardized process.
Caption: Standardized experimental workflow for preclinical evaluation.
Conclusion
While initial hypotheses suggested this compound could be a valuable therapeutic for wound healing, rigorous preclinical and clinical evaluations did not support this.[3][4] The available data indicates that this compound, at a clinically relevant dosing regimen, does not accelerate wound closure in diabetic models and may even create a pro-inflammatory environment by increasing ROS and active MMP-9 levels.[2][5][6] These findings underscore the complexity of wound healing and the importance of understanding the full mechanistic profile of a therapeutic candidate.
References
- 1. This compound as a Therapy for the Treatment of Diabetic Foot Ulcers - Creative Peptides [creative-peptides.com]
- 2. Expression of active matrix metalloproteinase-9 as a likely contributor to the clinical failure of this compound in treatment of diabetic foot ulcers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Derma Sciences's Phase III this compound Study Terminated Due to Ineffectiveness - BioSpace [biospace.com]
- 4. fiercebiotech.com [fiercebiotech.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Aclerastide: A Guide for Laboratory Professionals
Chemical and Physical Properties of Aclerastide
A comprehensive understanding of a compound's properties is the first step toward safe handling and disposal. The following table summarizes the computed chemical and physical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C42H64N12O11 | PubChem[1] |
| Molecular Weight | 913.0 g/mol | PubChem[1] |
| IUPAC Name | (2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxylic acid | PubChem[1] |
| CAS Number | 227803-63-6 | PubChem[1] |
| XLogP3 | -2.5 | PubChem[1] |
Experimental Protocol: this compound Disposal Workflow
The following protocol outlines a general, step-by-step process for the safe disposal of this compound. This workflow is based on standard laboratory practices for chemical waste management and should be adapted to comply with your institution's specific Environmental Health & Safety (EHS) guidelines.
This compound Disposal Workflow Diagram
Signaling Pathway: Angiotensin Receptor Agonism
As an angiotensin receptor agonist, this compound exerts its biological effects by activating angiotensin II receptors, primarily the AT1 and AT2 receptors. Understanding this signaling pathway is crucial for researchers investigating its mechanism of action. The following diagram illustrates the general signaling cascade initiated by an angiotensin receptor agonist.
Angiotensin Receptor Signaling Pathway
Important Considerations
-
Consult Your Institutional EHS: Always consult and adhere to the specific guidelines provided by your institution's Environmental Health & Safety (EHS) department. They will have the most accurate and up-to-date information regarding compliant chemical waste disposal.
-
Avoid Sewer Disposal: Do not dispose of this compound, or any peptide-based research chemical, down the drain. These compounds can have unintended environmental consequences.
-
Proper Labeling: Clearly label all waste containers with the full chemical name, concentration (if in solution), and any known hazards.
-
Segregation of Waste: Do not mix this compound waste with other incompatible chemical waste streams.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling this compound and its waste.
By following these general guidelines and consulting with your local EHS office, you can ensure the safe and responsible disposal of this compound, contributing to a secure and compliant laboratory environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
